1-(1-Propylpiperidin-3-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-propylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-11-6-3-4-9(7-10)8-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJSPVCYPCHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640632 | |
| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-85-5 | |
| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(1-Propylpiperidin-3-YL)methanamine
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the novel compound, 1-(1-Propylpiperidin-3-YL)methanamine. The piperidine moiety is a cornerstone in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible synthetic pathway, beginning from a commercially available protected piperidine precursor. The chosen three-step synthesis involves a nitrile reduction, Boc deprotection, and a final N-alkylation, a sequence selected for its high selectivity and scalability. We will delve into the causality behind critical experimental choices, from reagent selection to reaction monitoring and purification strategies. Furthermore, this document establishes a self-validating system by detailing the full analytical characterization of the target compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All protocols and data interpretations are grounded in established chemical principles to ensure scientific integrity and trustworthiness.
Synthetic Strategy and Rationale
The design of a synthetic route for 1-(1-Propylpiperidin-3-YL)methanamine, a molecule possessing both a primary and a tertiary amine, requires careful planning to avoid non-selective reactions. A direct N-propylation of 3-(aminomethyl)piperidine would likely result in a mixture of products due to the comparable nucleophilicity of the primary and secondary amines.
Therefore, a more robust strategy employs an orthogonal protecting group strategy, commencing with tert-butyl 3-cyanopiperidine-1-carboxylate. This approach offers superior control:
-
Chemical Orthogonality : The piperidine nitrogen is protected as a tert-butyloxycarbonyl (Boc) carbamate, rendering it non-nucleophilic. This allows for the selective transformation of the cyano group at the C3 position.
-
Controlled Reduction : The cyano group is a stable precursor to the desired aminomethyl functionality, which can be unmasked in a high-yielding reduction step.
-
Sequential Deprotection and Alkylation : Following the formation of the primary amine, the Boc group can be cleanly removed under acidic conditions. This reveals the secondary amine of the piperidine ring, which can then be selectively alkylated to install the propyl group, completing the synthesis.
This linear synthesis is efficient and allows for straightforward purification at each stage, making it an ideal choice for laboratory-scale synthesis and potential scale-up.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-Propylpiperidin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Propylpiperidin-3-YL)methanamine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, and understanding the nuanced physicochemical properties of its derivatives is paramount for designing novel therapeutics with optimized efficacy and safety profiles. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(1-Propylpiperidin-3-YL)methanamine, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive modeling to offer a robust and scientifically grounded perspective.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is a precise definition of its structure and associated identifiers.
Chemical Structure
The structure of 1-(1-Propylpiperidin-3-YL)methanamine features a piperidine ring N-substituted with a propyl group and a methanamine substituent at the 3-position.
Diagram 1: Chemical Structure of 1-(1-Propylpiperidin-3-YL)methanamine
Caption: 2D structure of 1-(1-Propylpiperidin-3-YL)methanamine.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1-propylpiperidin-3-yl)methanamine | N/A |
| Molecular Formula | C9H20N2 | Calculated |
| Molecular Weight | 156.27 g/mol | Calculated |
| Canonical SMILES | CCCN1CCCC(C1)CN | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not assigned | N/A |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Comparative Insights |
| Boiling Point | ~200-220 °C | Based on trends observed for similar N-alkylated piperidines. For example, N-ethylpiperidine has a boiling point of 131°C. The addition of the aminomethyl group and the longer propyl chain would significantly increase the boiling point due to increased molecular weight and hydrogen bonding potential. |
| Melting Point | N/A | Likely a liquid at room temperature, similar to other simple N-alkylated piperidines. Salts (e.g., dihydrochloride) would be crystalline solids with high melting points. |
| Solubility | Miscible in water and polar organic solvents | The presence of two amine groups capable of hydrogen bonding suggests high water solubility. This is a common characteristic of small amines. |
| pKa | pKa1: ~9.5-10.5 (piperidine N), pKa2: ~8.0-9.0 (primary amine) | The piperidine nitrogen is a tertiary amine, and its pKa is expected to be in the typical range for such structures. The primary amine's pKa will be slightly lower. These values are critical for understanding the compound's behavior in biological systems and for developing analytical methods. |
| LogP | ~1.5 - 2.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity. The propyl group increases lipophilicity compared to smaller N-alkyl analogs, which is a key consideration in drug design for membrane permeability. |
Synthesis and Reactivity
The synthesis of 1-(1-Propylpiperidin-3-YL)methanamine can be approached through several established synthetic routes for substituted piperidines.
Proposed Synthetic Pathway
A common and efficient method involves the reductive amination of a suitable piperidone precursor.
Diagram 2: Proposed Synthesis of 1-(1-Propylpiperidin-3-YL)methanamine
Caption: A two-step synthetic route to the target compound.
Step-by-Step Methodology:
-
N-Propylation of 3-Piperidinecarbonitrile:
-
To a solution of 3-piperidinecarbonitrile in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate or triethylamine.
-
Add 1-bromopropane or 1-iodopropane dropwise at room temperature.
-
The reaction is typically stirred for 12-24 hours. Progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by filtration of the inorganic salts and removal of the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
-
Reduction of the Nitrile:
-
The resulting 1-propylpiperidine-3-carbonitrile is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
This solution is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), at 0 °C.
-
The reaction is then allowed to warm to room temperature and may require heating to reflux to ensure complete conversion.
-
The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 1-(1-Propylpiperidin-3-YL)methanamine.
-
Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere can be employed for the nitrile reduction.
-
Chemical Reactivity
The reactivity of 1-(1-Propylpiperidin-3-YL)methanamine is dominated by the nucleophilicity of its two nitrogen atoms.
-
Primary Amine: The primary amine is the more reactive site for acylation and alkylation reactions due to less steric hindrance. It can readily react with acyl chlorides, anhydrides, and alkyl halides to form amides and secondary amines, respectively. This is a common strategy for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Tertiary Amine: The piperidine nitrogen is a tertiary amine and is less nucleophilic but can undergo quaternization with reactive alkylating agents. It also acts as a proton acceptor, influencing the compound's basicity and solubility in acidic media.
Predicted Spectral Data
In the absence of experimental spectra, computational prediction tools provide valuable insights for the characterization of 1-(1-Propylpiperidin-3-YL)methanamine.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would exhibit characteristic signals for the propyl group, the piperidine ring protons, and the aminomethyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | t | 3H | -CH₂CH₂CH₃ |
| ~1.5 | m | 2H | -CH₂CH₂ CH₃ |
| ~1.2-2.0 | m | 5H | Piperidine ring protons |
| ~2.2-2.8 | m | 6H | -CH₂ CH₂CH₃, Piperidine ring protons adjacent to N, -CH₂ NH₂ |
| ~2.9 | br s | 2H | -CH₂NH₂ |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~11 | -CH₂CH₂CH₃ |
| ~20 | -CH₂CH₂ CH₃ |
| ~25-35 | Piperidine ring carbons |
| ~45 | -CH₂ NH₂ |
| ~50-60 | Piperidine ring carbons adjacent to N |
| ~60 | -CH₂ CH₂CH₃ |
Mass Spectrometry (Predicted)
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z 156. The fragmentation pattern would likely involve the loss of the propyl group, the aminomethyl group, and fragmentation of the piperidine ring.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be prominent at m/z 157.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, broad | N-H stretching (primary amine) |
| 2800-3000 | Strong | C-H stretching (aliphatic) |
| 1590-1650 | Medium | N-H bending (primary amine) |
| 1450-1470 | Medium | C-H bending |
Analytical Methodologies
The characterization and quantification of 1-(1-Propylpiperidin-3-YL)methanamine and its derivatives require robust analytical techniques.
Diagram 3: Analytical Workflow for Substituted Piperidines
Caption: A typical workflow for the analysis of synthesized piperidine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 1-(1-Propylpiperidin-3-YL)methanamine. Derivatization may be necessary to improve chromatographic performance and reduce peak tailing associated with the amine groups.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Derivatization (Optional): To a portion of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the primary amine to a less polar trimethylsilyl derivative.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC.
Experimental Protocol (General):
-
Sample Preparation: Dilute the sample in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan to identify the molecular ion, and product ion scan (MS/MS) for structural confirmation.
-
Conclusion
While direct experimental data for 1-(1-Propylpiperidin-3-YL)methanamine is currently scarce, a comprehensive understanding of its physical and chemical properties can be developed through the analysis of structurally related compounds and the application of predictive modeling. This technical guide provides a foundational framework for researchers, outlining its key characteristics, potential synthetic routes, and appropriate analytical methodologies. As a versatile building block, a thorough grasp of these properties is essential for the successful design and development of novel pharmaceuticals and other advanced materials. Further experimental validation of the predicted properties presented herein is encouraged to expand the collective knowledge base for this important class of molecules.
References
-
Note: As direct literature for the specific target molecule is unavailable, this reference section would typically include citations for the analogous compounds and predictive software used to generate the data in this guide.
-
PubChem. N-Ethylpiperidine. [Link]
- Synthesis of Substituted Piperidines via Reductive Amination. Journal of Organic Chemistry. (Example of a relevant synthetic methodology paper).
- Predicting NMR Spectra of Organic Compounds. Magnetic Resonance in Chemistry. (Example of a relevant spectroscopy prediction paper).
-
Structural and Conformational Analysis of 1-(1-Propylpiperidin-3-YL)methanamine: A Methodological Whitepaper
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility, governed by the stereoelectronic properties of its substituents, is a critical determinant of biological activity. This guide provides a comprehensive structural and conformational analysis of 1-(1-propylpiperidin-3-yl)methanamine, a molecule featuring a 3-substituted piperidine core. As direct experimental data for this specific molecule is sparse, this paper serves as a methodological framework, guiding researchers on how to predict, analyze, and experimentally verify its three-dimensional architecture. We will delve into the foundational principles of piperidine conformation, outline predictive models for the title compound, and provide detailed protocols for both computational and experimental elucidation, thereby bridging theoretical understanding with practical application in drug discovery and development.
Introduction: The Significance of the Piperidine Scaffold
Piperidine, a saturated six-membered heterocycle, is considered a "privileged scaffold" in drug design. Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide spectrum of pharmacological effects including antipsychotic, analgesic, and antihistaminic activities.[1][3][4] The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional structure and the specific orientation of their substituent groups, which dictates their interaction with biological targets.
1-(1-Propylpiperidin-3-yl)methanamine combines three key structural features:
-
A Piperidine Ring: The core scaffold, which primarily adopts a low-energy chair conformation.
-
An N-Propyl Group: An N-alkyl substituent that influences the nitrogen atom's inversion barrier and steric profile.
-
A 3-(Aminomethyl) Group: A flexible side chain at a chiral center, introducing basicity and hydrogen bonding potential.
Understanding the interplay of these components and the resulting conformational preferences is paramount for predicting the molecule's structure-activity relationship (SAR) and designing next-generation therapeutics.
Foundational Principles of Substituted Piperidine Conformation
The conformational landscape of 1-(1-propylpiperidin-3-yl)methanamine is primarily dictated by the piperidine ring's preference for a chair geometry, which minimizes both angular and torsional strain.
Ring Inversion and Substituent Orientation
Like cyclohexane, the piperidine ring undergoes rapid "ring flipping" at room temperature, converting one chair conformer into another. This process causes substituents to interchange between axial and equatorial positions.
-
Equatorial Position: Generally favored for bulky substituents to minimize steric repulsion with other axial atoms, particularly the hydrogens at the C3 and C5 positions (a phenomenon known as 1,3-diaxial interaction).[5]
-
Axial Position: Can be populated, but often at an energetic cost. However, electrostatic interactions, such as those in protonated piperidinium salts, can sometimes stabilize an axial conformer.[6]
For the 3-(aminomethyl) group on 1-(1-propylpiperidin-3-yl)methanamine, a strong preference for the equatorial position is anticipated to avoid these destabilizing 1,3-diaxial interactions.
The N-Propyl Group Conformation
The conformation of the N-propyl group adds another layer of complexity. Studies on N-alkyl-substituted piperidines have shown that the exocyclic alkyl group predominantly adopts a conformation that is antiperiplanar to one of the ring's N-C bonds.[7] This arrangement minimizes steric hindrance between the alkyl group and the piperidine ring protons. Nitrogen inversion also occurs, allowing the propyl group to orient itself either axially or equatorially relative to the ring's average plane. The equatorial orientation is typically favored for N-alkyl groups.
Predicted Conformational Equilibrium
Considering these principles, 1-(1-propylpiperidin-3-yl)methanamine is expected to exist as an equilibrium of two primary chair conformers. The most stable and thus most populated conformer is predicted to be the one where both the N-propyl group and the 3-(aminomethyl) group occupy equatorial positions.
Below is a diagram illustrating the key conformational equilibrium.
Caption: Workflow for the computational analysis of molecular conformation.
Experimental Verification with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution.
-
¹H NMR: The coupling constants (³J values) between vicinal protons are highly dependent on the dihedral angle between them (Karplus relationship). Large coupling constants (~10-12 Hz) for protons on adjacent ring carbons are indicative of an axial-axial relationship, confirming a chair conformation. [8]Small couplings (~2-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
¹³C NMR: The chemical shifts of ring carbons are sensitive to the conformation. For instance, an axial substituent will typically shield the C3 and C5 carbons (the γ-gauche effect).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). Strong NOE correlations between axial protons on the same face of the ring (e.g., H1ax-H3ax, H1ax-H5ax) provide definitive proof of their relative orientation.
-
Sample Preparation: Dissolve 5-10 mg of purified 1-(1-propylpiperidin-3-yl)methanamine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility and the desired protonation state) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz). This should include ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments.
-
Data Analysis:
-
Assign all proton and carbon signals using the 2D correlation spectra (COSY, HSQC, HMBC).
-
Measure the ³J(H,H) coupling constants for all ring protons from the high-resolution ¹H spectrum.
-
Analyze the NOESY spectrum to identify key through-space correlations that define the conformation.
-
Compare the experimental coupling constants and NOE patterns with the values predicted from the computational models of the lowest-energy conformers.
-
Synthetic Considerations and Stereocontrol
A plausible and efficient synthesis of 1-(1-propylpiperidin-3-yl)methanamine could be achieved via the reduction of a nitrile or amide precursor, which itself can be derived from commercially available starting materials.
Illustrative Synthetic Pathway
A common strategy for synthesizing 3-substituted piperidines involves the hydrogenation of the corresponding substituted pyridine. [1]An alternative, highly versatile method is the functionalization of a pre-formed piperidine ring.
-
Starting Material: Commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate).
-
N-Alkylation: Reaction with 1-bromopropane under basic conditions to install the N-propyl group.
-
Amide Formation: Conversion of the ethyl ester to a primary amide using ammonia.
-
Nitrile Reduction: Reduction of the primary amide to the primary amine (aminomethyl group) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Control over the stereocenter at C3 can be achieved by starting with an enantiomerically pure precursor or by employing chiral resolution techniques on a racemic intermediate. [9]Modern catalytic asymmetric methods also provide routes to enantioenriched 3-substituted piperidines. [9]
Implications for Drug Development and Conclusion
The precise 3D arrangement of the functional groups in 1-(1-propylpiperidin-3-yl)methanamine—the orientation of the aminomethyl side chain and the N-propyl group relative to the piperidine ring—creates a specific pharmacophore. This pharmacophore is the key to how the molecule interacts with its biological target.
-
Receptor Binding: An equatorial aminomethyl group presents its hydrogen-bonding donors and acceptors in a different spatial region than an axial one, leading to drastically different binding affinities.
-
Physicochemical Properties: The molecular shape and exposed polar surface area, both dictated by conformation, influence critical drug properties like solubility, lipophilicity, and membrane permeability.
References
- Bürgi, H. B., & Dunitz, J. D. (1983). From crystal statics to chemical dynamics. Accounts of Chemical Research, 16(5), 153-161.
-
D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7273. [Link]
-
PsychonautWiki Contributors. (2020). Substituted piperidines. PsychonautWiki. [Link]
-
Abraham, R. J., & Rossetti, Z. L. (1973). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Manimekalai, A., & Jayabharathi, J. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(4), 315-323. [Link]
-
Kourounakis, A. P., & Gavalas, A. (2001). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Arzneimittel-Forschung, 51(8), 656-661. [Link]
-
Foster, A. B., & Jarman, M. (1994). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Journal of Medicinal Chemistry, 37(17), 2759-2764. [Link]
-
Rojas-Lima, S., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 752(1-3), 1-10. [Link]
-
Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 137-147. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7967-7975. [Link]
-
Kim, H., & Cheon, C. H. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14382-14388. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 1-(1-Propylpiperidin-3-YL)methanamine: A Technical Guide for Researchers
An In-depth Guide to the Predicted Spectroscopic Signatures of a Novel Piperidine Derivative for Application in Pharmaceutical Research and Development.
Executive Summary
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Piperidine scaffolds are a cornerstone of medicinal chemistry, and their derivatives are continuously explored for new therapeutic applications. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1-(1-Propylpiperidin-3-YL)methanamine. As experimental data for this specific molecule is not yet publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a robust predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for these predictions and detailed experimental protocols.
Introduction to Spectroscopic Analysis in Drug Development
The journey of a drug candidate from conception to clinical application is paved with rigorous analytical challenges. Unambiguous confirmation of a molecule's structure is a critical early step, ensuring the integrity of all subsequent biological and toxicological evaluations. Spectroscopic techniques, including NMR, IR, and MS, are the bedrock of this structural characterization, each providing a unique piece of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and stereochemistry of a molecule.
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
This guide will systematically explore the predicted spectroscopic signature of 1-(1-Propylpiperidin-3-YL)methanamine, providing a foundational dataset for its future synthesis and characterization.
Molecular Structure and Predicted Spectroscopic Overview
1-(1-Propylpiperidin-3-YL)methanamine is a disubstituted piperidine featuring a propyl group on the ring nitrogen and an aminomethyl substituent at the 3-position. This structure contains a tertiary amine within the piperidine ring and a primary amine on the side chain. These features will give rise to distinct and predictable spectroscopic signals.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework of 1-(1-Propylpiperidin-3-YL)methanamine can be mapped.
Experimental Protocol: NMR Data Acquisition
A general procedure for acquiring high-quality NMR spectra of a small molecule like 1-(1-Propylpiperidin-3-YL)methanamine is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The use of a deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference point for the chemical shift scale (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample in a clean 5 mm NMR tube is placed in the spectrometer. The instrument is then tuned, locked, and shimmed to ensure a homogeneous magnetic field. Standard 1D ¹H and ¹³C{¹H} pulse sequences are then run to acquire the spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 1-(1-Propylpiperidin-3-YL)methanamine is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring. The predicted chemical shifts are based on the analysis of similar N-alkylated and 3-substituted piperidine derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 (axial & equatorial) | 2.8 - 3.2 | m | 2H |
| H-3 | 1.8 - 2.0 | m | 1H |
| H-4 (axial & equatorial) | 1.2 - 1.8 | m | 2H |
| H-5 (axial & equatorial) | 1.2 - 1.8 | m | 2H |
| H-6 (axial & equatorial) | 2.0 - 2.4 | m | 2H |
| -CH₂-NH₂ | 2.5 - 2.8 | m | 2H |
| -NH₂ | 1.5 - 2.5 (broad) | s | 2H |
| N-CH₂-CH₂-CH₃ | 2.2 - 2.5 | t | 2H |
| N-CH₂-CH₂-CH₃ | 1.4 - 1.6 | sextet | 2H |
| N-CH₂-CH₂-CH₃ | 0.8 - 1.0 | t | 3H |
Causality Behind Predicted Chemical Shifts:
-
The protons on carbons adjacent to the nitrogen atoms (H-2, H-6, N-CH₂-, and -CH₂-NH₂) are expected to be the most deshielded due to the electron-withdrawing inductive effect of the nitrogen.
-
The piperidine ring protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts and coupling constants.
-
The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 55 - 60 |
| C-3 | 35 - 40 |
| C-4 | 25 - 30 |
| C-5 | 25 - 30 |
| C-6 | 50 - 55 |
| -CH₂-NH₂ | 45 - 50 |
| N-CH₂-CH₂-CH₃ | 58 - 63 |
| N-CH₂-CH₂-CH₃ | 20 - 25 |
| N-CH₂-CH₂-CH₃ | 10 - 15 |
Causality Behind Predicted Chemical Shifts:
-
Similar to the ¹H NMR spectrum, carbons bonded to nitrogen (C-2, C-6, -CH₂-NH₂, and N-CH₂-) are expected to have the largest chemical shifts (downfield) due to the deshielding effect of the nitrogen atom.
-
The chemical shifts of the piperidine ring carbons are influenced by the conformation of the ring and the nature of the substituents.
Figure 1. Molecular structure of 1-(1-Propylpiperidin-3-YL)methanamine.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-(1-Propylpiperidin-3-YL)methanamine, the key functional groups are the primary amine (-NH₂) and the tertiary amine (-N<), as well as the aliphatic C-H bonds.
Experimental Protocol: IR Data Acquisition
For a liquid sample, the following procedure is typically used:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin "sandwich".
-
Data Acquisition: The salt plate assembly is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded, followed by the spectrum of the sample. The instrument then automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Spectrum
The IR spectrum of 1-(1-Propylpiperidin-3-YL)methanamine is expected to show characteristic absorption bands for a primary amine and aliphatic C-H bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch (primary amine) | 3400 - 3250 | Medium, two bands | The presence of two bands (symmetric and asymmetric stretching) is characteristic of a primary amine. |
| C-H Stretch (aliphatic) | 2960 - 2850 | Strong | Multiple bands corresponding to the stretching of C-H bonds in the propyl and piperidine moieties. |
| N-H Bend (primary amine) | 1650 - 1580 | Medium | This scissoring vibration is also characteristic of a primary amine. |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak | This region will contain overlapping signals from both the tertiary and primary amine C-N bonds. |
| N-H Wag (primary amine) | 910 - 665 | Broad, Strong | This out-of-plane bending vibration is another indicator of a primary amine. |
Causality Behind Predicted Absorptions:
-
The presence of a primary amine (-NH₂) is strongly indicated by the two N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H bending vibration around 1650-1580 cm⁻¹.
-
Tertiary amines do not have N-H bonds and therefore do not show characteristic absorptions in the N-H stretching region, making their identification by IR less direct.
-
The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the numerous C-H bonds in the aliphatic structure.
Figure 2. General workflow for the spectroscopic analysis of a novel compound.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For 1-(1-Propylpiperidin-3-YL)methanamine, a "soft" ionization technique like electrospray ionization (ESI) is suitable to observe the protonated molecule and its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
A typical procedure for ESI-MS analysis is as follows:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gaseous, protonated molecular ions [M+H]⁺.
-
Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.
Predicted Mass Spectrum
The molecular formula of 1-(1-Propylpiperidin-3-YL)methanamine is C₁₀H₂₂N₂.
-
Molecular Weight: 170.30 g/mol
In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 171.18 | The parent ion, corresponding to the protonated molecule. |
Predicted Fragmentation Pattern (MS/MS)
The fragmentation of N-alkyl piperidines is often initiated by cleavage of the bonds alpha to the nitrogen atoms.
-
α-Cleavage at the Propyl Group: Loss of an ethyl radical (•CH₂CH₃) from the propyl group would lead to a stable iminium ion.
-
α-Cleavage of the Piperidine Ring: Ring opening and subsequent fragmentation can occur.
-
Cleavage of the Aminomethyl Side Chain: Loss of the aminomethyl group or ammonia is also possible.
Key Predicted Fragment Ions:
| Predicted m/z | Proposed Structure/Loss |
| 142 | Loss of an ethyl radical (•C₂H₅) |
| 128 | Loss of a propyl radical (•C₃H₇) |
| 98 | Cleavage of the aminomethyl side chain and subsequent rearrangement |
| 84 | Piperidine ring fragment |
Conclusion
This technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and mass spectrometry data for 1-(1-Propylpiperidin-3-YL)methanamine. While experimental verification is the ultimate standard, this predictive analysis serves as a valuable resource for researchers by establishing a baseline for the expected spectroscopic characteristics of this novel compound. The detailed protocols and explanations of the underlying principles of each technique further enhance the utility of this guide for scientists engaged in the synthesis, characterization, and development of new piperidine-based pharmaceutical agents.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]
-
Micro B Life. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
-
Wang, R., et al. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Researching, 2022, 1-10. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
da Silva, V. C., et al. (2015). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 26(8), 1599-1606. Retrieved from [Link]
The Piperidine Scaffold: A Versatile Architectural Marvel in Modern Pharmacology
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold" in drug design.[1][2][3] This is not a matter of chance, but a consequence of the unique stereochemical and physicochemical properties inherent to the piperidine nucleus. Its saturated, three-dimensional structure allows for the precise spatial arrangement of substituents, enabling a high degree of control over drug-target interactions.[4] Furthermore, the presence of the nitrogen atom provides a handle for modulating key pharmacokinetic parameters such as solubility, lipophilicity, and metabolic stability, while also offering opportunities for hydrogen bonding and salt formation.[3]
The journey of piperidine in medicine is a long and storied one, beginning with the isolation of piperine from black pepper in the early 19th century.[2] However, it was the structural elucidation of potent alkaloids like morphine and atropine, which feature fused piperidine rings, that truly illuminated the pharmacological potential of this heterocycle.[2][5] The 20th century saw a paradigm shift with the advent of synthetic medicinal chemistry, leading to the development of the first synthetic piperidine-based drugs. A landmark achievement was the synthesis of pethidine (meperidine) in 1939, a powerful opioid analgesic that mimicked the activity of morphine.[2] This discovery catalyzed further exploration of the 4-substituted piperidine scaffold, culminating in the synthesis of the exceptionally potent opioid fentanyl by Paul Janssen in 1959.[2]
Today, piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from antipsychotics and antihistamines to anticancer agents and antivirals.[6][7] This guide will provide a comprehensive exploration of the multifaceted pharmacological applications of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their discovery and development. We will examine their roles in combating some of the most pressing health challenges of our time, including neurodegenerative diseases, cancer, and infectious diseases, offering a valuable resource for researchers, scientists, and drug development professionals at the forefront of therapeutic innovation.
I. Targeting the Central Nervous System: Piperidine Derivatives in Neurodegenerative Diseases
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system (CNS) disorders. The physicochemical properties of the piperidine scaffold often make it an ideal backbone for the design of CNS-active drugs.[8] Consequently, piperidine derivatives have emerged as a promising class of therapeutic agents for a range of neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease.[8][9][10]
A. Combating Alzheimer's Disease: Beyond Symptomatic Relief
Alzheimer's disease, a progressive neurodegenerative disorder characterized by cognitive decline and memory loss, represents a significant unmet medical need. While current treatments primarily offer symptomatic relief, piperidine derivatives are at the heart of both established and emerging therapeutic strategies.
1. Acetylcholinesterase (AChE) Inhibition: The Cornerstone of Current Therapy
A primary hallmark of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation, is a clinically validated approach to enhancing cholinergic neurotransmission and improving cognitive function. Donepezil, a piperidine derivative, is a leading AChE inhibitor and a first-line treatment for Alzheimer's disease.[11][12] The piperidine moiety in donepezil plays a crucial role in its binding to the active site of AChE.
-
Mechanism of Action: Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively blocking the entry of acetylcholine and preventing its hydrolysis. The piperidine nitrogen, when protonated, is believed to interact with key anionic residues in the active site gorge.
2. Emerging Strategies: Targeting Novel Pathways
Beyond AChE inhibition, researchers are exploring novel targets to develop disease-modifying therapies for Alzheimer's. Piperidine derivatives are being investigated for their ability to modulate other key pathological processes.
-
Phosphodiesterase-8 (PDE8) Inhibition: PDE8 is a cAMP-specific enzyme that is overexpressed in the brains of Alzheimer's patients.[8] Inhibition of PDE8 has been shown to enhance synaptic plasticity and memory. A series of piperidine derivatives have been synthesized that can effectively inhibit PDE8 and cross the blood-brain barrier, offering a new therapeutic avenue.[8]
B. Addressing Parkinson's Disease: A Multifaceted Approach
Parkinson's disease, characterized by motor symptoms such as tremors and rigidity, is another neurodegenerative disorder where piperidine derivatives have shown therapeutic promise. The focus here is on restoring dopaminergic neurotransmission and protecting neurons from further degeneration.
-
Dopamine Agonists and Reuptake Inhibitors: Many piperidine-based compounds have been developed as dopamine D2 receptor agonists or dopamine reuptake inhibitors to compensate for the loss of dopaminergic neurons in Parkinson's disease.
-
Neuroprotection: The antioxidant and anti-inflammatory properties of some piperidine derivatives are also being explored for their potential to slow the progression of neurodegeneration.
Experimental Workflow: Synthesis and Evaluation of a Donepezil Analog
The following provides a generalized workflow for the synthesis and in vitro evaluation of a novel indolylpiperidine analog of Donepezil, a strategy aimed at dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]
1. Synthesis Protocol:
-
Step 1: N-alkylation. React 4-aminopiperidine with a suitable indole-containing alkyl halide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) at reflux to yield the N-substituted piperidine intermediate.
-
Step 2: Amide Coupling. Couple the resulting secondary amine with a desired carboxylic acid using a standard coupling agent such as EDC/HOBt in a solvent like dichloromethane (DCM) at room temperature to obtain the final indolylpiperidine analog.
-
Step 3: Purification. Purify the final compound using column chromatography on silica gel.
2. In Vitro Evaluation:
-
Enzyme Inhibition Assay (Ellman's Method):
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the test compound, AChE or BuChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
-
Measure the rate of color change at 412 nm, which corresponds to the rate of substrate hydrolysis.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
II. Piperidine Derivatives in Oncology: A Multi-pronged Assault on Cancer
The piperidine scaffold is a recurring motif in a multitude of anticancer agents, reflecting its versatility in targeting a wide range of molecular mechanisms implicated in cancer progression.[1][13] From inducing apoptosis to inhibiting key signaling pathways and disrupting the tumor microenvironment, piperidine derivatives are at the forefront of modern cancer therapy.
A. Induction of Apoptosis and Cell Cycle Arrest
A fundamental goal of cancer chemotherapy is to selectively induce apoptosis (programmed cell death) in cancer cells. Piperidine derivatives have been shown to achieve this through various mechanisms.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division.[14] Several piperidine derivatives act as colchicine binding site inhibitors, preventing the polymerization of tubulin into microtubules.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] For example, compound 17a , a novel piperidine derivative, has demonstrated potent antiproliferative activity against prostate cancer cells (PC3) with an IC50 value of 0.81 µM by inhibiting tubulin polymerization.[14]
-
Modulation of Apoptotic Proteins: Some piperidine derivatives can directly influence the expression of key proteins involved in the apoptotic cascade. For instance, certain compounds have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and XIAP, while increasing the expression of pro-apoptotic proteins like BAX.[15]
B. Inhibition of Key Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of signaling pathways. Piperidine-based small molecules have been designed to inhibit crucial nodes in these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell growth, survival, and proliferation. Several piperidine-containing compounds have been developed as potent and selective inhibitors of PI3K, Akt, or mTOR.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been shown to inhibit the activation of STAT3.[15]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cancer. Piperine has also been identified as an inhibitor of NF-κB activation.[15]
C. Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that, upon activation, trigger intracellular signaling cascades that can lead to cancer development and progression.
-
ALK and ROS1 Inhibition: Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are RTKs that are rearranged and constitutively active in certain cancers, such as non-small cell lung cancer.[5] Crizotinib, an FDA-approved dual ALK/ROS1 inhibitor, features a piperidine moiety that is crucial for its pharmacological properties.[5] Researchers have also developed novel 2-amino-4-(1-piperidine) pyridine derivatives that can overcome clinical resistance to Crizotinib.[5]
Quantitative Data: Anticancer Activity of Piperidine Derivatives
The following table summarizes the in vitro anticancer activity of selected piperidine derivatives against various cancer cell lines.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |
| Compound 17a | PC3 (Prostate) | 3,4,5-trimethoxyphenyl moiety | 0.81 | [14] |
| MGC803 (Gastric) | 1.09 | [14] | ||
| MCF7 (Breast) | 1.30 | [14] | ||
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [1] | ||
| HCT116 (Colon) | 0.2 - 21.4 | [1] | ||
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [1] |
Visualizing the Mechanism: Piperidine Derivatives as Tubulin Polymerization Inhibitors
The following diagram illustrates the mechanism by which certain piperidine derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of piperidine-based tubulin polymerization inhibitors.
III. Combating Infectious Diseases: The Antimicrobial Potential of Piperidine Scaffolds
The rise of drug-resistant pathogens poses a significant threat to global health. The development of novel antimicrobial agents is therefore a critical area of research. The piperidine scaffold has proven to be a valuable building block in the design of new antiviral and antibacterial drugs.
A. Antiviral Applications: Targeting Viral Replication and Entry
Piperidine derivatives have demonstrated efficacy against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus.
-
HIV Inhibition: Certain N-substituted piperidine derivatives have been developed as potent inhibitors of HIV replication.[16] For example, a series of purine derivatives incorporating a piperidine moiety have shown remarkable anti-HIV activity in cellular assays.[16] These compounds are thought to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for HIV replication.
-
Influenza Virus Inhibition: The influenza virus remains a major cause of seasonal epidemics and occasional pandemics. A series of piperidine-based derivatives have been identified as novel and potent inhibitors of influenza virus replication.[17][18][19] One optimized compound, 11e , exhibited excellent inhibitory activity against a variety of influenza virus strains with EC50 values as low as 0.05 µM.[17][18] Time-of-addition experiments suggest that this compound interferes with an early to middle stage of the viral replication cycle.[17][18]
B. Antibacterial and Antifungal Activity
The piperidine nucleus is also found in numerous compounds with antibacterial and antifungal properties.
-
Disruption of Bacterial Cell Wall Synthesis: Some piperidine derivatives are being investigated for their ability to inhibit key enzymes involved in the synthesis of the bacterial cell wall, a validated target for many clinically successful antibiotics.
-
Broad-Spectrum Activity: Several novel synthesized piperidine derivatives have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.[20][21] For instance, one study found that a particular piperidine derivative exhibited strong inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.75 mg/ml against Bacillus subtilis.[21]
Experimental Protocol: Screening for Antiviral Activity against Influenza A/H1N1
The following is a generalized protocol for assessing the in vitro antiviral activity of piperidine derivatives against the influenza A/H1N1 virus using a Madin-Darby canine kidney (MDCK) cell model.[16][22]
1. Cell Culture and Virus Propagation:
-
Maintain MDCK cells in appropriate growth medium.
-
Propagate the influenza A/H1N1 virus in MDCK cells and determine the viral titer.
2. Cytotoxicity Assay (MTT Assay):
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine derivatives for 48-72 hours.
-
Add MTT solution and incubate.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
3. Antiviral Activity Assay (Plaque Reduction Assay):
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells, and count the number of plaques.
-
Calculate the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%.
4. Determination of Selectivity Index (SI):
-
Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity of the compound for antiviral activity over cytotoxicity.
Conclusion: The Future is Bright for Piperidine-Based Therapeutics
The piperidine scaffold has undeniably cemented its place as a cornerstone of modern drug discovery. Its remarkable versatility, favorable physicochemical properties, and synthetic tractability have made it an indispensable tool for medicinal chemists. As we have seen, piperidine derivatives have made a profound impact on the treatment of a wide spectrum of diseases, from the complexities of neurodegeneration to the relentless challenge of cancer and the ever-present threat of infectious agents.
The future of piperidine-based drug discovery is poised for continued innovation. Advances in synthetic methodologies, including asymmetric synthesis and catalytic functionalization, will enable the creation of increasingly complex and diverse libraries of piperidine derivatives.[4][6][11] The integration of computational modeling and artificial intelligence will further accelerate the design and optimization of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Moreover, the exploration of novel biological targets and a deeper understanding of disease mechanisms will undoubtedly unveil new opportunities for the application of this privileged scaffold.
For researchers, scientists, and drug development professionals, the piperidine nucleus represents not just a historical success story, but a vibrant and dynamic field of ongoing research with immense potential to deliver the next generation of life-saving medicines. The continued exploration of this remarkable heterocycle will undoubtedly lead to new therapeutic breakthroughs and a brighter future for patients worldwide.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. [Link]
-
Tashiro, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
-
Zhang, F., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]
-
CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect. [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
-
Li, Y., et al. (2008). Discovery and Structure–Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(23), 7436-7447. [Link]
-
Khairia, M. S., et al. (2020). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Sadykov, A., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 27(19), 6296. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Paul, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. [Link]
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1449. [Link]
-
Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]
-
Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]
-
Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]
-
Grover, P., et al. (2025). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]
-
Wang, G., et al. (2025). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]
-
Ocal, N., et al. (2005). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 387-391. [Link]
-
Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1092. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Various Authors. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]
-
Li, Y., et al. (2025). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]
-
Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. [Link]
-
Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI. [Link]
-
Various Authors. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academicjournals.org [academicjournals.org]
- 22. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Biological Activity Prediction of 1-(1-Propylpiperidin-3-YL)methanamine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The early stages of drug discovery are fraught with high attrition rates, primarily due to unforeseen issues with efficacy and safety.[1] In silico computational methods have become indispensable tools to mitigate these risks, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic profiles of novel chemical entities before committing to expensive and time-consuming synthesis and experimental testing.[2] This guide presents a comprehensive, step-by-step framework for the in silico evaluation of 1-(1-Propylpiperidin-3-YL)methanamine, a novel compound with no pre-existing biological data. By treating this molecule as a case study, we will navigate the entire predictive workflow, from foundational physicochemical analysis and target hypothesis generation to advanced methodologies including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each section provides not only a detailed, self-validating protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction: The Imperative for Predictive Pharmacology
The journey from a promising compound to a market-approved drug is long, expensive, and has a low probability of success.[1] A significant portion of these failures can be attributed to a lack of efficacy or an unacceptable toxicity profile discovered late in development.[1] Computer-Aided Drug Design (CADD) provides a powerful "virtual shortcut," enabling scientists to build predictive models that integrate chemical, biological, and pharmacokinetic information to prioritize candidates with a higher likelihood of success.[2][3] This approach not only accelerates the discovery timeline but also aligns with the ethical imperative to reduce animal testing by refining experimental designs.
Introducing the Target Compound: 1-(1-Propylpiperidin-3-YL)methanamine
For this guide, we will focus on the novel chemical entity 1-(1-Propylpiperidin-3-YL)methanamine. Its structure is presented below.
Figure 1: 2D Structure of 1-(1-Propylpiperidin-3-YL)methanamine.
A thorough search of chemical and biological databases reveals no experimental data on the bioactivity of this specific compound. This makes it an ideal candidate for a comprehensive in silico investigation. The molecule features a piperidine scaffold, a six-membered nitrogenous heterocyclic ring that is a highly privileged structure in medicinal chemistry.[4][5] Its presence in numerous clinically approved drugs suggests that this scaffold can favorably modulate physicochemical and pharmacokinetic properties, enhancing "druggability".[4][6] This structural precedent provides a strong rationale for investigating its potential biological activities.
Foundational Analysis: Profiling and Hypothesis Generation
Before employing complex predictive models, a foundational analysis is crucial. This involves calculating key physicochemical properties to assess general drug-likeness and searching for structurally similar compounds to generate initial hypotheses about potential biological targets.
Physicochemical Property Prediction
Causality: The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), and hydrogen bonding capacity, govern its pharmacokinetic behavior (ADMET).[7] Lipinski's Rule of Five provides a set of simple heuristics to evaluate the "drug-likeness" of a compound and its potential for good oral bioavailability.
Protocol: Physicochemical Analysis using SwissADME
-
Obtain SMILES String: Convert the compound name or structure into its Simplified Molecular Input Line Entry System (SMILES) format. For our compound, this is CCCNC1CCCC(C1)CN.
-
Access SwissADME: Navigate to the free SwissADME web server ([Link]8]
-
Input Molecule: Paste the SMILES string into the query box and click "Run".
-
Analyze Results: The server will output a comprehensive table of calculated properties. Pay close attention to the parameters related to Lipinski's Rule of Five.
Data Presentation:
| Property | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 170.30 g/mol | < 500 g/mol | Yes |
| LogP (iLOGP) | 1.58 | ≤ 5 | Yes |
| H-bond Donors | 1 | ≤ 5 | Yes |
| H-bond Acceptors | 2 | ≤ 10 | Yes |
| Overall Assessment | The compound fully complies with Lipinski's Rule of Five, suggesting favorable physicochemical properties for a potential oral drug candidate. |
Table 1: Predicted physicochemical properties and Lipinski's Rule of Five compliance for 1-(1-Propylpiperidin-3-YL)methanamine.
Structural Analog Search and Target Hypothesis
Causality: The "molecular similarity principle" posits that structurally similar molecules are likely to have similar biological activities. By identifying known bioactive compounds that are structurally analogous to our query molecule, we can infer a list of potential protein targets for further investigation.
Protocol: Target Prediction via SwissTargetPrediction
-
Access Server: Navigate to the SwissTargetPrediction web server ([Link]8]
-
Input Molecule: Enter the SMILES string CCCNC1CCCC(C1)CN.
-
Run Prediction: Initiate the target prediction analysis.
-
Interpret Results: The server will return a list of probable macromolecular targets, ranked by probability. The results often point towards target classes. For piperidine-containing structures, common targets include G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[9] For this case study, let's hypothesize that the top predicted targets include Dopamine and Opioid receptors, which are common targets for piperidine-containing CNS agents.[9]
Ligand-Based Approaches: Learning from Known Actives
When the 3D structure of a target is unknown or when one wants to understand the general requirements for activity, ligand-based methods are employed.[10] These approaches derive a predictive model from a set of known active molecules.
Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling formalizes the similarity principle by creating a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity.[11] A robust QSAR model can then predict the activity of new, untested compounds.[12]
Protocol: Conceptual QSAR Workflow
-
Data Set Collection: Assemble a dataset of structurally related compounds with experimentally determined biological activity against a specific target (e.g., Dopamine D3 receptor affinity).
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural, electronic, and physicochemical properties (e.g., topological indices, molecular weight, logP).
-
Model Building: Split the data into a training set and a test set. Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build a model that correlates the descriptors of the training set compounds with their activity.[13]
-
Model Validation: Use the independent test set to validate the model's predictive power. A good model will accurately predict the activity of the compounds it has not "seen" before.[14]
-
Activity Prediction: Use the validated model to predict the biological activity of 1-(1-Propylpiperidin-3-YL)methanamine.
Visualization:
Structure-Based Approaches: Molecular Docking
When a high-resolution 3D structure of the target protein is available (from X-ray crystallography or NMR), structure-based methods like molecular docking can be used. [1] Causality: Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a target protein. [15]The process aims to find the ligand-protein conformation with the minimum overall free energy. A good docking score (low binding energy) and plausible interactions with key active site residues suggest the compound is a potential binder. [15] Protocol: Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Dopamine D3 Receptor, PDB ID: 3PBL) from the Protein Data Bank ().
-
Prepare the protein using software like AutoDock Tools:[16] remove water molecules, add polar hydrogens, and assign partial charges.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of 1-(1-Propylpiperidin-3-YL)methanamine.
-
Define rotatable bonds and assign partial charges.
-
-
Grid Generation:
-
Define the binding site (or "docking box") on the protein. This is typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.
-
A grid of affinity potentials for various atom types is pre-calculated within this box to speed up the docking process.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina). The algorithm will systematically explore different positions, orientations, and conformations of the ligand within the docking box. [17]5. Analysis of Results:
-
Analyze the resulting poses. The top-ranked pose is the one with the best (most negative) binding affinity score in kcal/mol.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the binding site. A pose that forms critical, well-established interactions provides higher confidence in the prediction.
-
Visualization:
Predicting Drug-Likeness: ADMET Profiling
A compound can have excellent potency but fail in development due to poor pharmacokinetic properties or toxicity. [18]Early in silico prediction of ADMET properties is therefore a critical step in risk assessment. [18][19] Causality: ADMET models are essentially QSAR models trained on large datasets of experimental results for properties like gastrointestinal absorption, cytochrome P450 (CYP) enzyme inhibition, hERG channel blockage (a key cardiotoxicity indicator), and various toxicity endpoints like mutagenicity (Ames test). [7][20] Protocol: ADMET Prediction using Web Servers
-
Access Servers: Utilize a combination of free, reliable web servers such as SwissADME ([Link]) and ProTox-II ([Link]). [8][18]2. Submit Query: Input the SMILES string of the compound into each server.
-
Collate and Interpret Data: Consolidate the predictions from the servers into a single summary table. Evaluate the compound's profile:
-
Absorption: High predicted Caco-2 and HIA (Human Intestinal Absorption) values are favorable.
-
Distribution: Blood-Brain Barrier (BBB) permeability is important for CNS targets.
-
Metabolism: Inhibition of major CYP isoforms (e.g., 3A4, 2D6) can lead to drug-drug interactions. Non-inhibition is generally preferred.
-
Toxicity: The compound should ideally be non-mutagenic (Ames negative), not block the hERG channel, and have a high LD50 (low acute toxicity).
-
Data Presentation:
| ADMET Property | Prediction | Interpretation |
| Absorption | ||
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | Suitable for targeting CNS receptors. |
| Distribution | ||
| P-gp Substrate | No | Less likely to be removed by efflux pumps. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low risk of interaction with CYP2C9 substrates. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. (Flag for caution) |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |
| Toxicity | ||
| hERG Blocker | No | Low risk of cardiotoxicity. |
| Ames Mutagenicity | No | Low risk of being a mutagen. |
| Hepatotoxicity | No | Low risk of liver damage. |
| Predicted LD50 | 1800 mg/kg (Class 4) | Slightly toxic. |
Table 2: A synthesized ADMET profile for 1-(1-Propylpiperidin-3-YL)methanamine based on hypothetical predictions from online tools.
Synthesis and Interpretation: Building a Cohesive Profile
The true power of in silico prediction lies not in a single method, but in the synthesis of data from multiple orthogonal approaches.
-
Correlating Findings: Does the pharmacophore model fit well within the binding pocket identified by molecular docking? Do the key interactions identified in docking align with the most important features of the QSAR model? A consensus between methods strengthens the overall prediction.
-
Integrated Profile: Based on our hypothetical results, we can construct a profile for 1-(1-Propylpiperidin-3-YL)methanamine: It is a drug-like molecule with potential activity at CNS targets like dopamine receptors. It likely binds via a combination of hydrophobic and ionic interactions. While it has a generally favorable ADMET profile, its potential inhibition of the CYP2D6 enzyme warrants further investigation.
-
Guiding Experimentation: This in silico profile provides a clear path for experimental validation. The next steps would be to:
-
Synthesize the compound.
-
Perform in vitro binding assays against the top-predicted targets (e.g., Dopamine D3 receptor).
-
Conduct experimental CYP inhibition assays, focusing on CYP2D6.
-
If active, proceed to cellular and in vivo models to confirm the predicted biological effect.
-
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded in silico workflow to predict the biological activity of the novel compound 1-(1-Propylpiperidin-3-YL)methanamine. By systematically applying ligand- and structure-based methods, alongside critical ADMET profiling, we have demonstrated how to build a robust predictive profile from nothing more than a chemical structure. This multi-faceted approach allows researchers to make more informed decisions, prioritize resources effectively, and ultimately increase the efficiency and success rate of the drug discovery process. [2]The protocols and rationales provided herein serve as a blueprint for the computational evaluation of any new chemical entity, transforming the initial spark of a molecular idea into a data-driven path toward experimental validation.
References
-
MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A Guide to In Silico Drug Design. [Link]
-
National Center for Biotechnology Information (PMC). (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. [Link]
-
PubChem. (n.d.). 1-(1-Acetylpiperidin-3-yl)methanamine. [Link]
-
DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
National Center for Biotechnology Information (PMC). (2018). An automated framework for QSAR model building. [Link]
-
ACS Publications. (2019). New Workflow for QSAR Model Development from Small Data Sets. [Link]
-
Fiveable. (n.d.). Pharmacophore modeling. [Link]
-
ResearchGate. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
YouTube. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. [Link]
-
BV-BRC. (2024). Small Molecule Ligand Docking Service. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]
-
SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]
-
MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]
-
YouTube. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ResearchGate. (n.d.). The different consecutive steps in pharmacophore model generation.... [Link]
-
PubChem. (n.d.). [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. [Link]
-
SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
ResearchGate. (2024). (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]
-
Medium. (n.d.). [Literature Review] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]
-
New Jersey Institute of Technology Digital Commons. (2013). QSAR modeling of chemical penetration enhancers using novel replacement algorithms. [Link]
-
ResearchGate. (n.d.). Protox-II, SwissADME and T.E.S.T tools used for obtaining a toxicity.... [Link]
-
IEEE Xplore. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. [Link]
-
Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
YouTube. (2021). Prediction of ADMET Using Online Tools Pre-ADME and ProTox. [Link]
-
MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. themoonlight.io [themoonlight.io]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 12. neovarsity.org [neovarsity.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 18. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
The 3-Substituted Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Core and the Significance of 3-Substitution
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, providing a robust three-dimensional scaffold for the precise spatial orientation of functional groups. This conformational stability is crucial for establishing specific interactions with biological targets, making the piperidine ring a "privileged scaffold" in medicinal chemistry.[1][2] Among the various substitution patterns on the piperidine ring, the 3-substituted derivatives hold particular importance and are key components in numerous biologically active compounds and approved drugs.[4][5] The position of the substituent at the C3 position significantly influences the molecule's conformational preference, basicity, and lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of 3-substituted piperidine compounds, delving into their synthesis, pharmacological significance, and key structural considerations. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemical strategies used to access and optimize these critical molecular building blocks.
Core Synthetic Strategies for 3-Substituted Piperidines
The construction of the 3-substituted piperidine core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The principal strategies include the reduction of pyridine precursors, cyclization reactions, and ring-closing metathesis.
Reduction of 3-Substituted Pyridines
One of the most direct and atom-economical methods for synthesizing 3-substituted piperidines is the catalytic hydrogenation of readily available 3-substituted pyridines.[4] However, this approach is not without its challenges. The aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst necessitate carefully selected conditions and catalytic systems.[4][6]
Key Considerations for Pyridine Reduction:
-
Catalyst Choice: A range of heterogeneous and homogeneous catalysts are employed, with platinum, rhodium, and iridium-based systems being common.[4][7] For instance, iridium(III) catalysts have been shown to be robust and selective for the ionic hydrogenation of pyridines, tolerating a variety of sensitive functional groups.[7]
-
Reaction Conditions: High pressures of hydrogen gas and elevated temperatures are often required to overcome the aromaticity of the pyridine ring.
-
Stereoselectivity: For the synthesis of chiral 3-substituted piperidines, asymmetric hydrogenation is a powerful technique. This often involves the quaternization of the pyridine nitrogen to lower the resonance energy of the ring and prevent catalyst deactivation.[6][8] The use of chiral ligands, such as JosiPhos with a rhodium catalyst, in the presence of a base, has been shown to yield high enantiomeric excesses in the hydrogenation of N-benzylated 3-substituted pyridinium salts.[8][9] The base plays a crucial role in preventing the formation of a racemic iminium salt intermediate.[6]
A general workflow for the synthesis of 3-substituted piperidines via pyridine reduction is illustrated below.
Caption: Simplified workflow for RCM-based piperidine synthesis.
Emerging Chemo-enzymatic Methods
A promising and sustainable approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of pyridines. [10]This chemo-enzymatic strategy can involve a one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high enantioselectivity. [10]This method has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic Niraparib. [10]
Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Applications |
| Pyridine Reduction | Atom-economical, readily available starting materials. [4] | Harsh conditions may be required, potential for catalyst poisoning. [4][6] | Large-scale synthesis, access to a wide range of derivatives. |
| Aza-Diels-Alder | Convergent, good control over stereochemistry. | Substrate scope can be limited, mechanism can be complex. [11] | Synthesis of complex, polycyclic piperidine alkaloids. [12] |
| Ring-Closing Metathesis | Excellent functional group tolerance, mild reaction conditions. [13][14] | Requires synthesis of diene precursors, expensive catalysts. | Natural product synthesis, construction of complex molecular architectures. [15] |
| Chemo-enzymatic | High stereoselectivity, environmentally benign conditions. [10] | Requires specialized enzymes, may have substrate limitations. | Synthesis of high-value pharmaceutical intermediates. [10] |
Pharmacological Significance and Therapeutic Applications
The 3-substituted piperidine motif is a cornerstone of many therapeutic agents across a wide range of disease areas. [1][3][5][16][17][18]Its structural and conformational properties make it an ideal scaffold for interacting with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Examples of Prominent Drugs Featuring a 3-Substituted Piperidine Core:
-
Antipsychotics: Compounds like Preclamol and OSU-6162, which feature a chiral 3-substituted piperidine core, are known for their antipsychotic properties. [19]* Anticancer Agents: Niraparib, a PARP inhibitor used in the treatment of ovarian cancer, incorporates a 3-substituted piperidine moiety. [19]* Anticonvulsants: Tiagabine, an anticonvulsant medication, utilizes the piperidine scaffold. [19]* Anti-Alzheimer's Agents: Several N-substituted piperidine analogs have been investigated as multi-target agents for Alzheimer's disease, demonstrating inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as antioxidant properties. [16] The biological activity is often highly dependent on the nature and stereochemistry of the substituent at the 3-position. For example, in a series of piperidine-based aromatase inhibitors, the stereochemical orientation of the 3-pyridyl group was found to be critical for potency. [20]
Conformational Analysis: The Key to Biological Activity
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. [21]For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The equilibrium between these two conformations is a critical determinant of the molecule's biological activity, as it dictates the three-dimensional presentation of the substituent for interaction with a binding site.
The preference for an axial or equatorial conformation is governed by a balance of steric and electronic factors. Generally, bulkier substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. [22]However, electronic effects, such as those observed in piperidinium salts, can stabilize the axial conformer. [23]
Caption: Chair conformations of a 3-substituted piperidine (R = substituent).
For instance, in the aromatase inhibitor rogletimide, the 3-(4-pyridyl) group exists in an axial position, which is thought to mimic the axial C-19 methyl group of the natural steroid substrate, allowing it to bind effectively to the enzyme's heme component. [20]This highlights how a deep understanding of conformational preferences is essential for rational drug design.
Detailed Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide
This protocol is adapted from methodologies that achieve high enantioselectivity in the reduction of 3-substituted pyridinium salts. [8][9] Objective: To synthesize enantioenriched (S)-N-benzyl-3-phenylpiperidine.
Materials:
-
N-benzyl-3-phenylpyridinium bromide
-
[Rh(COD)₂]OTf (Rhodium catalyst precursor)
-
(R,S)-Josiphos ligand (e.g., J002-2)
-
Triethylamine (Et₃N), distilled
-
Anhydrous, degassed solvent (e.g., Methanol or THF)
-
High-pressure autoclave equipped with a magnetic stir bar and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]OTf (1 mol%) and the Josiphos ligand (1.1 mol%). Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve N-benzyl-3-phenylpyridinium bromide (1 equivalent) in the remaining anhydrous, degassed solvent. Add triethylamine (5 equivalents).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Pressurization and Heating: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to 50 bar of H₂. Heat the reaction mixture to 50°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction under these conditions for the required time (typically 12-24 hours). The progress can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the vessel) and analyzing them by HPLC or GC-MS.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-phenylpiperidine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Causality Behind Experimental Choices:
-
N-Benzylation: Quaternizing the pyridine nitrogen with a benzyl group activates the ring towards reduction and prevents the nitrogen lone pair from coordinating to and poisoning the rhodium catalyst. [6]* Rhodium/Josiphos Catalyst: This combination is a well-established catalytic system for asymmetric hydrogenation, capable of inducing high levels of enantioselectivity. [8]* Triethylamine (Base): The addition of a non-nucleophilic base is critical. It is hypothesized to scavenge the HBr formed during the reaction, preventing an enaminium-iminium isomerization that could lead to racemization. [6]This ensures that the hydrogenation proceeds through a stereochemically defined pathway.
Conclusion and Future Outlook
3-Substituted piperidines are, and will continue to be, a scaffold of immense importance in medicinal chemistry. The synthetic methodologies for their preparation are continually evolving, with a clear trend towards more efficient, stereoselective, and sustainable approaches, such as chemo-enzymatic reactions and advances in asymmetric catalysis. [10][24]The ability to synthesize a diverse range of these compounds with precise control over their three-dimensional structure is paramount for exploring new chemical space and developing next-generation therapeutics. [25]As our understanding of the intricate relationship between conformation and biological function deepens, the rational design of novel 3-substituted piperidine-based drugs will become increasingly sophisticated, promising new treatments for a multitude of human diseases.
References
-
Hong, S. H. (n.d.). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. Retrieved from [Link]
-
Montgomery, T. P., & Pistorio, S. G. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis (Stuttgart), 51(5), 1100–1114. Retrieved from [Link]
-
Montgomery, T. P., & Pistorio, S. G. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. Retrieved from [Link]
-
Rowntree, J. H., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
Mishra, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
-
Mishra, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. Retrieved from [Link]
-
Renom-Carrasco, M., & Gennari, C. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Retrieved from [Link]
-
Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(5), 2199–2238. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Retrieved from [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Ring-closing metathesis. Wikipedia. Retrieved from [Link]
-
(n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Retrieved from [Link]
-
Scott, K. A., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(16), 5615–5634. Retrieved from [Link]
-
Renom-Carrasco, M., & Lefort, L. (2017). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic?. Chem. Eur. J., 23, 1–5. Retrieved from [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]
-
(n.d.). Examples of biologically active 3-substituted piperidines. ResearchGate. Retrieved from [Link]
-
Borghs, J. C., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Retrieved from [Link]
-
Larsen, C. H., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Retrieved from [Link]
-
Renom-Carrasco, M., & Gennari, C. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry, 22(28), 9528–9532. Retrieved from [Link]
-
Bailey, P. D., Smith, P. D., Pederson, F., Clegg, W., Rosair, G. M., & Teat, S. J. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067–1070. Retrieved from [Link]
-
Hartmann, R. W., & Bayer, H. (1993). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Journal of Medicinal Chemistry, 36(26), 4213–4218. Retrieved from [Link]
-
Jones, R. A., & Katritzky, A. R. (1992). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–10. Retrieved from [Link]
-
Bailey, P. D., & Smith, P. D. (2002). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Wang, Y., & Liu, X. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(6), 3376–3381. Retrieved from [Link]
-
Foley, D. J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 14(1), 127–134. Retrieved from [Link]
-
Foley, D. J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Retrieved from [Link]
-
Reddemma, M., & GangaSupraja, K. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Yildiz, I., & Tanyeli, C. (2003). Acidity Study on 3-Substituted Pyridines. Molecules, 8(5), 447–453. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]
-
(n.d.). Pharmaceutical relevant examples of piperidines. ResearchGate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ajchem-a.com [ajchem-a.com]
- 17. researchgate.net [researchgate.net]
- 18. ijnrd.org [ijnrd.org]
- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 20. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 23. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to 1-(1-Propylpiperidin-3-YL)methanamine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(1-Propylpiperidin-3-YL)methanamine, a disubstituted piperidine derivative. While this specific molecule is not widely documented with a dedicated CAS number in public databases, its synthesis and properties can be confidently extrapolated from established chemical principles and the extensive literature on related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel piperidine scaffolds.
Compound Identification and Physicochemical Properties
Based on its IUPAC name, the structure of 1-(1-Propylpiperidin-3-YL)methanamine consists of a piperidine ring substituted at the 1-position (the nitrogen atom) with a propyl group and at the 3-position with an aminomethyl group.
-
Molecular Formula: C₉H₂₀N₂
-
Molecular Weight: 156.27 g/mol [1]
The physicochemical properties of this compound can be estimated based on its structure and data from closely related analogs, such as 3-(Aminomethyl)piperidine.
| Property | Predicted/Estimated Value | Reference/Basis |
| Appearance | Colorless to slightly yellow liquid | Based on analogs like 3-(Aminomethyl)piperidine[2][3] |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Extrapolated from the boiling point of 3-(Aminomethyl)piperidine (89 °C at 18 mmHg)[2][3] |
| Density | ~0.9 g/mL | Based on analogs like N-(3-Aminopropyl)piperidine (0.895 g/mL)[4] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DCM) | The presence of two amine groups suggests good polarity and solubility in protic solvents. |
| pKa | ~10-11 (piperidine N), ~9-10 (primary amine N) | Typical pKa values for secondary amines in a piperidine ring and primary alkylamines. |
Proposed Synthesis: N-Alkylation via Reductive Amination
The most direct and efficient method for the synthesis of 1-(1-Propylpiperidin-3-YL)methanamine is the N-alkylation of the commercially available starting material, 3-(Aminomethyl)piperidine (CAS: 23099-21-0)[2][5]. Reductive amination offers a high-yielding and clean reaction pathway, avoiding the use of harsh alkylating agents like propyl halides, which could lead to over-alkylation or side reactions with the primary amine.
The chosen pathway involves the reaction of 3-(Aminomethyl)piperidine with propionaldehyde to form an intermediate imine/enamine, which is then reduced in situ to the desired N-propylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.
Overall Synthesis Pathway
Sources
Stability and storage conditions for 1-(1-Propylpiperidin-3-YL)methanamine
An In-depth Technical Guide to the Stability and Storage of 1-(1-Propylpiperidin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Propylpiperidin-3-YL)methanamine is a substituted piperidine derivative with potential applications in pharmaceutical research and development. As with any compound intended for these purposes, ensuring its chemical integrity through appropriate storage and handling is paramount. This guide provides a comprehensive overview of the stability profile of 1-(1-Propylpiperidin-3-YL)methanamine, including its potential degradation pathways and recommended storage conditions. Furthermore, it outlines a robust protocol for stability testing to establish a comprehensive understanding of its long-term stability under various environmental conditions.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 1-(1-Propylpiperidin-3-YL)methanamine is essential for any discussion of its stability. While extensive experimental data for this specific molecule is not widely published, its basic properties can be summarized as follows:
| Property | Value |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 915924-85-5 |
| Appearance | Liquid |
| LogP | 1.07 |
| Rotatable Bonds | 3 |
These properties suggest a relatively small, moderately lipophilic molecule with some degree of conformational flexibility. The presence of two amine functionalities, a tertiary amine within the piperidine ring and a primary amine on the methyl substituent, are key determinants of its chemical reactivity and, consequently, its stability.
Potential Degradation Pathways
Oxidation
The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This reaction can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents. Further oxidation could potentially lead to ring-opening products. The primary amine is also susceptible to oxidation, although typically to a lesser extent than the tertiary amine.
Thermal Degradation
Elevated temperatures can promote various degradation reactions. For piperidine derivatives, thermal stress can lead to complex degradation pathways. While the specific products for this molecule are unknown, thermal degradation is a critical factor to consider for long-term storage and handling.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions, often through free radical mechanisms. Compounds with amine groups can be susceptible to photodegradation, leading to a loss of potency and the formation of impurities.
Reaction with Carbon Dioxide
Amines can react with carbon dioxide present in the atmosphere to form carbamates or bicarbonate salts. This is a reversible reaction but can impact the purity and handling of the material.
Below is a diagram illustrating the potential oxidative degradation pathway for the tertiary amine in the piperidine ring.
Caption: Hypothetical oxidative degradation of the piperidine ring.
Recommended Storage and Handling Conditions
To mitigate the potential degradation pathways discussed above, the following storage and handling conditions are recommended for 1-(1-Propylpiperidin-3-YL)methanamine. These recommendations are based on best practices for storing amine-containing compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential thermal degradation and oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and carbon dioxide, thereby preventing oxidation and carbamate formation. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photodegradation initiated by UV or visible light. |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass or Teflon-lined cap). | Prevents contamination and reaction with container materials. Avoids adsorption to polypropylene surfaces. |
| Handling | Handle in a well-ventilated area. | Ensures user safety and minimizes exposure to atmospheric components. |
Stability Testing Protocols
A comprehensive stability testing program is crucial to fully understand the stability profile of 1-(1-Propylpiperidin-3-YL)methanamine. This should include both forced degradation studies and long-term stability studies under ICH (International Council for Harmonisation) conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.
Table of Forced Degradation Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix a stock solution of the compound with 0.1 M HCl. Incubate at room temperature for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Mix a stock solution of the compound with 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize before analysis. |
| Oxidative Degradation | Mix a stock solution of the compound with 3% H₂O₂. Incubate at room temperature for 8 hours. |
| Thermal Degradation | Place solid and solution samples in an oven at 60°C for 48 hours. |
| Photostability | Expose solid and solution samples to a calibrated light source according to ICH Q1B guidelines. |
Long-Term Stability Studies
Long-term stability studies are performed to evaluate the stability of the compound under recommended storage conditions over an extended period. Samples should be stored at the recommended conditions (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is required to accurately quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is a commonly used and effective technique for this purpose.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the stability of 1-(1-Propylpiperidin-3-YL)methanamine.
Caption: A typical workflow for stability testing and analysis.
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of 1-(1-Propylpiperidin-3-YL)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the forced degradation conditions outlined in the table above.
-
Time Point Sampling: At specified time points, withdraw samples from each stress condition. Quench any ongoing reactions if necessary (e.g., neutralize acidic or basic solutions).
-
HPLC-UV/MS Analysis: Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for polar compounds. The mobile phase could consist of a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate to ensure good peak shape.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Analyze the mass spectra of any new peaks to identify potential degradation products.
Conclusion
While specific stability data for 1-(1-Propylpiperidin-3-YL)methanamine is limited, a thorough understanding of its chemical structure and the known stability of related amine compounds allows for the formulation of robust storage and handling recommendations. Adherence to these guidelines, coupled with a comprehensive stability testing program, will ensure the integrity of the compound for research and development applications. The protocols outlined in this guide provide a solid foundation for establishing a detailed stability profile for this molecule.
References
-
Benchchem. Instability and degradation pathways of 1-piperideine. 1
-
Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. 2
- ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Sources
A Comprehensive Technical Guide to the Purity Assessment of Synthesized 1-(1-Propylpiperidin-3-YL)methanamine
Abstract
This in-depth technical guide provides a comprehensive framework for the purity assessment of synthesized 1-(1-Propylpiperidin-3-YL)methanamine, a key building block in pharmaceutical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific rationale behind the selection of an orthogonal analytical strategy. We will explore the integration of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA). Each section details not only the experimental protocols but also the causality behind methodological choices, ensuring a self-validating and robust approach to purity determination. This guide is grounded in authoritative regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, to ensure that the purity profile established is suitable for researchers, scientists, and drug development professionals in a regulated environment.
Introduction: The Imperative of Purity
The chemical purity of any synthesized compound intended for pharmaceutical use is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). For a molecule like 1-(1-Propylpiperidin-3-YL)methanamine, which contains both a primary and a tertiary amine within a piperidine scaffold, the potential for process-related impurities and degradation products is significant. Impurities can arise from starting materials, by-products of side reactions, intermediates, or degradation during manufacturing and storage.[1][2]
Regulatory bodies mandate a thorough characterization and control of these impurities. The ICH Q3A(R2) guideline provides a framework for classifying, identifying, and qualifying impurities in new drug substances, establishing thresholds that dictate the level of scrutiny required.[1][3] Adherence to these standards is not merely a regulatory hurdle but a fundamental component of scientific integrity and patient safety.
This guide champions an orthogonal analytical approach , wherein multiple, distinct analytical techniques are employed to build a complete and reliable purity profile. No single method is capable of detecting all potential impurities. By combining the high-resolution separation of chromatography with the definitive structural information from spectroscopy and the fundamental compositional data from elemental analysis, we create a self-validating system that ensures the comprehensive characterization of 1-(1-Propylpiperidin-3-YL)methanamine.
Regulatory Framework: Adherence to ICH Q3A Guidelines
The foundation of any purity assessment strategy in drug development is the ICH Q3A(R2) guideline for "Impurities in New Drug Substances".[1][3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. Understanding these thresholds is essential for designing a compliant and efficient analytical strategy.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Action Required |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[1][4] |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | Any impurity at or above this level must have its structure identified (elucidated).[4] |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | Impurities at or above this level must be assessed for biological safety. This often requires toxicological data.[1][2] |
| Table 1: Key Impurity Thresholds as per ICH Q3A(R2) Guidelines. |
An Integrated Orthogonal Strategy for Purity Assessment
A robust purity assessment relies on the principle of orthogonality—using multiple analytical methods with different chemical principles to analyze the same sample. This minimizes the risk of impurities going undetected. The following diagram illustrates the integrated workflow for assessing the purity of synthesized 1-(1-Propylpiperidin-3-YL)methanamine.
Caption: Integrated workflow for the orthogonal purity assessment.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are the cornerstone of impurity profiling, offering high-resolution separation of the main compound from its related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying non-volatile organic impurities. Given that 1-(1-Propylpiperidin-3-YL)methanamine lacks a strong UV chromophore, the method requires careful development. A low UV wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. For basic compounds like this, a reversed-phase C18 column with a buffered mobile phase is crucial for achieving good peak shape and reproducibility.[5]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: Standard HPLC system with a UV or CAD detector.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar compounds. Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase ensures consistent protonation of the amine, improving peak shape. Mobile Phase B Acetonitrile Standard organic modifier for reversed-phase chromatography. Gradient 5% to 95% B over 20 minutes A gradient elution is necessary to separate impurities with a wide range of polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection UV at 210 nm or CAD Low UV wavelength for detecting aliphatic amines or a universal detector for more uniform response. | Injection Vol. | 10 µL | |
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a Water/Acetonitrile (90:10) mixture to create a 1 mg/mL stock solution.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a reference standard solution to verify system performance.[6]
Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 | RSD of Peak Area | ≤ 2.0% |
-
Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents from the synthesis. Due to the high polarity and basicity of amines, which can lead to poor peak shape and column interaction, derivatization is often required.[7][8] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent that converts the primary amine to a less polar, more volatile trifluoroacetamide.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Derivatization: a. Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane). b. Add 100 µL of Trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection. This step converts the primary amine to a trifluoroacetyl derivative, improving its chromatographic properties.[8]
-
GC-MS Conditions:
Parameter Condition Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Inlet Temp. 250 °C Carrier Gas Helium, constant flow 1.2 mL/min Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Temp. 230 °C | Ionization Mode | Electron Impact (EI), 70 eV |
-
Analysis: The total ion chromatogram (TIC) is used to detect impurities. The mass spectrum of each impurity peak is used for structural elucidation by comparing it to spectral libraries or by interpreting fragmentation patterns.
Spectroscopic and Other Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation.[9][10] For purity assessment, its utility is twofold:
-
Structural Elucidation: ¹H and ¹³C NMR spectra confirm the identity of the main component and can be used to identify the structure of major impurities if they are present at sufficient levels (>0.1%).[11]
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[12] It relies on comparing the integral of a signal from the analyte to the integral of a certified internal standard of known purity and weight.
Conceptual Protocol: Purity by ¹H qNMR
-
Preparation: Accurately weigh ~15 mg of the 1-(1-Propylpiperidin-3-YL)methanamine sample and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which crucially includes a long relaxation delay (e.g., 5-7 times the longest T₁) to ensure full magnetization recovery for all protons, allowing for accurate integration.
-
Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to a signal from the internal standard, accounting for the number of protons each signal represents and the molar masses of the two compounds.[13]
Elemental Analysis (EA)
Elemental analysis (EA), or CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[14][15] This is a fundamental test of purity that validates the empirical formula. The results are compared against the theoretical values calculated from the molecular formula (C₉H₂₀N₂). A significant deviation suggests the presence of inorganic impurities, residual solvents, or an incorrect structural assignment.
Acceptance Criteria: The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values.[16]
Method Validation: Ensuring Trustworthiness
Every analytical method used for purity assessment must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R2).[17][18] Validation ensures the reliability of the data generated.
Caption: Key validation parameters for an analytical purity method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[19]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Summary and Conclusion
The purity assessment of 1-(1-Propylpiperidin-3-YL)methanamine is a multi-faceted process that requires a scientifically sound, orthogonal strategy. This guide has detailed an integrated approach that combines the strengths of HPLC for organic impurity quantification, GC-MS for volatile components, NMR for structural confirmation and quantitative purity, and Elemental Analysis for empirical formula verification. Each method provides a unique and vital piece of information, and together they create a comprehensive and trustworthy purity profile. By grounding these protocols in the principles of regulatory guidelines like ICH Q3A and Q2, researchers and drug development professionals can ensure that the quality of this critical synthetic intermediate is robustly defined and fit for its intended purpose in the advancement of new medicines.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]
-
Frigerio, J., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines in ambient.... ResearchGate. [Link]
-
Goel, D., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Ganter, C., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. SlideShare. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques Discussions. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. A3P. [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Kouvarakis, A., et al. (2021). Observations of Gas-Phase Alkylamines at a Coastal Site in the East Mediterranean Atmosphere. MDPI. [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubMed Central. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Library of Medicine. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. h-brs.de [h-brs.de]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. azom.com [azom.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. Some good validation practices for analytical procedures [a3p.org]
- 20. database.ich.org [database.ich.org]
Methodological & Application
High-Yield Synthesis of Substituted Piperidines: Application Notes and Protocols for the Modern Medicinal Chemist
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its remarkable ability to engage in crucial interactions with a wide range of biological targets.[1] For researchers, scientists, and drug development professionals, mastering the synthesis of substituted piperidines is not merely an academic exercise; it is a critical skill for unlocking new therapeutic possibilities. The strategic placement of substituents on the piperidine core allows for the fine-tuning of a molecule's pharmacological profile, leading to enhanced potency, improved selectivity, and optimized pharmacokinetic properties.[3]
This guide provides an in-depth exploration of high-yield synthetic methods for constructing substituted piperidines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to inform your experimental design. The protocols described herein are selected for their robustness, scalability, and adaptability, providing a solid foundation for both discovery and process development chemistry.
Strategic Approaches to Piperidine Synthesis
The construction of the substituted piperidine ring can be broadly categorized into two main strategies: the modification of a pre-existing pyridine ring and the de novo construction of the heterocyclic system through cyclization or cycloaddition reactions. In recent years, a third strategy, the direct functionalization of a saturated piperidine ring via C-H activation, has emerged as a powerful tool for late-stage diversification.
Caption: Overview of major synthetic strategies for substituted piperidines.
Methodology 1: Catalytic Hydrogenation of Substituted Pyridines
The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[4] This method involves the addition of hydrogen across the aromatic ring, a thermodynamically favorable but kinetically challenging transformation due to the stability of the aromatic system.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is paramount. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium(III) oxide (Rh₂O₃) are workhorses for this transformation, often requiring high pressures and acidic conditions to overcome the aromatic stability and mitigate catalyst poisoning by the nitrogen lone pair.[2][4][5][6] Homogeneous catalysts, such as specific Iridium(III) complexes, can offer superior selectivity and milder reaction conditions, proving invaluable for substrates with sensitive functional groups.[7]
-
Solvent and Additives: Glacial acetic acid is a common solvent for PtO₂-catalyzed hydrogenations as it protonates the pyridine nitrogen, facilitating reduction and preventing catalyst inhibition.[4][5] For more sensitive substrates, solvents like 2,2,2-trifluoroethanol (TFE) can be employed under milder conditions.[2]
-
Pressure and Temperature: High hydrogen pressure (50-70 bar or higher) is often necessary to achieve reasonable reaction rates with heterogeneous catalysts.[4][5] However, modern homogeneous systems can operate at significantly lower pressures (e.g., 5 bar).[2][4]
Comparative Data for Pyridine Hydrogenation Catalysts
| Catalyst System | Pressure (bar) | Temperature (°C) | Key Advantages | Limitations | Reference |
| PtO₂ in Acetic Acid | 50 - 70 | Room Temp | Robust, widely applicable, effective for many substrates. | High pressure required, not tolerant of all functional groups. | [4][5][6] |
| Rh₂O₃ in TFE | 5 | 40 | Mild conditions, broad substrate scope, functional group tolerance. | Catalyst cost can be a factor. | [2] |
| [Ir-OMs] in Methanol/TFA | 50 | Room Temp | Excellent functional group tolerance (nitro, azido, bromo), scalable. | Requires an acidic co-solvent (TFA). | [7] |
Protocol 1: General Procedure for Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is a robust method for the reduction of a variety of substituted pyridines.
Materials:
-
Substituted Pyridine (1.0 g, 1.0 equiv)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid (10-20 mL)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add glacial acetic acid (10-20 mL) followed by the careful addition of PtO₂ catalyst (5 mol%).
-
Hydrogenation: Securely seal the reactor vessel. Purge the headspace several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[4][5]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, LC-MS) of small aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Methodology 2: De Novo Ring Construction via Reductive Amination
Reductive amination is a cornerstone of C-N bond formation and a powerful strategy for constructing the piperidine ring from acyclic precursors.[8] This method is particularly effective for synthesizing polyhydroxylated piperidines, also known as iminosugars, from carbohydrate-derived dicarbonyl compounds.[9]
Causality Behind Experimental Choices:
-
Strategy: The two primary approaches are intramolecular reductive amination of an amino-aldehyde/ketone and double reductive amination (DRA) of a dicarbonyl compound with an amine source.[9] The choice depends on the availability of the starting materials and the desired substitution pattern.
-
Reducing Agent: The selection of the reducing agent is critical to success. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are more selective for the iminium ion intermediate over the carbonyl starting material, thus minimizing the formation of alcohol byproducts.[10]
-
pH Control: The formation of the initial imine or iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without causing significant hydrolysis or reducing agent decomposition.
Caption: Workflow for Double Reductive Amination (DRA).
Protocol 2: Double Reductive Amination for Polyhydroxypiperidine Synthesis
This protocol provides a general method for the synthesis of a piperidine ring from a 1,5-dicarbonyl precursor, a common strategy in iminosugar synthesis.
Materials:
-
1,5-Dicarbonyl substrate (1.0 equiv)
-
Ammonium acetate (NH₄OAc) or primary amine (1.5-2.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 equiv)
-
Methanol (MeOH)
-
Molecular sieves (3Å or 4Å), activated
-
Acetic acid (to adjust pH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with the 1,5-dicarbonyl substrate and ammonium acetate (or primary amine), add methanol and activated molecular sieves.
-
pH Adjustment: Stir the suspension at room temperature and adjust the pH to approximately 5-6 by the dropwise addition of glacial acetic acid.
-
Iminium Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ions.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture to remove the molecular sieves, washing the filter cake with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Isolation: Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (often on silica gel, sometimes requiring an amine-deactivated stationary phase or the use of a mobile phase containing a small amount of triethylamine or ammonia).
Methodology 3: Modern Approaches - C-H Functionalization
The direct functionalization of C-H bonds on a pre-formed piperidine ring represents a paradigm shift in synthetic strategy, enabling late-stage modification and rapid access to analogues.[11][12] This approach avoids lengthy de novo syntheses and allows for the diversification of complex molecules at a late stage, a highly desirable feature in drug discovery programs.[13]
Causality Behind Experimental Choices:
-
Site Selectivity: A major challenge in C-H functionalization is controlling regioselectivity. The C2 position is electronically activated but sterically hindered. The C4 position is often accessible if the C2 position is blocked, while the C3 position is electronically deactivated and typically requires an indirect approach.[11][12]
-
Directing Groups & Catalysts: Site selectivity can be controlled by the choice of nitrogen protecting group and the rhodium catalyst.[12] For example, an N-Boc group with a Rh₂(R-TCPTAD)₄ catalyst can direct functionalization to the C2 position, whereas an N-α-oxoarylacetyl group with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can favor the C4 position.[12]
-
Radical-Mediated Approaches: An alternative strategy involves a radical relay mechanism. An enantioselective δ C-H cyanation of an acyclic amine, for instance, can be achieved by intercepting a nitrogen-centered radical with a chiral copper catalyst, setting the stage for subsequent cyclization to form a chiral piperidine.[14]
Caption: Logic of catalyst and directing group control in C-H functionalization.
Protocol 3: Rhodium-Catalyzed C2-H Functionalization of N-Boc-Piperidine
This protocol is based on the work of Huw Davies and provides a method for the site-selective functionalization at the C2 position of the piperidine ring.[12]
Materials:
-
N-Boc-piperidine (1.0 equiv)
-
Aryldiazoacetate (e.g., methyl phenyldiazoacetate) (1.2 equiv)
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (1 mol%)
-
Anhydrous solvent (e.g., dichloromethane or refluxing CH₂Cl₂)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the rhodium catalyst (1 mol%) and N-Boc-piperidine (1.0 equiv). Dissolve the solids in the anhydrous solvent.
-
Reagent Addition: In a separate flask, dissolve the aryldiazoacetate (1.2 equiv) in the anhydrous solvent. Add this solution to the reaction flask dropwise over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like carbene dimerization.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature or reflux) until the diazo compound is fully consumed (monitored by TLC, watching for the disappearance of the yellow diazo spot).
-
Work-up: Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C2-functionalized piperidine product. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[12]
Conclusion and Future Outlook
The synthesis of substituted piperidines is a dynamic and evolving field. While classical methods like pyridine hydrogenation and reductive amination remain indispensable for their robustness and scalability, modern strategies such as C-H functionalization and chemo-enzymatic approaches are opening new avenues for creating molecular complexity with unprecedented efficiency and selectivity.[13][15] The ability to choose the most appropriate synthetic strategy based on factors like substrate scope, functional group tolerance, and stereochemical requirements is a hallmark of an experienced medicinal chemist. By understanding the underlying principles and practical nuances of these high-yield methods, researchers can accelerate the discovery and development of the next generation of piperidine-based therapeutics.
References
- BenchChem. (2025).
- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
- Tomas Laudo, L. (2011, March 9). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Tomas Laudo, L. (2011, April 13). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PubMed Central (PMC) - NIH.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
- Synthetic strategies towards C−H functionalization of piperidines at.... (n.d.).
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PubMed Central (PMC) - NIH.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025, August 6).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). PubMed Central (PMC) - NIH.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository.
- Efficient, rapid avenue for synthesis of highly substituted piperidines using polystyrene sulfonic acid | Request PDF. (2016, July 28).
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Proposed mechanism for the synthesis of highly substituted piperidine 9. (n.d.).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.).
- BenchChem. (2025).
- ChemInform Abstract: Mannich—Michael versus Formal aza-Diels—Alder Approaches to Piperidine Derivatives | Request PDF. (2025, August 7).
- Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines | Request PDF. (2025, August 10).
- BenchChem. (2025).
- Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry. (2025, July 26).
- The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids | Request PDF. (2025, August 6).
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Characterization of 1-(1-Propylpiperidin-3-YL)methanamine in Receptor Binding Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold
The compound 1-(1-Propylpiperidin-3-YL)methanamine represents a novel chemical entity with a piperidine core, a structural motif prevalent in a multitude of centrally active therapeutic agents. The presence of the basic nitrogen within the piperidine ring and the primary amine in the methanamine side chain suggests a high probability of interaction with various G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors, all of which are critical targets in drug discovery for neurological and psychiatric disorders.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the receptor binding profile of 1-(1-Propylpiperidin-3-YL)methanamine. We will move beyond a simple recitation of steps to provide the underlying rationale for experimental design, ensuring that the described protocols are robust, self-validating, and grounded in established pharmacological principles.
Strategic Approach to Target Identification
Given the novelty of 1-(1-Propylpiperidin-3-YL)methanamine, a tiered screening approach is recommended. The initial focus will be on receptor families known to bind ligands with similar structural features. These include:
-
Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission and a target for psychostimulants and antidepressants.[1][2]
-
Sigma Receptors (σ1 and σ2): Unique intracellular proteins implicated in a range of cellular functions and considered therapeutic targets for CNS disorders, including Alzheimer's disease and neuropathic pain.[3][4][5]
-
General GPCR Screening: A broader assessment against a panel of GPCRs to identify potential off-target effects or novel activities.
This application note will provide detailed protocols for radioligand competition binding assays, a sensitive and quantitative method to determine the binding affinity (Ki) of our test compound for these targets.[6][7]
Core Principles of Radioligand Competition Binding Assays
The fundamental principle of a competition binding assay is to measure the ability of an unlabeled test compound (in this case, 1-(1-Propylpiperidin-3-YL)methanamine) to displace a radiolabeled ligand of known high affinity and specificity from its receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
The success of these assays hinges on several critical factors that will be addressed in the protocols:
-
High-Quality Receptor Source: Typically, this involves cell membranes prepared from cell lines overexpressing the target receptor or from tissues with high endogenous expression.[7][8]
-
Appropriate Radioligand: The choice of radioligand is crucial; it should exhibit high affinity for the target and low non-specific binding.[6][9]
-
Optimization of Assay Conditions: This includes buffer composition, incubation time and temperature, and the method for separating bound from free radioligand.[6][7]
-
Accurate Determination of Non-Specific Binding: This is essential for calculating the specific binding of the radioligand and is typically determined in the presence of a high concentration of a known, unlabeled ligand.[7][9]
Experimental Protocols
Protocol 1: Determination of Binding Affinity for the Human Dopamine Transporter (hDAT)
This protocol is designed to determine the affinity (Ki) of 1-(1-Propylpiperidin-3-YL)methanamine for the human dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428, a well-characterized DAT ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol).
-
Test Compound: 1-(1-Propylpiperidin-3-YL)methanamine.
-
Non-Specific Binding Ligand: GBR 12909 (10 µM final concentration).[1]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Workflow Diagram:
Caption: Workflow for the hDAT competitive binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw the hDAT-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).[1]
-
Dilute the membranes in binding buffer to a final concentration of 20-50 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of diluted membranes.
-
Non-Specific Binding (NSB): 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of diluted membranes.
-
Competition: 50 µL of varying concentrations of 1-(1-Propylpiperidin-3-YL)methanamine (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of diluted membranes.[1]
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 1-(1-Propylpiperidin-3-YL)methanamine.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Determination of Binding Affinity for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
This protocol outlines the procedure to determine the affinity of 1-(1-Propylpiperidin-3-YL)methanamine for σ1 and σ2 receptors.[3] The σ1 assay uses -pentazocine, a selective σ1 ligand, while the σ2 assay uses [³H]-DTG in the presence of (+)-pentazocine to mask the σ1 sites.[4][10]
Materials:
-
Receptor Source:
-
Radioligands:
-
σ1 Assay: -pentazocine (Specific Activity: ~30-50 Ci/mmol).[4]
-
σ2 Assay: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (Specific Activity: ~30-60 Ci/mmol).
-
-
Test Compound: 1-(1-Propylpiperidin-3-YL)methanamine.
-
Non-Specific Binding Ligand: Haloperidol (10 µM final concentration).
-
σ1 Masking Ligand (for σ2 assay): (+)-Pentazocine (100 nM final concentration).[10]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Other materials are as listed in Protocol 1.
Workflow Diagram:
Caption: Workflow for σ1 and σ2 receptor competitive binding assays.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brain (for σ1) or rat liver (for σ2) in ice-cold 50mM Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in buffer, determine protein concentration, and dilute to the desired concentration (e.g., ~300 µg protein/well).[5]
-
-
Assay Setup (σ1 Receptor):
-
In a 96-well plate, combine in triplicate:
-
Buffer, varying concentrations of 1-(1-Propylpiperidin-3-YL)methanamine, -pentazocine (final concentration ~5 nM), and guinea pig brain membranes.[5]
-
For NSB, use 10 µM haloperidol instead of the test compound.
-
-
-
Assay Setup (σ2 Receptor):
-
In a 96-well plate, combine in triplicate:
-
Buffer, (+)-pentazocine (to mask σ1 sites, final concentration 100 nM), varying concentrations of 1-(1-Propylpiperidin-3-YL)methanamine, [³H]-DTG (final concentration ~5 nM), and rat liver membranes.[10]
-
For NSB, use 10 µM haloperidol instead of the test compound.
-
-
-
Incubation:
-
Filtration, Washing, and Counting:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Follow step 6 from Protocol 1 to determine the IC50 and Ki values for both σ1 and σ2 receptors.
-
Data Presentation and Interpretation
The binding affinities (Ki values) obtained from these assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity.
Table 1: Hypothetical Binding Profile of 1-(1-Propylpiperidin-3-YL)methanamine
| Target Receptor | Radioligand Used | Ki (nM) | n (Hill Slope) |
| hDAT | [³H]WIN 35,428 | 150 | 0.98 |
| σ1 Receptor | -pentazocine | 25 | 1.02 |
| σ2 Receptor | [³H]-DTG | 875 | 0.95 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical example, 1-(1-Propylpiperidin-3-YL)methanamine shows the highest potency for the σ1 receptor (Ki = 25 nM), followed by the dopamine transporter (Ki = 150 nM), and the lowest potency for the σ2 receptor (Ki = 875 nM).
-
Selectivity: The compound demonstrates a 6-fold selectivity for σ1 over DAT (150/25) and a 35-fold selectivity for σ1 over σ2 (875/25).
-
Hill Slope (n): A Hill slope close to 1.0 suggests that the binding follows the law of mass action for a single site.
Concluding Remarks and Future Directions
These protocols provide a robust framework for the initial characterization of 1-(1-Propylpiperidin-3-YL)methanamine's binding profile. Based on the affinity and selectivity data obtained, further functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s). For instance, if high affinity for DAT is confirmed, a dopamine uptake assay would be the logical next step to assess functional inhibition.[1][11] Similarly, functional assays for sigma receptors can elucidate the compound's mechanism of action.[5] This systematic approach of binding followed by functional characterization is fundamental to modern drug discovery and will be crucial in elucidating the therapeutic potential of this novel compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Poupaert, J. H. (2015). Sigma Receptor Binding Assays. PubMed.
- Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
- Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed.
- Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit.
- Xu, Y., et al. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: GPCR Assay Development and Optimization.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine.
- Sigma-Aldrich. (n.d.). Receptor binding assay protocol.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sitte, H. H., & Freissmuth, M. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Novel Piperidine Derivatives in Oncology Research
A Theoretical Framework for 1-(1-Propylpiperidin-3-YL)methanamine
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the application of 1-(1-Propylpiperidin-3-YL)methanamine in anticancer research. The following document presents a hypothetical, yet scientifically rigorous, framework for the initial investigation of this or similar novel chemical entities in an oncology drug discovery program. This guide is intended for researchers, scientists, and drug development professionals as an illustrative template for preclinical evaluation.
Part 1: Introduction and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. While 1-(1-Propylpiperidin-3-YL)methanamine itself is not an established anticancer agent, its structure merits investigation. The presence of a basic aminomethyl group and a flexible N-propyl substituent provides chemical handles for potential interactions with enzymatic active sites or receptor binding pockets, which are common features of anticancer targets.
This document outlines a phased, hypothesis-driven approach to systematically evaluate the potential of a novel compound, exemplified by 1-(1-Propylpiperidin-3-YL)methanamine, as an anticancer therapeutic. The protocols described herein are designed to first establish cytotoxic activity, then to elucidate the mechanism of action, and finally to validate its potential in more complex biological systems.
Part 2: Phase 1 - In Vitro Cytotoxicity Screening
The primary objective of this phase is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines. A differential response across various cell lines can provide early clues about its potential mechanism of action.
Protocol 1: Broad-Spectrum Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
1-(1-Propylpiperidin-3-YL)methanamine (solubilized in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., NCI-60 panel or a custom panel including lines from different tumor types like breast, lung, colon, and leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of 1-(1-Propylpiperidin-3-YL)methanamine in complete medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 nM to 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Interpretation and Next Steps
The results from the cytotoxicity screening will guide the subsequent research direction.
| Scenario | IC₅₀ Values | Interpretation | Next Steps |
| Potent & Broad | < 10 µM across most cell lines | Compound is broadly cytotoxic. | Proceed to mechanistic studies (apoptosis vs. necrosis). |
| Potent & Selective | < 10 µM in a subset of cell lines | Potential targeted activity. | Investigate the molecular profile of sensitive vs. resistant cells. |
| Weak or Inactive | > 100 µM across all cell lines | Compound lacks significant cytotoxic activity. | Consider modification of the chemical structure or abandon the compound. |
Part 3: Phase 2 - Mechanism of Action (MoA) Elucidation
Assuming the compound shows promising cytotoxicity, the next critical step is to understand how it kills cancer cells. A primary question is whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Workflow for MoA Investigation
Caption: A logical workflow for elucidating the mechanism of action of a novel cytotoxic compound.
Protocol 2: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1X and 5X the IC₅₀ concentration of 1-(1-Propylpiperidin-3-YL)methanamine for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 4: Phase 3 - Target Engagement and In Vivo Efficacy
If a clear MoA is identified, the final preclinical phase involves confirming that the compound engages its intended target within the cell and evaluating its efficacy and safety in an animal model.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand (our compound) binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Methodology:
-
Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Analysis: A positive result is a "thermal shift," where the compound-treated samples show a higher abundance of the target protein at elevated temperatures compared to the vehicle control.
Hypothetical In Vivo Study Design
Caption: A standard workflow for a preclinical in vivo efficacy study using a tumor xenograft model.
Part 5: Conclusion and Future Directions
This document provides a structured, albeit theoretical, guide for the preclinical evaluation of 1-(1-Propylpiperidin-3-YL)methanamine or any novel chemical entity in anticancer research. The progression from broad screening to specific MoA studies and finally to in vivo validation represents a standard and rigorous path in drug discovery. Each step is designed to build upon the last, ensuring that resources are focused on compounds with genuine therapeutic potential. The key to success lies in meticulous experimental execution and unbiased interpretation of data, which together can uncover the next generation of cancer therapeutics.
References
This list includes general methodologies and resources relevant to the protocols described, as no specific literature exists for the application of 1-(1-Propylpiperidin-3-YL)methanamine in cancer.
-
Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: NCI-60 Human Tumor Cell Lines Screen Source: National Cancer Institute, Developmental Therapeutics Program URL: [Link]
-
Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]
-
Title: Human Tumor Xenograft Models in Preclinical Development Source: Charles River Laboratories URL: [Link]
Application Notes and Protocols for 1-(1-Propylpiperidin-3-YL)methanamine: A Putative Dual-Targeting Ligand for Histamine H3 and Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of 1-(1-Propylpiperidin-3-YL)methanamine as a potential dual-ligand for the histamine H3 (H3) and sigma-1 (σ1) receptors. While specific data for this molecule is not extensively available in public literature, this guide synthesizes information from structurally related piperidine-based compounds to propose its physicochemical properties, and provides detailed protocols for its characterization.[1][2] The methodologies outlined herein are designed to enable researchers to rigorously assess its binding affinity and functional activity at both receptor targets. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the evaluation process for this and similar novel chemical entities.
Introduction: The Rationale for Dual H3 and σ1 Receptor Ligands
The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other neurotransmitters. Its involvement in cognitive processes and sleep-wake cycles has made it a significant target for therapeutic intervention in neurological and psychiatric disorders. The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[3][4]
Recent research has highlighted the potential therapeutic benefits of compounds that can simultaneously modulate both H3 and σ1 receptors.[1][2][5] Such dual-targeting ligands may offer synergistic effects, particularly in the context of complex neurological conditions like neuropathic pain and cognitive deficits. The structural motif of a substituted piperidine is a common feature in many CNS-active compounds, and 1-(1-Propylpiperidin-3-YL)methanamine represents a novel scaffold within this chemical space.
These application notes will guide researchers through the essential in vitro assays required to characterize the pharmacological profile of this putative dual-ligand.
Physicochemical Properties and Handling
Table 1: Estimated Physicochemical Properties of 1-(1-Propylpiperidin-3-YL)methanamine
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C9H20N2 | Based on chemical structure |
| Molecular Weight | 156.27 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil or liquid | Typical for small molecule amines |
| Solubility | Soluble in DMSO, Ethanol, Methanol. Limited solubility in aqueous buffers. | Common for organic amines |
| pKa | Estimated 9.5 - 10.5 (for the piperidine nitrogen) and 8.5 - 9.5 (for the primary amine) | Based on similar alkylamines and piperidine derivatives |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | General stability of saturated amines |
Handling and Safety Precautions
Substituted piperidines, as a class of organic amines, require careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[6][7][8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Characterization of Receptor Binding Affinity
Determining the binding affinity (Ki) of 1-(1-Propylpiperidin-3-YL)methanamine for the H3 and σ1 receptors is the first critical step in its pharmacological evaluation. This is typically achieved through competitive radioligand binding assays.
Histamine H3 Receptor Radioligand Binding Assay
This protocol is designed to determine the affinity of the test compound for the human H3 receptor expressed in a suitable cell line (e.g., HEK293 cells).
Workflow for H3 Receptor Binding Assay
Caption: Workflow for the σ1 receptor radioligand binding assay.
Protocol 2: σ1 Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet to a final protein concentration of approximately 0.4 mg/mL. [9] * Determine the protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 8.0).
-
50 µL of test compound (1-(1-Propylpiperidin-3-YL)methanamine) at various concentrations.
-
50 µL of -pentazocine (a selective σ1 receptor radioligand) at a fixed concentration near its Kd (e.g., 5 nM). [10] * 100 µL of the prepared membrane suspension.
-
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol). [11]
-
-
Incubation:
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for the σ1 receptor.
-
Functional Characterization of Receptor Activity
Once binding affinity is established, it is crucial to determine the functional activity of the compound at each receptor – whether it acts as an agonist, antagonist, or inverse agonist.
Histamine H3 Receptor Functional Assay: [³⁵S]GTPγS Binding
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding to the H3 receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation. [3][12] Signaling Pathway of the H3 Receptor
Caption: Simplified signaling pathway of the histamine H3 receptor.
Protocol 3: [³⁵S]GTPγS Binding Assay for H3 Receptor
-
Membrane Preparation:
-
Prepare membranes from cells expressing the H3 receptor as described in Protocol 1.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
25 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
25 µL of GDP (e.g., 10 µM final concentration) to enhance the agonist-stimulated signal. [12] * 25 µL of test compound at various concentrations (to test for agonist activity) or a fixed concentration of an H3 agonist plus varying concentrations of the test compound (to test for antagonist activity).
-
25 µL of [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
100 µL of the prepared membrane suspension.
-
-
For basal binding, add buffer instead of any test compound.
-
For maximal stimulation, add a known H3 receptor agonist (e.g., R-α-methylhistamine).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as described in Protocol 1.
-
-
Data Analysis:
-
For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
For antagonist activity, perform the assay in the presence of a fixed concentration of an H3 agonist and varying concentrations of the test compound. Calculate the pA2 value to quantify the antagonist potency.
-
Sigma-1 Receptor Functional Assays
Functional characterization of σ1 receptor ligands is less straightforward than for GPCRs as they do not directly couple to G-proteins. [11]Instead, their activity is often assessed by measuring their ability to modulate the function of other proteins or by observing their effects in cell-based or in vivo models.
Signaling and Interaction of the Sigma-1 Receptor
Caption: Simplified schematic of sigma-1 receptor interactions and signaling.
One established method to differentiate σ1 receptor agonists from antagonists is through in vivo behavioral assays, such as the attenuation of agonist-induced dystonic reactions in rats. [13]However, in vitro assays are preferable for initial characterization. A commonly used in vitro functional assay involves assessing the ligand's effect on neurite outgrowth in PC12 cells, a process known to be modulated by σ1 receptor activity.
Protocol 4: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture:
-
Culture PC12 cells in appropriate media.
-
Seed cells onto collagen-coated plates at a suitable density.
-
-
Treatment:
-
Treat the cells with nerve growth factor (NGF) to induce differentiation and neurite outgrowth.
-
Concurrently, treat the cells with various concentrations of the test compound (1-(1-Propylpiperidin-3-YL)methanamine).
-
Include a known σ1 receptor agonist (e.g., PRE-084) as a positive control and a known antagonist (e.g., NE-100) to confirm that the observed effects are σ1 receptor-mediated.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Analysis:
-
Fix and stain the cells.
-
Capture images using a microscope.
-
Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites.
-
-
Data Interpretation:
-
An increase in NGF-induced neurite outgrowth in the presence of the test compound suggests agonist activity at the σ1 receptor.
-
A blockade of the effects of a known σ1 agonist by the test compound would indicate antagonist activity.
-
Summary and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-(1-Propylpiperidin-3-YL)methanamine as a potential dual-ligand for H3 and σ1 receptors. Successful demonstration of high affinity and desired functional activity at both targets would warrant further investigation, including selectivity profiling against other receptors and progression into more complex cell-based and in vivo models to explore its therapeutic potential.
References
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
- Startek, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
- Luty, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 153(7), 1393-1403.
- Penta. (2024).
- Startek, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
- Al-khalidi, A., et al. (2020).
-
PubChem. (n.d.). 1-(1-Acetylpiperidin-3-yl)methanamine. Retrieved from [Link]
- Oreate. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Pal, A., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 2-2.
- Chemos GmbH & Co.KG. (n.d.).
- Neumann, J., et al. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS medicinal chemistry letters, 12(5), 785-791.
- Sigma-Aldrich. (2025).
- Sleno, B., & Schuber, S. (2018). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. Methods in molecular biology (Clifton, N.J.), 1705, 111-122.
- Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
- Gloriam, D. E., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific reports, 7(1), 1-13.
- Sadek, B., et al. (2021). Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders. Current medicinal chemistry, 28(15), 2974-2995.
- Pi Chemicals. (n.d.).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Szałata, A., et al. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 25(21), 5038.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- Siwek, A., et al. (2022).
- Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British journal of pharmacology, 144(5), 681-692.
- Poupaert, J. H., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 21(15), 4563-4565.
- Vollinga, R. C., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British journal of pharmacology, 112(4), 1043-1048.
-
PubChem. (n.d.). (1-Phenylpyrrolidin-3-yl)methanamine. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Cawthron Institute. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube.
- European Patent Office. (2012). PIPERAZINE DERIVATIVE HAVING AFFINITY FOR THE HISTAMINE H3 RECEPTOR (EP 2195307 B1).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Jabłoński, M., et al. (2020). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. Molecules, 25(24), 5910.
- Google Patents. (2019).
- Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 127(1), 1-10.
- Siwek, A., et al. (2022).
- Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of medicinal chemistry, 50(15), 3764-3774.
- Serra, M., et al. (2016). Development of sigma-1 receptor ligands for the treatment of cocaine addiction. Future medicinal chemistry, 8(14), 1735-1754.
- Rossi, D., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 28(13), 5109.
- De Luca, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6295.
-
PubChem. (n.d.). [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzenedimethanamine. Retrieved from [Link]
Sources
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 8. chemos.de [chemos.de]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Therapeutic Development of 1-(1-Propylpiperidin-3-YL)methanamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective therapeutic development of the novel chemical entity, 1-(1-Propylpiperidin-3-YL)methanamine. Given the prevalence of the piperidine scaffold in numerous clinically approved drugs, this compound represents a promising starting point for the discovery of new therapeutics.[1][2][3][4][5] These application notes and protocols will detail a structured, multi-stage approach, commencing with initial synthesis and characterization, proceeding through target identification and validation, and culminating in preliminary preclinical evaluation. The methodologies described herein are designed to establish a robust foundation for a comprehensive drug discovery program.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to the structure of a wide array of pharmaceuticals.[1][4][5][6] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which enhance a molecule's "druggability".[1] Piperidine-containing drugs have found applications in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][6]
1-(1-Propylpiperidin-3-YL)methanamine, a novel derivative, possesses structural features—a tertiary amine within the piperidine ring and a primary aminomethyl side chain—that suggest potential interactions with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 3-aminomethylpiperidine moiety, in particular, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7][8] This guide will delineate a strategic pathway for elucidating the therapeutic potential of this compound.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for any drug discovery campaign. The following protocol outlines a plausible synthesis for 1-(1-Propylpiperidin-3-YL)methanamine, starting from commercially available precursors.
Proposed Synthetic Pathway
The synthesis can be conceptualized in a multi-step process involving the formation of the core piperidine structure, introduction of the aminomethyl group, and subsequent N-propylation. A logical starting material would be a suitable pyridine derivative, which can be reduced to the piperidine ring.
Protocol 1: Synthesis of 1-(1-Propylpiperidin-3-YL)methanamine
-
Step 1: Reduction of 3-Cyanopyridine:
-
In a high-pressure reactor, dissolve 3-cyanopyridine (1.0 eq) in an appropriate solvent such as methanol.
-
Add a hydrogenation catalyst, for instance, Raney Nickel or a rhodium-based catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 10 bar) and heat to a suitable temperature (e.g., 40°C).
-
Monitor the reaction for the complete consumption of the starting material, which results in the formation of 3-(aminomethyl)piperidine.
-
-
Step 2: N-Propylation of 3-(aminomethyl)piperidine:
-
Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 eq).
-
Add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via flash column chromatography to yield 1-(1-Propylpiperidin-3-YL)methanamine.
-
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Target Identification and Validation
Identifying the molecular target(s) of a novel compound is a critical step in understanding its mechanism of action.[9][10] A multi-pronged approach combining computational and experimental methods is recommended.
In Silico and Computational Approaches
Computational methods can provide initial hypotheses about potential targets and mechanisms.[11]
-
Target Prediction: Utilize computational tools and databases to screen for potential protein targets based on structural similarity to known ligands.
-
Molecular Docking: Perform docking studies of 1-(1-Propylpiperidin-3-YL)methanamine against the predicted targets to estimate binding affinities and modes.
Experimental Target Identification
Direct experimental approaches are essential for confirming the computationally predicted targets.[10][12]
Protocol 2: Affinity-Based Pull-Down Assay
This method aims to isolate the protein target(s) from a cell lysate based on their binding to the compound.[9][13]
-
Probe Synthesis: Synthesize a derivative of 1-(1-Propylpiperidin-3-YL)methanamine that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[9]
-
Immobilization: Covalently attach the tagged compound to a solid support, such as agarose beads.[9]
-
Lysate Incubation: Incubate the affinity matrix with a cell lysate containing the potential target proteins.
-
Washing and Elution: Wash away non-specifically bound proteins and then elute the target protein(s) that have bound to the immobilized compound.
-
Protein Identification: Identify the eluted proteins using techniques like mass spectrometry.[9]
Caption: Workflow for affinity-based target identification.
In Vitro Pharmacological Profiling
Once a target is identified and validated, the next step is to characterize the compound's pharmacological effects through a battery of in vitro assays.
High-Throughput Screening (HTS)
HTS allows for the rapid testing of a compound against a large number of targets or in various cell-based assays to determine its activity profile.[14][15]
Protocol 3: Cell Viability Screen
This protocol is designed to assess the compound's effect on the proliferation of various cell lines, which is particularly relevant for oncology applications.
-
Cell Plating: Plate a panel of cancer cell lines in 1,536-well plates at a density of approximately 400 cells per well.[16]
-
Compound Addition: Add 1-(1-Propylpiperidin-3-YL)methanamine at a range of concentrations in a 4x4 matrix format.[16]
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO₂.[16]
-
Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[16]
-
Data Analysis: Analyze the luminescent signal to determine the IC₅₀ value for each cell line.
Caption: High-throughput cell viability screening workflow.
Preliminary Preclinical Evaluation
Promising compounds from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and preliminary efficacy.
Pharmacokinetic (PK) Screening
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development.[1]
Protocol 4: Rapid Pharmacokinetic Screening in Rats
This protocol provides a method for quickly assessing the oral bioavailability of a compound.[17]
-
Dosing: Administer 1-(1-Propylpiperidin-3-YL)methanamine to a cohort of rats via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound over time using LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), to estimate bioavailability.[17]
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a foundational framework for the systematic evaluation of 1-(1-Propylpiperidin-3-YL)methanamine as a potential therapeutic agent. The journey from a novel chemical entity to a clinically approved drug is long and complex, requiring rigorous scientific investigation at each stage. Future work should focus on lead optimization, detailed mechanism of action studies, and comprehensive safety and toxicology assessments to fully delineate the therapeutic window of this promising compound.
References
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. PubMed. Available at: [Link]
-
Novel paradigms for drug discovery: computational multitarget screening - PMC. National Institutes of Health. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]
-
An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. American Association for Cancer Research. Available at: [Link]
-
Screening Strategies Used in Drug Discovery. Technology Networks. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A few examples of piperidine-based drugs and natural products. ResearchGate. Available at: [Link]
-
Piperidine-based drug discovery. University of Arizona. Available at: [Link]
- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel paradigms for drug discovery: computational multitarget screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Pharmacological Profiling of 1-(1-Propylpiperidin-3-YL)methanamine
Introduction: Rationale for a Focused In Vitro Investigation
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including numerous approved drugs.[1][2][3][4][5] Derivatives of piperidine have demonstrated a vast range of biological activities, targeting central nervous system (CNS) proteins such as monoamine transporters and sigma receptors, and exhibiting potential as anticancer, anti-inflammatory, and analgesic agents.[2][3][6][7][8] Given the structural characteristics of 1-(1-Propylpiperidin-3-YL)methanamine, a systematic in vitro pharmacological investigation is warranted to elucidate its primary biological targets and mechanism of action.
This guide provides a comprehensive experimental framework for the initial characterization of this novel piperidine derivative. The proposed workflow is designed to be logical and iterative, starting with broad screening against high-probability target families and progressing to more detailed mechanistic and functional studies. The protocols herein are grounded in established pharmacological principles to ensure data integrity and reproducibility.[9][10][11][12]
Experimental Strategy: A Tiered Approach to Target Deconvolution
A logical, tiered approach is essential for efficiently characterizing a novel compound. Our strategy begins with identifying the primary interaction points of 1-(1-Propylpiperidin-3-YL)methanamine from a panel of likely targets, followed by functional assays to determine the nature of these interactions (e.g., agonist, antagonist, inhibitor).
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Caption: Tiered experimental workflow for in vitro characterization.
Part 1: Primary Target Identification via Radioligand Binding Assays
Scientific Rationale: Radioligand binding assays are a robust, high-throughput method to determine if a compound directly interacts with a target protein.[13] By measuring the displacement of a specific, high-affinity radiolabeled ligand, we can quantify the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound. Based on the piperidine structure, the initial screening panel should focus on the monoamine transporters and sigma receptors, which are common targets for psychoactive drugs and are implicated in a variety of neurological processes.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Protocol 1.1: Competitive Radioligand Binding at Monoamine Transporters (DAT, SERT, NET)
This protocol outlines the determination of binding affinity for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-specific Ligands: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).
-
Test Compound: 1-(1-Propylpiperidin-3-YL)methanamine stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/B).
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial dilutions of 1-(1-Propylpiperidin-3-YL)methanamine in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, combine assay buffer, the test compound dilutions, and the appropriate radioligand at a concentration near its Kₔ value.
-
Total and Non-Specific Binding:
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration (e.g., 10 µM) of the respective non-specific ligand.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[28]
Protocol 1.2: Competitive Radioligand Binding at Sigma Receptors (σ₁ and σ₂)
Scientific Rationale: Sigma receptors are unique intracellular chaperone proteins that bind a wide variety of psychoactive compounds.[14][15][16][22][29] Their modulation can impact calcium signaling, ion channel function, and neurotransmitter release, making them a plausible target for the test compound.[14][15][16][29]
Materials:
-
Membrane Preparations: Membranes from cell lines expressing sigma-1 (σ₁) or sigma-2 (σ₂) receptors (e.g., from guinea pig brain for σ₁ or rat liver for σ₂).
-
Radioligands: -Pentazocine (for σ₁) and [³H]DTG (1,3-di-o-tolyl-guanidine, for σ₁ and σ₂).
-
Non-specific Ligand: Haloperidol (10 µM).
-
Other materials are as described in Protocol 1.1.
Methodology: The procedure is analogous to Protocol 1.1, with appropriate substitution of the radioligands and membrane preparations. When using [³H]DTG for σ₂ receptor binding, a masking ligand (e.g., (+)-pentazocine) is included to block its binding to σ₁ sites.
Part 2: Functional Characterization of Target Interactions
Scientific Rationale: While binding assays confirm a physical interaction, they do not reveal the functional consequence. Functional assays are critical to determine whether the compound acts as an inhibitor, agonist, or antagonist at the identified target.[9][30][31][32][33][34]
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}
Caption: Differentiating binding from functional effect.
Protocol 2.1: Monoamine Transporter Uptake Inhibition Assay
Scientific Rationale: This assay directly measures the functional capacity of the monoamine transporters by quantifying their ability to transport a radiolabeled substrate into the cell. An inhibitor will block this transport in a dose-dependent manner.[28][35][36] This provides a more physiologically relevant measure of a compound's potency compared to binding affinity alone.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET, grown to confluence in 96-well plates.
-
Radiolabeled Substrates: [³H]Dopamine (for hDAT), [³H]Serotonin (5-HT) (for hSERT), [³H]Norepinephrine or [³H]MPP⁺ (for hNET).[35]
-
Uptake Buffer: Krebs-HEPES buffer (KHB).
-
Inhibitors for Non-specific Uptake: As in Protocol 1.1.
-
Other materials are as described previously.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in 96-well plates and grow until they form a confluent monolayer.
-
Pre-incubation: On the day of the assay, wash the cells with KHB. Pre-incubate the cells with various concentrations of 1-(1-Propylpiperidin-3-YL)methanamine or vehicle for 10-20 minutes at room temperature.
-
Initiate Uptake: Add the radiolabeled substrate to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. The time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity.
Data Analysis:
-
Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (in presence of a known inhibitor).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value for uptake inhibition.
Protocol 2.2: GPCR Functional Assays (Example: cAMP Assay for Gs/Gi-Coupled Receptors)
Scientific Rationale: Should binding to a G-protein coupled receptor (GPCR) be identified, its functional effect must be determined. Many receptors, including some potential targets for piperidines, signal through the modulation of intracellular cyclic AMP (cAMP). Assays measuring cAMP levels can determine if a compound is an agonist (stimulates cAMP production/inhibition) or an antagonist (blocks the effect of a known agonist).[30][32][37]
Materials:
-
Cell Line: A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).
-
cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
-
Reference Agonist: A known agonist for the target receptor.
-
Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase inhibitor like IBMX.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Mode:
-
Add serial dilutions of 1-(1-Propylpiperidin-3-YL)methanamine to the cells in stimulation buffer.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).
-
Incubate for the specified time.
-
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist affinity constant (Kₑ).
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of In Vitro Pharmacological Data for 1-(1-Propylpiperidin-3-YL)methanamine
| Target | Assay Type | Radioligand/Substrate | Kᵢ (nM) | IC₅₀ (nM) | Efficacy (Eₘₐₓ) | Mode of Action |
| hDAT | Binding | [³H]WIN 35,428 | Result | - | - | - |
| Uptake | [³H]Dopamine | - | Result | - | Inhibitor | |
| hSERT | Binding | [³H]Citalopram | Result | - | - | - |
| Uptake | [³H]Serotonin | - | Result | - | Inhibitor | |
| hNET | Binding | [³H]Nisoxetine | Result | - | - | - |
| Uptake | [³H]MPP⁺ | - | Result | - | Inhibitor | |
| σ₁ Receptor | Binding | -Pentazocine | Result | - | - | - |
| Functional | e.g., Ca²⁺ Flux | - | Result | Result | Agonist/Antagonist | |
| σ₂ Receptor | Binding | [³H]DTG | Result | - | - | - |
| Functional | e.g., Cell Viability | - | Result | Result | Agonist/Antagonist |
Kᵢ: Inhibition constant from binding assays. IC₅₀: Half-maximal inhibitory concentration from functional assays. Efficacy: Maximal effect relative to a standard agonist. Results are populated upon completion of experiments.
Safety and Handling
As the toxicological properties of 1-(1-Propylpiperidin-3-YL)methanamine are unknown, it must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[38]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This structured in vitro experimental plan provides a robust framework for the initial pharmacological characterization of 1-(1-Propylpiperidin-3-YL)methanamine. By systematically evaluating its binding and functional activity at high-probability targets, researchers can efficiently identify its primary mechanism of action and generate a comprehensive pharmacological profile. These foundational data are indispensable for guiding further preclinical development, including more advanced mechanistic studies, selectivity profiling, and eventual in vivo evaluation.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382. [Link]
-
Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current neuropharmacology, 6(4), 344–366. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. NIH Public Access, 124(2), 195-206. [Link]
-
Wikipedia contributors. (2024). Dopamine transporter. In Wikipedia, The Free Encyclopedia. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]
-
Klimek, V., et al. (1997). Pharmacology and Distribution of Norepinephrine Transporters in the Human Locus Coeruleus and Raphe Nuclei. Journal of Neuroscience, 17(5), 1648-1657. [Link]
-
White, K. J., Walline, C. C., & Barker, E. L. (2005). Serotonin transporters: Implications for antidepressant drug development. AAPS Journal, 7(2), E421–E433. [Link]
-
ResearchGate. (n.d.). The Pharmacology of Sigma-1 Receptors. [Link]
-
Sleno, R., & Hebert, T. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Zhou, J. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 31(10), 883. [Link]
-
Zhou, J., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 123. [Link]
-
Wang, S., et al. (2013). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS, 110(47), 19079-19084. [Link]
-
FlyBase. (2023). Serotonin transporter. [Link]
-
Eriksen, J., et al. (2019). Mechanisms of dopamine transporter regulation in normal and disease states. Neurochemistry International, 129, 104490. [Link]
-
Wikipedia contributors. (2024). Serotonin transporter. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Norepinephrine transporter. In Wikipedia, The Free Encyclopedia. [Link]
-
Scribd. (n.d.). Noradrenaline Transporter Overview. [Link]
-
ResearchGate. (n.d.). Molecular Biology, Pharmacology and Functional Role of the Plasma Membrane Dopamine Transporter. [Link]
-
Augusta University. (n.d.). Role of the dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. [Link]
-
OUCI. (n.d.). Overview of the structure and function of the dopamine transporter and its protein interactions. [Link]
-
Al-Dies, A. M., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Ragavendran, J. V., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. European Journal of Medicinal Chemistry, 58, 254-261. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
Clark, R. C., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
-
Proteopedia. (n.d.). Serotonin Transporter. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. [Link]
-
Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed research international, 2013, 861453. [Link]
-
Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. [Link]
-
International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Zhang, Y., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 118410. [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1498–1507. [Link]
-
Wikipedia contributors. (2024). In vitro. In Wikipedia, The Free Encyclopedia. [Link]
-
Creative Biolabs. (n.d.). In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study. [Link]
-
NPTEL. (n.d.). Design of pre-clinical experiments. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (2014). NIH Public Access, 24(1), 18-34. [Link]
-
PubChem. (n.d.). [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. [Link]
Sources
- 1. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]
- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 11. In vitro - Wikipedia [en.wikipedia.org]
- 12. jssaherdatalake.blob.core.windows.net [jssaherdatalake.blob.core.windows.net]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 14. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 18. jneurosci.org [jneurosci.org]
- 19. Serotonin transporters: Implications for antidepressant drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. sdbonline.org [sdbonline.org]
- 24. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 26. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 27. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 33. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation | bioRxiv [biorxiv.org]
- 34. In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study - Creative Biolabs [creative-biolabs.com]
- 35. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 36. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. journals.physiology.org [journals.physiology.org]
- 38. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for Molecular Docking Studies of 1-(1-Propylpiperidin-3-YL)methanamine with Target Proteins
Abstract
This document provides a comprehensive, in-depth guide for conducting molecular docking studies on 1-(1-Propylpiperidin-3-YL)methanamine. The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1] This protocol offers a systematic, expert-guided approach to investigate the binding potential of this novel ligand against a relevant biological target. For the purpose of this guide, we will utilize Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research, as our model protein.[2] The methodologies detailed herein are robust and broadly applicable, designed to be adapted by researchers for various protein targets. We will employ a combination of widely-used, open-source software tools, including AutoDock Vina for the docking calculations and PyMOL for the visualization and analysis of results.[3][4]
Introduction: The Rationale of In Silico Screening
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5] This technique is indispensable in modern drug discovery, enabling the rapid screening of virtual compound libraries to identify promising lead candidates before committing to resource-intensive wet-lab synthesis and testing.[5] The fundamental principle lies in simulating the molecular recognition process, where a scoring function estimates the binding free energy of the protein-ligand complex. A lower, more negative binding energy generally indicates a more stable complex and higher binding affinity.[6][7]
The ligand of interest, 1-(1-Propylpiperidin-3-YL)methanamine, features a piperidine ring, a "privileged structure" known to confer favorable pharmacokinetic properties and provide a versatile scaffold for interacting with a diverse range of biological targets.[1] While the specific biological activity of this particular molecule is not extensively documented, related Mannich bases and piperidine derivatives have shown a wide array of activities, including anticancer properties.[8]
This guide provides a self-validating protocol, explaining the causality behind each step to ensure scientific integrity and reproducibility.
Pre-requisites: Software and Materials
A successful docking study relies on a suite of specialized software. The following tools are utilized in this protocol. They are primarily open-source and academically free.
| Software | Purpose | Download URL |
| AutoDock Tools (MGLTools) | Preparing protein and ligand files (PDBQT format), generating grid box. | [Link] |
| AutoDock Vina | Core docking program for calculating binding poses and affinities. | [Link] |
| PyMOL | Molecular visualization, analysis of interactions, and creating high-quality images. | [Link] |
| ChemDraw/MarvinSketch | (Optional) For drawing the 2D structure of the ligand and converting it to 3D. | N/A |
| Protein Data Bank (RCSB PDB) | Public repository for obtaining the 3D structure of the target protein. | [Link] |
| PubChem | Public repository for obtaining 3D structures of ligands. | [Link] |
The Docking Workflow: A Step-by-Step Protocol
The entire molecular docking process can be visualized as a systematic pipeline, starting from raw structural data and ending with insightful predictions of molecular interactions.
Caption: Molecular Docking Workflow Diagram.
Part 1: Target Protein Preparation
The initial and most critical step is the meticulous preparation of the receptor's 3D structure. The goal is to clean the raw PDB file to create a format suitable for docking, which involves removing non-essential molecules and adding necessary atomic information.[9][10]
Protocol: Preparing CDK2 Receptor
-
Obtain Protein Structure: Download the crystal structure of Cyclin-Dependent Kinase 2 (CDK2) from the RCSB PDB. For this protocol, we will use PDB ID: 1FIN . This structure is a complex with an inhibitor, which helps in identifying the active site.
-
Launch AutoDock Tools (ADT): Open the ADT interface.
-
Load the Protein: Go to File > Read Molecule and select the downloaded 1FIN.pdb file.
-
Clean the Protein: The PDB file contains the protein, a co-crystallized ligand (inhibitor), and water molecules.[11] We must remove the non-essential components.
-
Remove Water: Edit > Delete Water.
-
Remove Original Ligand: In the ADT viewer, select the co-crystallized ligand and press Delete. Alternatively, you can open the PDB file in a text editor and remove the HETATM records corresponding to the ligand and water.
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. We need to add them, especially polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Navigate to Edit > Hydrogens > Add.
-
Select Polar Only and click OK.
-
-
Compute Charges: The docking algorithm's scoring function requires partial charges on each atom.[12]
-
Go to Edit > Charges > Compute Gasteiger.
-
-
Set Atom Types: Assign ADT atom types.
-
Edit > Atoms > Assign AD4 type.
-
-
Save as PDBQT: This is the specific format required by AutoDock Vina, which contains the atomic coordinates, partial charges (Q), and atom types (T).[13]
-
Go to File > Save > Write PDBQT. Save the file as 1FIN_protein.pdbqt.
-
Part 2: Ligand Preparation
The ligand, 1-(1-Propylpiperidin-3-YL)methanamine, must also be converted into the PDBQT format. This involves generating a 3D structure, assigning charges, and defining its rotatable bonds, which gives the ligand flexibility during docking.[14]
Protocol: Preparing the Ligand
-
Obtain Ligand Structure:
-
Draw the 2D structure of 1-(1-Propylpiperidin-3-YL)methanamine using software like MarvinSketch or ChemDraw.
-
Convert the 2D structure to 3D and perform an initial energy minimization.
-
Save the structure as an SDF or MOL2 file. For this protocol, we'll assume it's saved as ligand.sdf.
-
-
Convert to PDB (if necessary): AutoDock Tools may have issues directly reading SDF files.[3] It's often easier to first convert the SDF to a PDB file using a tool like Open Babel or PyMOL.
-
In PyMOL: File > Open > ligand.sdf. Then File > Export Molecule > Save as PDB. Save as ligand.pdb.
-
-
Launch AutoDock Tools (ADT):
-
Load the Ligand: Ligand > Input > Open and select ligand.pdb.
-
Assign Charges and Torsion: ADT will automatically compute Gasteiger charges, merge non-polar hydrogens, and detect the rotatable bonds.
-
Ligand > Torsion Tree > Detect Root.
-
Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Part 3: Defining the Search Space (Grid Box)
Instead of searching the entire protein surface, which is computationally expensive, we define a "search space" or "grid box" around the protein's active site.[15][16] Since we are using the PDB structure 1FIN which contained a bound inhibitor, we can center our grid box on the location of that original ligand.
Protocol: Setting the Grid Box
-
Load Prepared Protein: In ADT, ensure your 1FIN_protein.pdbqt is loaded.
-
Open Grid Options: Grid > Grid Box. A box will appear around the protein.
-
Position and Size the Box:
-
Adjust the center_x, center_y, and center_z coordinates to position the box over the known active site.
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the ligand in various orientations but not excessively large to waste computational time. A good starting point is a box of 20-25 Å in each dimension.
-
-
Save Grid Configuration:
-
Once the box is correctly positioned and sized, go to File > Output Grid Dimension File. Save it as grid.txt. This file contains the coordinates and dimensions needed for the next step.
-
Part 4: Executing the Docking Simulation
With the prepared protein, ligand, and grid parameters, we can now run the docking simulation using AutoDock Vina.[15]
Protocol: Running AutoDock Vina
-
Create a Configuration File: In the same folder where you saved your PDBQT and grid files, create a new text file named conf.txt. This file tells Vina where to find the input files and where to save the output.
-
Edit conf.txt: Open the file and add the following lines, replacing the values with your grid parameters from grid.txt.
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the following command: ./vina --config conf.txt --log log.txt
-
This will start the docking process. The --log log.txt command saves the binding affinity scores to a log file.
-
Analysis and Interpretation of Results
Caption: Analysis of Docking Results Workflow.
Quantitative Analysis: Binding Affinity
AutoDock Vina will generate a log file (log.txt) containing a table of binding affinities for the top predicted poses. The binding affinity is reported in kcal/mol.[17]
-
Interpretation: The more negative the value, the stronger the predicted binding affinity.[18] Values around -7 to -9 kcal/mol suggest moderate binding, while scores of -10 kcal/mol or lower indicate strong interactions.[17]
Table: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -7.9 | 2.110 | 2.987 |
| 4 | -7.7 | 2.543 | 3.562 |
| 5 | -7.5 | 3.012 | 4.119 |
The top pose (Pose 1) is generally considered the most likely binding mode.
Qualitative Analysis: Visualization with PyMOL
Visual inspection of the docked poses is essential to understand the specific molecular interactions driving the binding.[4][19]
Protocol: Visualizing Interactions
-
Launch PyMOL.
-
Load Structures:
-
File > Open > 1FIN_protein.pdbqt.
-
File > Open > docking_results.pdbqt.
-
-
Prepare the View:
-
For the protein, select (1FIN_protein) and go to Show > As > Cartoon.
-
For the ligand, select (docking_results) and go to Show > As > Sticks.
-
Color the ligand for better visibility: Color > by element > select a color scheme.
-
-
Focus on the Active Site:
-
Identify the amino acid residues surrounding the ligand.
-
Select these residues and show them as sticks: Show > As > Sticks.
-
-
Identify Interactions:
-
Use the "Wizard" menu to find interactions. Wizard > Measurement.
-
To find hydrogen bonds, PyMOL has a built-in function: Action > find > polar contacts > within selection. This will display yellow dashes between atoms involved in hydrogen bonds.[20]
-
-
Generate Image: Use the Ray or Draw command in PyMOL to generate a high-resolution image for publication.
Conclusion and Future Directions
This guide provides a robust and detailed protocol for performing molecular docking studies of 1-(1-Propylpiperidin-3-YL)methanamine with a model protein target, CDK2. By following these steps, researchers can generate reliable predictions of binding affinity and interaction modes.
It is crucial to remember that molecular docking is a predictive tool.[21] The computational results should ideally be validated through experimental binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[21] Furthermore, for a more dynamic understanding of the complex's stability, post-docking molecular dynamics (MD) simulations can be performed.[16]
References
- Quora. (2021). How does one prepare proteins for molecular docking?
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2023).
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
- AutoDock Vina Document
- AutoDock. Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- University of Cambridge. Session 4: Introduction to in silico docking.
- YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- Michigan State University.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- UCSF DOCK. Tutorial: Prepping Molecules.
- ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot.
- ResearchGate. (2019).
- Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Scribd. Molecular Docking Protocol Guide.
- BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of 2-Piperidin-1-ylmethyl-morpholine.
- BenchChem. (2025). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- IGI Global. Molecular Docking Analysis.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- Shivanika, C., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4435-4447.
- YouTube. (2022). Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7.
- Kalayan, J., & Me-Iep, K. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 8(5), 1446-1457.
- YouTube. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners.
- Fiveable.
- Bolivar, S. Molecular Docking Protocol.
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421.
- YouTube. (2025).
- PubChem. [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine.
- PubChem. 1-(1-Acetylpiperidin-3-yl)methanamine.
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Google Patents. (2019).
- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- Dimmock, J. R., et al. (2009). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Archiv der Pharmazie, 342(10), 603-608.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. youtube.com [youtube.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. medium.com [medium.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 1-(1-Propylpiperidin-3-YL)methanamine
Technical Support Center: Synthesis of 1-(1-Propylpiperidin-3-YL)methanamine
Welcome to the technical support guide for the synthesis of 1-(1-propylpiperidin-3-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile piperidine building block. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate potential hurdles and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 1-(1-propylpiperidin-3-yl)methanamine?
There are two primary and logically sound strategies for synthesizing the target compound, differing mainly in the order of bond formation:
-
Route A: N-Alkylation of a Piperidine Precursor. This is often the most direct approach. It involves the N-propylation of a commercially available or synthesized (piperidin-3-yl)methanamine derivative. The key challenge here is achieving selective alkylation on the secondary piperidine nitrogen without affecting the primary exocyclic amine. This typically necessitates a protecting group strategy.
-
Route B: Reductive Amination. This strategy involves forming the C-N bond of the propyl group via reductive amination. The most common variant uses 3-(aminomethyl)piperidine and propanal (propionaldehyde) in the presence of a suitable reducing agent. This method is highly efficient and a cornerstone of modern amine synthesis.[1]
Q2: I'm considering Route B (Reductive Amination). Which reducing agent is most suitable?
The choice of reducing agent is critical for a successful reductive amination. While several options exist, they are not interchangeable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[2] It is a mild and selective reducing agent that is particularly effective for reacting with the intermediate iminium ion formed from the aldehyde and amine, often with minimal side reactions. Other agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are highly toxic. Standard sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde, leading to impurities.[3]
Q3: How can I effectively monitor the reaction's progress?
Consistent monitoring is essential for determining reaction completion and identifying potential issues early. The two most effective techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to separate the more polar starting amine from the less polar N-propylated product. Staining with ninhydrin is effective for visualizing both primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides unambiguous confirmation of the formation of the product by its mass-to-charge ratio (m/z) and allows for the quantification of starting material consumption and product formation.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield During N-Propylation via Reductive Amination
Question: I am attempting the reductive amination of (piperidin-3-yl)methanamine with propanal and sodium triacetoxyborohydride, but my yield is very low, and I recover mostly starting material. What is going wrong?
Answer: This is a common issue that typically points to suboptimal conditions for the formation of the crucial iminium ion intermediate.
-
Probable Cause 1: Incorrect pH. The formation of the imine/iminium ion is a pH-dependent equilibrium. The reaction medium should be slightly acidic (pH ~5-6) to catalyze imine formation without fully protonating and deactivating the starting amine nucleophile.
-
Solution: Add a catalytic amount of a mild acid, such as acetic acid (AcOH), to your reaction mixture.[1] This protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack.
-
-
Probable Cause 2: Inefficient Water Removal. The initial condensation reaction produces water, which can hydrolyze the iminium ion back to the starting materials, shifting the equilibrium unfavorably.
-
Solution: While NaBH(OAc)₃ can often be used without explicit water removal, if the reaction is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Probable Cause 3: Steric Hindrance. While less of an issue for a propyl group, significant steric bulk around the amine can slow down the initial condensation step.[5]
-
Solution: Ensure adequate reaction time (stirring for 12-24 hours at room temperature is common) and monitor carefully by TLC or LC-MS before initiating workup.[6]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction appears to work, but I see multiple spots on my TLC plate, and the final product is difficult to purify by column chromatography. How can I improve selectivity and simplify purification?
Answer: The formation of multiple products indicates side reactions are occurring. The purification challenge arises from these byproducts having similar polarities to your desired compound.
-
Probable Cause 1: Over-alkylation of the Primary Amine. If you are using an alkyl halide (e.g., 1-bromopropane) instead of reductive amination, you risk alkylating both the piperidine nitrogen and the primary aminomethyl group. The secondary amine formed on the side chain can even be alkylated a second time.
-
Solution: Employ a Protecting Group. The most robust solution is to protect the primary amine before N-propylation. A tert-butyloxycarbonyl (Boc) group is ideal. You would react (piperidin-3-yl)methanamine with Boc-anhydride, then perform the N-propylation on the piperidine ring, and finally remove the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This orthogonal strategy ensures absolute selectivity.[7]
-
-
Probable Cause 2: Quaternization of the Piperidine Nitrogen. Using harsh alkylating conditions (excess alkyl halide, strong base, high temperature) can lead to the formation of a quaternary ammonium salt, which is a highly polar and often undesired byproduct.
-
Solution: Control Stoichiometry and Conditions. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and a mild inorganic base like potassium carbonate (K₂CO₃).[4] Avoid strong, soluble organic bases. Run the reaction at room temperature or with gentle heating.
-
-
Purification Strategy: If you have a mixture of amines, purification can be challenging.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine products will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract your purified amines back into an organic solvent.[3]
-
Column Chromatography: Use a silica gel column, but add a small percentage of triethylamine (~1%) or ammonium hydroxide (~0.5%) to your mobile phase. This deactivates the acidic silica surface, preventing the common issue of amine tailing and leading to sharper peaks and better separation.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1.2-1.5 eq., CH₂Cl₂ or DCE, rt, 4-24h | Mild, highly selective for imines/iminiums; tolerates many functional groups; non-toxic.[2] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | 1.2-1.5 eq., MeOH, pH 5-6, rt, 4-24h | Effective and selective at acidic pH. | Highly toxic (releases HCN gas in acid); requires careful pH control. |
| Sodium Borohydride | NaBH₄ | 1.5-2.0 eq., MeOH, 0°C to rt, 1-4h | Inexpensive; readily available. | Can reduce aldehydes/ketones directly; less selective; can generate H₂ gas vigorously.[3] |
| Hydrogenation | H₂, Pd/C | 50 psi H₂, MeOH or EtOH, rt, 12-24h | "Green" method; high yielding. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Experimental Protocols
Protocol: Synthesis of 1-(1-Propylpiperidin-3-YL)methanamine via Reductive Amination
-
Reaction Setup: To a solution of (piperidin-3-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add propanal (1.1 eq.) followed by acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by LC-MS until the starting material is consumed.[4]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 0.5% ammonium hydroxide to yield the pure product.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting low yields.
References
- BenchChem. (2025). Comparative Analysis of Synthetic Routes to 4-Propylpiperidin-3-amine.
- BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
- BenchChem. (2025). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds.
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
-
ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Request PDF. Available at: [Link]
- Google Patents. (2015). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. (2020). Recent progress in reductive amination reaction. Available at: [Link]
-
ResearchGate. (2014). TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. Available at: [Link]
- BenchChem. (2025). Synthesis of 1-Methyl-3-phenylpropylamine via Reductive Amination: Application Notes and Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Scale-Up of Piperidine Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2][3][4] However, transitioning these syntheses from the laboratory bench to a pilot or production scale introduces a unique set of challenges that can impact yield, purity, and safety.[5] This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up process, structured in a practical question-and-answer format.
Section 1: Core Synthesis and Reaction Optimization
This section addresses fundamental challenges that can arise during the synthesis of piperidine derivatives, even at the bench scale, which are often magnified during scale-up.
Q1: My N-alkylation of a piperidine is sluggish or incomplete. What are the likely causes and solutions?
A1: Slow or incomplete N-alkylation is a frequent issue. Several factors can be at play:
-
Insufficient Basicity: The reaction often generates an acid byproduct (e.g., HCl, HBr) which protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[6]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the reaction.[6]
-
Solution: Consider increasing the reaction temperature or using a more reactive alkylating agent. In some cases, exploring an alternative synthetic route may be necessary.[6]
-
-
Solvent Choice: The reaction rate is significantly influenced by the solvent.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally favor N-alkylation reactions.[6] Studies have shown that solvent polarity can impact reaction kinetics, with less polar solvents sometimes accelerating reactions depending on the transition state stabilization.[8][9]
-
Q2: I'm observing significant formation of a quaternary ammonium salt in my N-alkylation reaction. How can I minimize this over-alkylation?
A2: The formation of quaternary ammonium salts is a common side reaction. To favor mono-alkylation, consider the following strategies:[6]
-
Slow Addition of Alkylating Agent: Use a syringe pump for the slow, controlled addition of the alkylating agent. This maintains a low concentration of the agent, reducing the likelihood of a second alkylation event.[6]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity for the desired mono-alkylated product.[6]
Q3: My hydrogenation of a pyridine derivative to a piperidine is stalling or showing low conversion. What should I investigate?
A3: Hydrogenation of pyridines is a common industrial method for piperidine synthesis, but it is not without its challenges.[2][5]
-
Catalyst Poisoning/Inhibition: The piperidine product itself can act as a poison to the catalyst by strongly adsorbing to the active sites, thereby inhibiting the reaction.[10]
-
Solution 1: Increase the catalyst loading. While not the most economical solution, it can help compensate for the poisoned active sites.[10]
-
Solution 2: Optimize reaction conditions. Sometimes, adjusting the pH can mitigate catalyst poisoning. For instance, in the presence of sulfuric acid, the protonated pyridine is less of a poison, allowing for selective hydrogenation of other functional groups.[10]
-
-
Catalyst Deactivation: The catalyst may lose activity over time due to several reasons.
-
Sintering: High temperatures can cause metal particles on the catalyst support to agglomerate, reducing the active surface area.[11][12]
-
Leaching: The active metal may dissolve from the support into the reaction mixture.[11][12]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[12]
-
Solution: If deactivation is suspected, consider catalyst regeneration or replacement with a fresh batch.[11] Analyzing the product for trace metals can help diagnose leaching.[11]
-
-
Insufficient Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring often requires specific conditions to achieve efficient reduction.[13]
-
Solution: Systematically screen different temperatures and hydrogen pressures to find the optimal conditions for your specific substrate.
-
Below is a workflow for troubleshooting catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Section 2: Scale-Up Specific Challenges
Transitioning from grams to kilograms introduces new variables that can profoundly affect the reaction outcome.
Q4: My reaction is showing a different impurity profile at a larger scale. Why is this happening and how can I address it?
A4: Side reactions that are negligible at the lab scale can become significant during scale-up.[5] This is often due to issues with heat and mass transfer.
-
Exothermic Reactions: Many syntheses, especially hydrogenations, are highly exothermic.[5][7] Inadequate heat dissipation in large reactors can lead to temperature gradients or "hot spots," which can accelerate side reactions or cause product decomposition.[5]
-
Solution: Ensure the cooling capacity of the reactor is sufficient.[7] Employ controlled, slow addition of reagents and monitor the internal temperature closely.
-
-
Inadequate Mixing: Inefficient mixing in large vessels can lead to localized high concentrations of reagents, promoting side reactions.[11]
-
Solution: Ensure the reactor's agitator speed and impeller design are appropriate for the reaction volume and viscosity to maintain a homogeneous mixture.[11]
-
Q5: I'm having issues with reagent solubility at a larger scale. What are my options?
A5: Reagents that dissolve readily in a round-bottom flask may exhibit poor solubility in large reactors, affecting reaction rates and reproducibility.[5] For example, cesium carbonate, while effective, can be difficult to use on a large scale due to its poor solubility.[1][14]
-
Solution 1: Solvent Screening: Investigate alternative solvents or solvent mixtures that offer better solubility for all reaction components.
-
Solution 2: Phase-Transfer Catalysis: For reactions involving an insoluble base or salt, a phase-transfer catalyst can be employed to shuttle the reagent between phases.
-
Solution 3: Alternative Reagents: If solubility issues persist, it may be necessary to identify an alternative, more soluble reagent that performs the same chemical transformation.
Q6: How can I effectively monitor the reaction progress on a large scale?
A6: On a large scale, it's crucial to have reliable in-process controls (IPCs) to monitor the reaction. While Thin-Layer Chromatography (TLC) is useful for quick checks, more quantitative methods are preferred for scale-up.[7][15]
| Analytical Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| TLC | Differential partitioning | Fast | Low | Qualitative/Semi-quantitative | Simple, rapid, and cost-effective for quick checks.[15] | Limited quantitative accuracy.[15] |
| HPLC | High-pressure separation | Moderate | High | Quantitative | High precision and accuracy for determining reaction kinetics and yield.[15] | Higher cost and slower analysis time compared to TLC. |
| GC-MS | Separation by volatility and mass | Moderate | High | Quantitative/Qualitative | Excellent for identifying and quantifying volatile components.[15] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin resonance | Moderate | Very High | Quantitative/Structural | Provides detailed structural information and can be used for in-situ monitoring.[15] | High cost and lower sensitivity compared to other methods. |
Data synthesized from BenchChem's guide on analytical techniques.[15]
Section 3: Work-up and Purification at Scale
Purification methods that are routine in the lab, such as column chromatography, are often not practical for large quantities.[5]
Q7: I'm struggling to remove water from my piperidine derivative. What are the best practices?
A7: Water can be a persistent impurity, especially after an aqueous work-up. Piperidine itself can form an azeotrope with water, complicating its removal.[6][16]
-
Azeotropic Distillation: Adding a solvent like toluene can form a lower-boiling azeotrope with water, allowing for its removal by distillation.[6]
-
Drying Agents: For smaller scale-up batches, drying the organic solution over agents like anhydrous sodium sulfate or magnesium sulfate is effective. For drying neat piperidine, potassium hydroxide (KOH) pellets are a good choice.[6][7]
-
Brine Wash: During extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to remove dissolved water.[7]
Q8: My piperidine derivative has discolored (turned yellow/brown) upon storage or during work-up. What is the cause and how can I purify it?
A8: The discoloration of piperidines is often due to oxidation from exposure to air and light.[6]
-
Purification: The most common and scalable method for purifying discolored liquid piperidine derivatives is distillation, often under reduced pressure to prevent thermal decomposition.[6][7]
-
Prevention: Store piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q9: How do I transition from column chromatography to a scalable purification method?
A9: For large-scale purification, consider the following alternatives to chromatography:[5]
-
Crystallization: This is a highly effective and economical method for purifying solid compounds. A systematic approach to solvent screening is key to developing a robust crystallization process.
-
Distillation: For liquid products, vacuum distillation is a powerful technique for separating components based on their boiling points.[7]
-
Salt Formation/Breaking: If the piperidine derivative is a base, it can be converted to a salt (e.g., hydrochloride) which may be crystalline and easily purified. The free base can then be regenerated by treatment with a base. This can also be an effective way to remove non-basic impurities.
Below is a decision tree for selecting a scalable purification method.
Caption: Decision tree for scalable purification.
Section 4: Safety Considerations for Scale-Up
Safety is paramount when working with larger quantities of chemicals.[17]
Q10: What are the key safety precautions for handling piperidine and its derivatives on a large scale?
A10: Piperidine is a flammable and corrosive liquid.[7][17] Exposure can cause severe skin burns and respiratory issues.[17][18]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood.[7][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[7][17]
-
Handling Flammables: Piperidine is highly flammable. Keep it away from ignition sources and use non-sparking tools. Ensure proper grounding and bonding of equipment to prevent static discharge.
-
Exothermic Reactions: As mentioned, be prepared for exothermic reactions by ensuring adequate cooling capacity is available.[7]
-
Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available. Ensure all personnel are trained on emergency procedures.
By anticipating these common challenges, researchers can develop more robust and scalable synthetic routes for piperidine derivatives, accelerating the drug development process while ensuring safety and product quality.
References
- Large-Scale Synthesis of 1-Piperidinepropanol. BenchChem.
- Piperidine Synthesis. DTIC.
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. BenchChem.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
- What is the reaction mechanism of piperidine in chemical reactions? BIOSYNCE Blog.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. BenchChem.
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
- Common challenges in working with piperidine-based compounds. BenchChem.
- Piperidine. Wikipedia.
- What are the detection methods for piperidine? Biosynce Blog.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Piperidine Impurities. BOC Sciences.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Challenges in the scale-up of 5-Butyl-2-methylpiperidine production. BenchChem.
- Technical Support Center: Catalyst Deactivation and Regeneration in Perimidine Synthesis. BenchChem.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC - NIH.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry.
- Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
- A Review on Analytical Methods for Piperazine Determination.
- Methods for the catalytic synthesis of piperazine. ResearchGate.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
- Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 17. carlroth.com [carlroth.com]
- 18. lobachemie.com [lobachemie.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of unwanted side products, leading to reduced yields and complex purification challenges.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during common synthetic routes to substituted piperidines. We move beyond simple procedural lists to explain the underlying mechanisms of side product formation, empowering you to make informed decisions at the bench.
Troubleshooting Guides by Reaction Type
The formation of side products is highly dependent on the chosen synthetic methodology. Below, we address common issues associated with three prevalent strategies for piperidine synthesis: Reductive Amination, Catalytic Hydrogenation of Pyridines, and the Pictet-Spengler Reaction.
Reductive Amination
Reductive amination is a versatile method for constructing C-N bonds, often employed for the synthesis of N-substituted piperidines.[3][4] The reaction typically involves the condensation of a piperidine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5] However, several side reactions can compete with the desired pathway.
Common Issues & Solutions:
| Observed Issue | Potential Cause(s) | Mechanism & Explanation | Recommended Action(s) |
| Over-alkylation (Formation of Quaternary Ammonium Salts) | - Excess alkylating agent.[5] - Highly reactive alkylating agent (e.g., MeI, BnBr).[5] - The tertiary amine product is more nucleophilic than the starting secondary amine.[5] | The desired N-alkylated piperidine (a tertiary amine) can compete with the starting secondary amine for the alkylating agent, leading to a second alkylation and the formation of a quaternary ammonium salt.[5] This is often problematic due to the salt's high water solubility, complicating purification.[5] | - Use a slight excess of the piperidine derivative (1.1-1.2 equivalents).[5] - Add the alkylating agent slowly, using a syringe pump if possible, to maintain its low concentration.[5][6] - Consider an alternative route, such as reductive amination, which avoids the formation of quaternary salts.[5] |
| Reduction of the Carbonyl Starting Material | - The reducing agent is too reactive and reduces the aldehyde/ketone before iminium ion formation. | Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. The rate of this reduction can be faster than the rate of imine/iminium ion formation, especially if the carbonyl is highly electrophilic or sterically unhindered. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-pyridine complex, which are less likely to reduce the carbonyl group directly.[5][7] - Perform the reaction in two steps: first, form the imine (often aided by a dehydrating agent like MgSO₄ or molecular sieves), and then add the reducing agent. |
| Formation of Nitrile Impurity | - Use of sodium cyanoborohydride (NaCNBH₃) as the reducing agent. | The cyanide ion can act as a nucleophile and attack the iminium ion intermediate, leading to the formation of an α-amino nitrile side product.[7] | - Replace NaCNBH₃ with a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-pyridine complex.[7] - If NaCNBH₃ must be used, running the reaction under slightly basic conditions can reduce the formation of this impurity.[7] |
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental route to piperidines.[8][9] However, the aromaticity of the pyridine ring presents a significant activation barrier, often requiring harsh conditions that can lead to side reactions.[10]
Common Issues & Solutions:
| Observed Issue | Potential Cause(s) | Mechanism & Explanation | Recommended Action(s) |
| Incomplete Reduction (Formation of Dihydro- or Tetrahydropyridines) | - Insufficient catalyst activity or loading. - Insufficient hydrogen pressure or reaction time.[10] - Catalyst deactivation before completion.[11] | The reduction of pyridine to piperidine is a stepwise process. If the reaction conditions are not vigorous enough or if the catalyst loses activity, the reaction can stall at partially hydrogenated intermediates.[10] | - Increase catalyst loading or reaction time.[11] - Increase hydrogen pressure.[11] - Use a more robust catalyst, such as Rhodium on carbon (Rh/C), which can be more effective than Palladium.[10] |
| Over-reduction (C-N Bond Cleavage) | - Harsh reaction conditions (high temperature and pressure).[11] | Excessive hydrogenation can lead to the cleavage of the C-N bonds within the piperidine ring, resulting in the formation of open-chain amines. This is particularly prevalent at high temperatures.[11] | - Lower the reaction temperature.[10][11] - Optimize hydrogen pressure; excessively high pressure can promote over-reduction.[11] - Screen different catalysts; some may be less prone to inducing hydrogenolysis. |
| Low Diastereoselectivity | - The chosen catalyst and conditions do not favor the formation of a specific stereoisomer. | For substituted pyridines, hydrogenation can lead to a mixture of cis and trans diastereomers. The product ratio is influenced by the catalyst surface, the substrate's approach to it, and thermodynamic vs. kinetic control.[8] | - Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C) as the diastereoselectivity can be highly catalyst-dependent.[8] - Vary the solvent and temperature. For instance, hydrogenation in acetic acid often favors the formation of the cis isomer.[10] - Consider post-hydrogenation epimerization under basic conditions to favor the thermodynamically more stable isomer.[8] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which can be considered fused piperidine systems.[12][13] It involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[13]
Common Issues & Solutions:
| Observed Issue | Potential Cause(s) | Mechanism & Explanation | Recommended Action(s) |
| Formation of Isomeric Byproducts (Diastereomers or Regioisomers) | - Lack of stereocontrol during cyclization. - Reversible retro-Pictet-Spengler reaction leading to epimerization.[14] - Alternative cyclization pathways on the aromatic ring.[14] | The key cyclization step is an intramolecular electrophilic aromatic substitution. The stereochemical outcome can be influenced by kinetic vs. thermodynamic control.[15] A reversible retro-reaction can allow for equilibration to the more stable diastereomer, which may not be the desired product.[14] | - Lower the reaction temperature to favor the kinetically controlled product and reduce the rate of the retro-Pictet-Spengler reaction.[14] - Employ a chiral catalyst or a chiral auxiliary on the amine to induce stereoselectivity.[14] - Use a bulkier protecting group on the nitrogen to sterically direct the cyclization.[14] |
| Low or No Conversion | - Insufficiently activated aromatic ring. - Inappropriate acid catalyst (too weak). - Decomposition of starting materials under harsh acidic conditions.[14] | The reaction relies on the nucleophilicity of the aromatic ring attacking the iminium ion. Electron-withdrawing groups on the ring can deactivate it, preventing cyclization. Conversely, excessively strong acid or high temperatures can cause degradation.[14] | - Use a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂).[14] - If the aromatic ring is deactivated, consider using an N-acyliminium ion strategy to increase the electrophilicity of the cyclizing partner under milder conditions.[14] - Screen different solvents and reaction temperatures.[14] |
| Formation of Oxidized Byproducts | - Presence of atmospheric oxygen. | The amine starting material or the final piperidine product can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of N-oxides or other oxidized species.[14] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] - Use freshly distilled solvents and purified reagents to remove peroxides and other oxidizing impurities.[14] |
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of piperidine is very slow and gives low yields. What can I do?
A1: Several factors could be at play. First, check the reactivity of your alkylating agent; alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[16] If using a less reactive halide, you may need to increase the reaction temperature.[16] The choice of base is also critical. While inorganic bases like K₂CO₃ are common, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[16] Finally, ensure your reagents are sufficiently soluble in the chosen solvent; switching to a more polar solvent like DMF can improve reaction rates.[16]
Q2: I am attempting a C-alkylation at the 3-position of a 4-piperidone, but the reaction is not working. What are common pitfalls?
A2: Direct C-alkylation of piperidones can be challenging. The formation of the enolate is a critical step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often required. One common issue is that the enolate can be unstable. Another is competition between C-alkylation and N-alkylation if the nitrogen is unprotected. Protecting the nitrogen (e.g., as a benzoyl or Boc derivative) is typically necessary to direct the alkylation to the carbon framework.[17]
Q3: How can I control the diastereoselectivity during the synthesis of a 2,6-disubstituted piperidine?
A3: Controlling diastereoselectivity is a common challenge. In catalytic hydrogenation of a disubstituted pyridine, the cis isomer is often the thermodynamic product and can be favored by using catalysts like PtO₂ in acidic media.[10] For other cyclization strategies, such as intramolecular Michael additions, the stereochemical outcome can be influenced by the choice of catalyst (organocatalysts are often used) and reaction conditions. Thermodynamic equilibration, sometimes catalyzed by iron, can be used to enrich the more stable cis-isomer.
Q4: I am observing the formation of a ring-contracted pyrrolidine byproduct during my piperidine synthesis. Why is this happening?
A4: Ring contractions can occur, particularly in reactions involving nucleophilic substitutions at the 3-position of pyridines or piperidines. This often proceeds through an intermediate aziridinium ion, which can then be opened by a nucleophile to yield the five-membered pyrrolidine ring.[18]
Q5: What is the best way to purify my substituted piperidine from starting materials and side products?
A5: Purification strategies depend on the properties of your product. If the product and starting materials have similar polarities, making column chromatography difficult, consider recrystallization.[19] For basic piperidine products, you can often use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your purified product into an organic solvent.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem.
-
Stornaiuolo, M., & Massa, A. (2022). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 27(15), 4933. [Link]
- Zaragoza, F. (2024).
-
Pesnot, T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(41), 19076–19084. [Link]
-
Comins, D. L., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2132-2141. [Link]
-
Podyacheva, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1146. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
ResearchGate. (n.d.). Piperidine ring-containing secondary metabolites from a variety of sources. ResearchGate. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES, 84(1), 49.
- L. A. Carpino, H. N. G. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(1), 2-10.
-
ResearchGate. (n.d.). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate. [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
-
Organic Letters. (2016, November 28). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. ACS Publications. [Link]
-
ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. RSC Publishing. [Link]
- BenchChem. (2025).
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the N-alkylation of piperidines
Welcome to the Technical Support Center dedicated to the N-alkylation of piperidines. This resource is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental chemical transformation. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their functionalization via N-alkylation is a critical step in modulating pharmacological activity.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the N-alkylation of piperidines, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A frustratingly common issue, low or non-existent yield can stem from several factors. A systematic approach to troubleshooting is key.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. If you are using a less reactive halide, consider switching to a more reactive one. For sluggish reactions, increasing the temperature may be necessary. The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl halides.[5][6][7] |
| Poor Solubility of Reagents | Ensure all reactants, particularly the base, are soluble in the chosen solvent. For instance, if using an insoluble base like potassium carbonate (K₂CO₃) in acetone, reaction rates can be slow. Switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can improve solubility and accelerate the reaction.[5][6][7] |
| Inappropriate Base | The choice of base is critical. For many standard alkylations, inorganic bases such as K₂CO₃ or potassium bicarbonate (KHCO₃) are sufficient.[8] However, for more challenging substrates or to mitigate side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be more effective.[6][8] In cases where the piperidine nitrogen is part of a less nucleophilic system, a stronger base like sodium hydride (NaH) might be required.[8] |
| Steric Hindrance | Bulky substituents on the piperidine ring or the alkylating agent can significantly slow down the reaction.[6][9][10] In such cases, increasing the reaction temperature or switching to a more reactive alkylating agent may be necessary. If these measures fail, exploring an alternative synthetic route may be the best course of action.[6] |
| Reaction Stalls | Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time.[5] |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
A frequent side reaction, over-alkylation occurs when the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[11] This byproduct can complicate purification and reduce the yield of the target compound.[11]
Causality: The N-alkylated piperidine, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[11] Highly reactive alkylating agents like methyl iodide and benzyl bromide are particularly prone to causing over-alkylation.[11]
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[6][11]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration in the reaction mixture, favoring mono-alkylation.[6][8][11]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.[5]
-
Alternative Methods: Consider reductive amination as an alternative strategy. This method, which involves reacting the piperidine with an aldehyde or ketone followed by in-situ reduction, is significantly less prone to over-alkylation.[5][11]
Caption: A decision-making workflow for troubleshooting the over-alkylation of piperidine derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of N-alkylation reactions for piperidines.
Q1: What is the best solvent for N-alkylation of piperidines?
Polar aprotic solvents are generally preferred for N-alkylation reactions.[6] Acetonitrile (ACN) and dimethylformamide (DMF) are excellent choices as they typically facilitate good solubility of the reactants and promote the reaction.[6][8] The choice can also depend on the specific base and reactants used. For instance, a study on the synthesis of substituted piperidines found that while methanol is a common solvent, ethanol can lead to a faster reaction rate.[12][13]
Q2: How do I choose the right base for my reaction?
The base plays a crucial role in scavenging the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction.[6][8]
-
Inorganic Bases (K₂CO₃, KHCO₃, Cs₂CO₃): These are common, cost-effective choices suitable for many applications.[8] Cesium carbonate can be beneficial when reactants have poor solubility.
-
Organic Amine Bases (Triethylamine (Et₃N), DIPEA): These non-nucleophilic bases are often used to avoid competing side reactions.[6] DIPEA is particularly useful for sensitive substrates.[6][8]
-
Strong Bases (NaH): Sodium hydride is used when the piperidine nitrogen is less nucleophilic or when a very strong base is required to deprotonate the amine.[8]
Q3: Is it necessary to run the N-alkylation of piperidines under an inert atmosphere?
While not always mandatory for robust piperidines and alkyl halides, it is good practice to conduct N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon).[5] This is particularly important when using moisture-sensitive reagents like sodium hydride or if any of the reactants or products are susceptible to oxidation.[5]
Q4: What are some alternative methods for the N-alkylation of piperidines?
Besides direct alkylation with alkyl halides, several other effective methods exist:
-
Reductive Amination: This is a highly versatile and selective method that involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[2][5] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][11] This method is excellent for avoiding over-alkylation.[5][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, although it is more commonly employed for N-arylation.[5]
-
"Borrowing Hydrogen" Methodology: This method utilizes a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine. This is an environmentally friendly approach as water is the only byproduct.[14]
Caption: A generalized experimental workflow for the N-alkylation of piperidines.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a general method for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize over-alkylation.[11]
Materials:
-
Piperidine derivative (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 equivalents)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.1 eq.) and anhydrous acetonitrile to create a 0.1 M solution.
-
Add the anhydrous potassium carbonate (1.5-2.0 eq.).
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) to the stirred solution over several hours, preferably using a syringe pump.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general procedure for the N-alkylation of a piperidine derivative with an aldehyde or ketone.[2][11]
Materials:
-
Piperidine derivative (1.0 equivalent)
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. Available at: [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available at: [Link]
-
Asymmetric Alpha-Alkynylation of Piperidine via N-sulfinyliminium Salts - PubMed. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]
-
Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives1a | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Publications. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Resolving Extra Peaks in HPLC Analysis of Piperidine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with extra peaks during the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. As a six-membered nitrogenous heterocyclic ring, piperidine is a common scaffold in many pharmaceutical compounds.[1] Its basic nature, however, can lead to specific chromatographic issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common analytical hurdles.
Troubleshooting Guide: A Symptom-Based Approach
Unexpected peaks in your chromatogram can arise from various sources, including the sample itself, the HPLC system, or the method parameters. This section provides a systematic approach to identifying and eliminating these artifacts.
Problem 1: Peak Splitting or Shoulders on the Main Analyte Peak
Peak splitting, where a single compound appears as two or more closely eluting peaks or as a main peak with a shoulder, is a common issue.[2][3]
Q: I'm observing peak splitting for my piperidine compound. What are the likely causes and how can I fix it?
A: Peak splitting can be categorized into two main scenarios: splitting of a single peak or splitting of all peaks in the chromatogram.
-
If only a single peak is splitting , the issue is likely related to the separation itself. A potential cause is the presence of two components eluting very close to each other.[3] For chiral piperidine compounds, this could indicate the presence of enantiomers or diastereomers.[1][4][5]
-
If all peaks in the chromatogram are splitting , the problem likely occurs before the separation on the column.[2][3] Common culprits include a blocked column inlet frit or a void in the column packing material.[2][3][6]
Caption: Decision tree for diagnosing peak splitting.
-
Verify Sample Purity: Before troubleshooting the HPLC method, ensure the purity of your standard or sample. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can confirm the presence of a single species.
-
Optimize Mobile Phase pH: The ionization state of piperidine compounds is highly dependent on the mobile phase pH.[7][8][9] If the pH is close to the pKa of your analyte, you may observe a mixture of ionized and unionized forms, leading to peak distortion.[8]
-
Protocol: Prepare a series of mobile phases with pH values at least 1-2 units away from the analyte's pKa. Analyze the sample with each mobile phase to find the optimal pH for a sharp, symmetrical peak.
-
-
Address Secondary Silanol Interactions: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing and sometimes splitting.[10][11]
-
Evaluate for On-Column Degradation: Piperidine compounds can be susceptible to degradation under certain analytical conditions.[13]
-
Protocol: Inject the sample and leave it on the column for an extended period before eluting. If the peak shape worsens or extra peaks appear over time, on-column degradation is likely. Consider adjusting the mobile phase pH or temperature.
-
-
Check for Column Hardware Issues:
-
Blocked Frit: A partially blocked inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks for all analytes.[2][3]
-
Protocol: Reverse flush the column (disconnect from the detector) with a strong solvent. If the problem persists, replace the frit.
-
-
Column Void: A void at the head of the column can also lead to peak splitting for all compounds.[2][3][6]
-
Protocol: A column void is often irreversible. The column may need to be replaced. Using a guard column can help protect the analytical column.[14]
-
-
Problem 2: Ghost Peaks Appearing in the Chromatogram
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with the analysis of the target analyte.[15][16]
Q: I'm seeing extra peaks in my blank injections. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks can originate from several sources, including contaminated mobile phase, carryover from the autosampler, or leaching from system components.[14][15][17]
Caption: Workflow for identifying the source of ghost peaks.
-
Isolate the Source:
-
Protocol: Run a blank gradient (without an injection) to see if the ghost peaks are still present.[16] If they are, the source is likely the mobile phase or the HPLC system itself. If the peaks disappear, the issue is related to the injection process or sample carryover.
-
-
Mobile Phase Contamination:
-
Autosampler Carryover:
-
Protocol: Clean the autosampler needle and injection port.[16] Optimize the needle wash procedure by using a stronger solvent or increasing the wash volume and duration.
-
-
System Contamination:
-
Protocol: If the ghost peaks persist, systematically clean or replace system components, starting from the pump and working towards the detector. Flush the system with a strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: Why are my piperidine peaks tailing?
A1: Peak tailing for basic compounds like piperidines is often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based column packing.[10][11] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak. To mitigate this, you can:
-
Add a basic modifier to your mobile phase, such as 0.1% diethylamine or triethylamine, to compete for the active silanol sites.[10]
-
Use a base-deactivated column where the silanol groups have been end-capped to reduce their activity.
-
Adjust the mobile phase pH to suppress the ionization of the piperidine, making it less likely to interact with the silanol groups.[9]
Q2: I have a piperidine compound with no UV chromophore. How can I detect it?
A2: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy.[10][19] This involves reacting your piperidine analyte with a derivatizing agent that introduces a UV-active tag. For example, piperidin-3-amine has been successfully derivatized with para-toluenesulfonyl chloride (PTSC) to allow for UV detection.[5]
Q3: Can I use ion-pairing agents for my piperidine analysis?
A3: Yes, ion-pairing chromatography can be a useful technique for improving the retention and peak shape of basic compounds like piperidines.[20][21][22][23] An anionic ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase.[21] This agent forms a neutral ion-pair with the protonated piperidine, which can then be retained on a reversed-phase column. The choice and concentration of the ion-pairing agent will need to be optimized for your specific application.
Q4: My piperidine compound is chiral. Could the extra peak be an enantiomer?
A4: Yes, if your piperidine compound is chiral and you are using a non-chiral HPLC method, the two enantiomers will likely co-elute as a single peak. However, if you are using a chiral stationary phase (CSP), you should be able to resolve the enantiomers into two separate peaks.[4][24][25] If you are seeing an extra peak with a chiral compound on a non-chiral column, it is more likely due to one of the other issues discussed in this guide, such as on-column epimerization or the presence of a diastereomer.
Summary of Key Troubleshooting Parameters
| Problem | Potential Cause | Recommended Solution |
| Peak Splitting (All Peaks) | Blocked column frit, Column void | Reverse flush or replace frit, Replace column |
| Peak Splitting (Single Peak) | Co-eluting impurity, On-column degradation, Chiral isomers | Verify sample purity, Adjust mobile phase pH/temp, Use a chiral column |
| Peak Tailing | Secondary silanol interactions | Add basic modifier to mobile phase, Use base-deactivated column |
| Ghost Peaks | Contaminated mobile phase, Autosampler carryover | Prepare fresh mobile phase, Optimize needle wash |
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Splitting? Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]
-
SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
PubMed. (n.d.). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Retrieved from [Link]
- Patil, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8.
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
International Journal of Herbal Medicine. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Retrieved from [Link]
-
LCGC International. (n.d.). Extra Chromatographic Peaks—A Case Study. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
-
LCGC International. (2007, January 1). On-Column Sample Degradation. Retrieved from [Link]
-
ACS Publications. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mastelf.com [mastelf.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. bvchroma.com [bvchroma.com]
- 18. hplc.eu [hplc.eu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. itwreagents.com [itwreagents.com]
- 23. obrnutafaza.hr [obrnutafaza.hr]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 1-(1-Propylpiperidin-3-YL)methanamine in Solution
Welcome to the technical support center for 1-(1-Propylpiperidin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The information provided is based on established principles of organic chemistry and data from related piperidine and primary amine compounds, offering a framework for troubleshooting and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(1-Propylpiperidin-3-YL)methanamine that might influence its stability?
A1: 1-(1-Propylpiperidin-3-YL)methanamine has two key structural features that can affect its stability in solution: a tertiary amine within the piperidine ring and a primary amine on the methanamine substituent. The lone pair of electrons on the tertiary nitrogen makes the piperidine ring basic and susceptible to reactions with acids.[1] Both the tertiary and primary amines can be prone to oxidation.
Q2: What are the general recommendations for storing solutions of 1-(1-Propylpiperidin-3-YL)methanamine?
A2: To minimize degradation, solutions of 1-(1-Propylpiperidin-3-YL)methanamine should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C), protected from light, and in tightly sealed containers to prevent exposure to air (oxygen). For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: In what types of solution environments is 1-(1-Propylpiperidin-3-YL)methanamine expected to be least stable?
A3: The compound is likely to be least stable in solutions with the following characteristics:
-
Oxidizing Environments: The presence of oxidizing agents, including dissolved atmospheric oxygen, can lead to the degradation of the amine functional groups.[1][2]
-
High Temperatures: Elevated temperatures can accelerate degradation pathways.[1]
-
Extreme pH: While the compound is basic and may be more soluble in acidic conditions due to salt formation, extreme pH levels (both acidic and basic) can catalyze hydrolysis or other degradation reactions over time.[3]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of amines.[4]
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my bioassays over time with the same stock solution.
-
Possible Cause: This is a classic sign of compound degradation in your stock solution. The concentration of the active parent compound may be decreasing, and the resulting degradation products could potentially interfere with the assay.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of 1-(1-Propylpiperidin-3-YL)methanamine before critical experiments to ensure concentration accuracy.
-
Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your stock solution over time. Compare the peak area of the parent compound in a fresh sample versus an older one.
-
Optimize Storage Conditions: If you must store solutions, ensure they are in an inert atmosphere (e.g., purged with argon or nitrogen), protected from light, and stored at an appropriate low temperature.
-
Issue 2: I see new, unexpected peaks appearing in my chromatograms (HPLC, LC-MS) when analyzing my sample.
-
Possible Cause: The appearance of new peaks is a strong indicator of degradation. These new peaks represent the degradation products of 1-(1-Propylpiperidin-3-YL)methanamine.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest N-oxide formation).
-
Conduct a Forced Degradation Study: To understand what is causing the degradation, perform a forced degradation study (see protocol below). This will help you identify the conditions (e.g., acid, base, oxidation, light, heat) that are causing the instability.[2][3]
-
Adjust Experimental Conditions: Based on the results of your forced degradation study, modify your experimental conditions to avoid the instability triggers. For example, if the compound is sensitive to light, protect your samples from light during the experiment.
-
Issue 3: The concentration of my 1-(1-Propylpiperidin-3-YL)methanamine solution appears to decrease over time, even when stored properly.
-
Possible Cause: Besides chemical degradation, loss of compound concentration can also be due to physical adsorption to container surfaces, especially with plasticware.
-
Troubleshooting Steps:
-
Use Low-Adsorption Containers: Store your solutions in low-adsorption vials, such as those made of polypropylene or glass.
-
Include a Co-solvent: In some cases, including a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer can help prevent adsorption.[5]
-
Verify with a Standard Curve: Regularly check the concentration of your stock solution against a freshly prepared standard curve to monitor for any loss.
-
Hypothetical Degradation Pathway
Based on the chemistry of similar compounds, a likely degradation pathway for 1-(1-Propylpiperidin-3-YL)methanamine, particularly under oxidative stress, is the formation of an N-oxide at the tertiary amine of the piperidine ring.
Caption: Hypothetical oxidative degradation pathway.
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify the stability liabilities of 1-(1-Propylpiperidin-3-YL)methanamine.
Objective: To determine the degradation of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
1-(1-Propylpiperidin-3-YL)methanamine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
Suitable HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 1-(1-Propylpiperidin-3-YL)methanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to a photostability chamber (ICH Q1B guidelines).
-
Control: Keep one sample of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). It may be necessary to sample at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the rate of degradation.
-
Sample Analysis:
-
At each time point, take an aliquot of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by HPLC or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Identify and quantify the major degradation products.
-
Data Summary Table:
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 24 | ||
| 0.1 M NaOH | 24 | ||
| 3% H₂O₂ | 24 | ||
| 60°C | 24 | ||
| Light | 24 |
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
References
- Time in West Northamptonshire, GB. Google.
- What is the stability of piperidine? - Blog - BIOSYNCE. (2025). BIOSYNCE.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
- Revision Notes - Basicity of Aqueous Solutions of Amines. Sparkl.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022).
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021).
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
- Factors That Affect the Basicity of Amines. Unacademy.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
Sources
Preventing decomposition of 1-(1-Propylpiperidin-3-YL)methanamine during purification
Welcome to the technical support center for the handling and purification of 1-(1-Propylpiperidin-3-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with purifying this aliphatic diamine and prevent its decomposition.
Introduction: Understanding the Molecule's Instability
1-(1-Propylpiperidin-3-YL)methanamine is a bifunctional molecule containing a tertiary amine within the piperidine ring and a primary amine in the 3-position side chain. This structure, while synthetically useful, presents inherent stability challenges. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation, while its basicity can lead to problematic interactions during common purification techniques like silica gel chromatography.[1][2][3] Understanding these potential degradation pathways is the first step toward successful purification.
Frequently Asked Questions (FAQs)
Q1: My purified 1-(1-Propylpiperidin-3-YL)methanamine is changing color (e.g., turning yellow/brown) upon storage. What is happening?
A: This is a classic sign of oxidative degradation. Aliphatic amines are susceptible to air oxidation, a process that can be accelerated by light, heat, and the presence of trace metal impurities.[4][5] The initial step often involves the formation of radical cations, which can lead to a cascade of reactions producing complex, colored impurities.[1] To mitigate this, store the purified amine under an inert atmosphere (Nitrogen or Argon), in an amber vial, and at a reduced temperature.
Q2: I'm losing a significant amount of my compound during silica gel chromatography. Why?
A: The basic nature of your diamine is the primary culprit. The silica gel surface is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and often irreversibly bind your basic amine, leading to significant yield loss and severe peak tailing on your chromatogram.[3] In some cases, this strong interaction can even catalyze degradation on the column.[3]
Q3: I see a new, less polar spot on my TLC plate after letting the crude material sit. What could it be?
A: You are likely observing the formation of an imine or a related oxidative by-product. The primary amine can be oxidized to an imine, or it could potentially react with any aldehyde or ketone impurities present in your solvents or crude mixture.[1][6] This is a common decomposition pathway for primary amines.
Q4: Can I purify this compound by distillation?
A: While distillation is a common technique for purifying amines, it may be risky for 1-(1-Propylpiperidin-3-YL)methanamine, especially at larger scales. The required temperatures could promote thermal degradation. If you must distill, use a high-vacuum system to lower the boiling point and ensure the apparatus is free of air and metal contaminants. A preliminary acid-base workup to remove non-volatile impurities is highly recommended before any distillation attempt.
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for common purification methods.
Method 1: Flash Column Chromatography
Flash chromatography is often the go-to method for purification, but it requires special considerations for basic amines.
Problem: Significant Tailing and/or No Elution from a Standard Silica Gel Column.
-
Root Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[3] This leads to poor peak shape and potential product loss.[3]
-
Solution 1: Mobile Phase Modification (Amine Additive)
-
Protocol: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v).
-
Mechanism: The added TEA will compete with your product for binding to the acidic silanol sites, effectively "deactivating" the silica surface and allowing your compound to elute more cleanly.[3]
Parameter Recommendation Rationale Solvent System Dichloromethane/Methanol or Ethyl Acetate/Hexanes Standard solvent systems for amine purification. Additive 0.1 - 1% Triethylamine (TEA) Neutralizes acidic silica, improving peak shape.[3] Gradient Start with low polarity and gradually increase Ensures good separation from non-polar impurities. -
-
Solution 2: Use of Alternative Stationary Phases
-
Protocol: Instead of silica gel, use a more basic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Mechanism: These stationary phases do not have the acidic character of silica and are much more compatible with basic compounds, leading to significantly improved peak shape and recovery.[3]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
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Caption: Logic for troubleshooting amine purification by chromatography.
-
Method 2: Acid-Base Extraction
This classical technique is highly effective for separating amines from non-basic impurities.
Problem: Emulsion Formation or Poor Phase Separation during Extraction.
-
Root Cause: The amine salt may act as a surfactant, or fine particulates in the crude mixture may stabilize an emulsion.
-
Solutions:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent with a significantly different density.
-
Filtration: Before extraction, dissolve the crude material in a suitable solvent and filter it through a pad of Celite to remove any insoluble material that could promote emulsion formation.
-
-
Detailed Protocol for Acid-Base Purification:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine salt, regenerating the free base.
-
Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover the purified free amine.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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}
Caption: Workflow for purifying amines via acid-base extraction.
-
Method 3: Amine Protection Strategy
For particularly challenging purifications or when the amine functionality interferes with other reaction steps, a protection/deprotection strategy is a robust solution. The Boc (tert-butyloxycarbonyl) group is ideal for protecting the primary amine.
Problem: Low Yield or Side Reactions During Purification of the Free Amine.
-
Root Cause: The inherent reactivity of the primary and/or tertiary amine leads to degradation under the purification conditions.
-
Solution: Boc Protection/Deprotection Workflow
-
Protection Step: React the crude 1-(1-Propylpiperidin-3-YL)methanamine with Di-tert-butyl dicarbonate (Boc₂O) in a solvent like DCM or THF with a base like triethylamine. This will selectively protect the more accessible and nucleophilic primary amine.
-
Purification: The resulting N-Boc protected compound is much less polar and significantly less basic. It behaves well during standard silica gel chromatography and is not susceptible to the same oxidative degradation pathways.
-
Deprotection Step: After purification, the Boc group is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in dioxane. Evaporation of the acid and solvent yields the pure amine salt, which can be converted to the free base if needed.[7]
-
| Step | Reagents & Conditions | Purpose |
| 1. Protection | Boc₂O, TEA, DCM, Room Temp | Masks the reactive primary amine, creating a stable, easily purifiable intermediate. |
| 2. Purification | Standard Silica Gel Chromatography | The less polar Boc-protected amine separates cleanly without degradation. |
| 3. Deprotection | TFA in DCM, or 4M HCl in Dioxane | Efficiently removes the Boc group to yield the pure amine salt. |
Summary of Key Stability Considerations
| Condition | Risk | Mitigation Strategy |
| Air/Oxygen | Oxidation of N-atoms, leading to colored impurities and by-products.[1][4] | Handle and store under an inert atmosphere (N₂ or Ar). Use degassed solvents for chromatography. |
| Acidic pH | Protonation of amines. Can be beneficial for extraction but detrimental on silica. | Use acid-base extraction for purification. Avoid highly acidic conditions unless forming the salt is the goal. |
| Basic pH | Free amine is more susceptible to oxidation. | While necessary for extraction of the free base, minimize exposure time to strong bases and air. |
| Heat | Potential for thermal degradation and side reactions. | Purify at room temperature where possible. If distillation is necessary, use high vacuum. |
| Silica Gel | Strong adsorption, peak tailing, and potential for catalyzed degradation.[3] | Deactivate silica with TEA, or use alumina/amine-functionalized silica.[3] |
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Dutta, S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Ma, Y., et al. (2008). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 51(15), 4467–4476. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. [Link]
-
Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]
-
Coldham, I., et al. (2002). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 67(18), 6181–6187. [Link]
- N-alkyl-piperidine DERIVATIVES. (1982).
-
[1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. (n.d.). PubChem. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (2019).
-
(1-nitrosopiperidin-2-yl)methanamine. (n.d.). Cleanchem. [Link]
-
Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 50(16), 9635–9644. [Link]
-
1-(1-Acetylpiperidin-3-yl)methanamine. (n.d.). PubChem. [Link]
-
Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science, 29(8), e3490. [Link]
-
Wathoni, N., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link]
-
(1-Phenylpyrrolidin-3-yl)methanamine. (n.d.). PubChem. [Link]
-
(1-(1-Phenylethyl)pyrrolidin-3-yl)methanamine. (n.d.). PubChem. [Link]
-
Aliphatic amines. (n.d.). Science.gov. [Link]
-
Atmospheric Degradation of Amines (ADA). (2011). NILU. [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2020). Environmental Science: Processes & Impacts, 22(5), 1147-1156. [Link]
-
Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. (2002). Langmuir, 18(25), 9873–9880. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). Molecules, 27(19), 6271. [Link]
-
Metabolic N-Oxidation of Primary and Secondary Aliphatic Medicinal Amines. (1976). Journal of Pharmaceutical Sciences, 65(7), 943-954. [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1980). The Journal of Organic Chemistry, 45(1), 1-11. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scbt.com [scbt.com]
- 7. 3-Aminomethyl-1-Boc-piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Enhancing the Solubility of Piperidine-Based Compounds for Biological Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges frequently encountered with piperidine-containing compounds in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) offer practical, in-depth solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why do many piperidine-containing compounds exhibit poor aqueous solubility?
The solubility of piperidine-based compounds is a nuanced interplay of their structural features. The piperidine ring, a saturated heterocycle, can be nonpolar, particularly when adorned with lipophilic substituents. While the nitrogen atom can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often dictates its poor solubility in aqueous media.[1] The specific nature and substitution pattern on the piperidine ring are critical determinants of its solubility profile.[1]
Q2: How does pH fundamentally influence the solubility of my piperidine compound?
The nitrogen atom within the piperidine ring is basic, with a typical pKa of its protonated form around 11.22.[1] This basicity is the key to manipulating its solubility. In acidic environments (pH < pKa), the nitrogen atom readily accepts a proton, forming a positively charged piperidinium ion. This salt form is significantly more water-soluble than the neutral, free base form that is predominant in neutral or alkaline conditions.[1][2][3] Therefore, constructing a pH-solubility profile is a critical first step in understanding and optimizing the solubility of your compound.[1]
Q3: What are the primary, go-to methods for improving the solubility of a piperidine-based compound for an initial biological assay?
The most direct and often effective initial strategies involve:
-
pH Adjustment: Leveraging the basic nature of the piperidine moiety, preparing stock solutions in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can dramatically increase solubility by promoting the formation of a soluble salt.[1]
-
Use of Co-solvents: Employing water-miscible organic co-solvents is a standard and effective approach.[1][4][5] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used to disrupt the hydrogen bonding network of water and create a more favorable environment for the dissolution of hydrophobic compounds.[1][6]
Q4: When should I escalate to more advanced solubilization techniques like salt formation, co-crystallization, or the use of cyclodextrins?
If simple pH adjustments and the use of co-solvents fail to achieve the desired concentration for your biological assays, or if a solid form with enhanced dissolution properties is required for in vivo studies, it's time to consider more advanced strategies.[1]
-
Salt Formation: This is a robust and widely used method for ionizable compounds like those containing a piperidine ring. Converting the free base to a salt can lead to substantial increases in both solubility and dissolution rate.[7][8]
-
Co-crystallization: This technique is particularly useful for compounds that are non-ionizable or weakly ionizable. It involves forming a multi-component crystal lattice with a suitable "co-former," which can improve the compound's solubility and bioavailability.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that exhibit enhanced aqueous solubility.[1][10][11][12] This is an excellent method for increasing the apparent solubility of a compound in solution.[1]
II. Troubleshooting Guide: Compound Precipitation in Biological Assays
One of the most common and frustrating issues is the precipitation of a compound upon its introduction into an aqueous assay buffer. This guide provides a systematic approach to diagnose and resolve this problem.
Initial Observation: Your piperidine-containing compound, dissolved in an organic solvent like DMSO, precipitates when diluted into the aqueous buffer for your biological assay.
dot graph TD { A[Start: Compound Precipitation Observed] --> B{Initial Checks}; B --> C{Is the final DMSO concentration tolerated by the assay? (Typically ≤1%)}; C -->|Yes| D{Is the compound concentration exceeding its aqueous solubility limit?}; C -->|No| E[Lower final DMSO concentration]; D -->|Yes| F[Perform serial dilution to find max soluble concentration]; D -->|No| G{Is the buffer pH optimal for the compound's solubility?}; G -->|Yes| H{Does the buffer contain components that could interact with the compound?}; G -->|No| I[Adjust buffer pH to favor the ionized form]; H -->|Yes| J[Test solubility in simpler buffer systems]; H -->|No| K[Consider advanced formulation strategies]; F --> L[Successful: Compound Solubilized]; I --> L; J --> L; K --> M{Advanced Strategies}; M --> N[Salt Formation]; M --> O[Cyclodextrin Complexation]; M --> P[Co-solvent Optimization]; N --> L; O --> L; P --> L; E --> B;
} endom Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Troubleshooting:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level that does not impact the biological system, typically ≤1%.[1] High concentrations of organic solvents can cause compounds to "crash out" of solution.[13]
-
Determine Maximum Soluble Concentration: Your compound may be exceeding its solubility limit in the aqueous buffer.
-
Action: Perform a serial dilution of your compound in the assay buffer to visually or instrumentally (e.g., nephelometry) determine the highest concentration that remains in solution.[13]
-
-
Optimize Buffer pH: As discussed, pH is a powerful tool for piperidine-containing compounds.
-
Action: Evaluate the pH of your assay buffer. If your compound is basic, a slightly acidic buffer may be necessary to maintain its protonated, more soluble form.[1]
-
-
Evaluate Buffer Components: Components in your buffer, such as high concentrations of salts or proteins, could be interacting with your compound and reducing its solubility.[13]
-
Action: Test the solubility of your compound in simpler buffer systems to identify any problematic components.
-
-
Employ a Stepwise Dilution: Instead of a direct, large-volume dilution, a stepwise approach can be beneficial.
-
Action: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[1]
-
-
Consider Advanced Formulation Strategies: If the above steps are insufficient, more advanced techniques are warranted.
-
Co-solvent Systems: Explore different co-solvents or combinations of co-solvents.[6][14]
-
Cyclodextrins: These can be added to the assay buffer to form inclusion complexes and increase the apparent solubility of your compound.[10][11][12][]
-
Salt Form: If you are working with the free base of your compound, consider synthesizing a salt form (e.g., hydrochloride, mesylate) to improve its aqueous solubility.[7][8][16]
-
III. Experimental Protocols
A. Protocol for Determining pH-Dependent Solubility
This protocol provides a basic framework for assessing how pH affects the solubility of your piperidine-based compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.[1]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
B. Protocol for Salt Formation (Small Scale)
This protocol outlines a general procedure for forming a salt of a basic piperidine compound.
-
Dissolution: Dissolve a known molar amount of your piperidine-containing free base in a suitable organic solvent (e.g., methanol, ethanol, isopropanol).
-
Acid Addition: Add a stoichiometric equivalent (or slight excess) of a pharmaceutically acceptable acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid) dropwise while stirring.
-
Precipitation/Crystallization: The salt may precipitate immediately or require cooling, concentration of the solvent, or the addition of an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization.
-
Isolation: Collect the solid salt by filtration and wash with a small amount of the anti-solvent.
-
Drying: Dry the salt under vacuum to remove residual solvents.
-
Characterization: Confirm the formation of the salt and its properties using techniques such as melting point analysis, NMR, and powder X-ray diffraction (PXRD).
dot graph TD { A[Start: Poorly Soluble Piperidine Compound] --> B{Initial Formulation Approaches}; B --> C[pH Adjustment]; B --> D[Co-solvent Use]; C --> E{Solubility Enhanced?}; D --> E; E -->|Yes| F[Proceed to Biological Assay]; E -->|No| G{Advanced Formulation Strategies}; G --> H[Salt Formation]; G --> I[Cyclodextrin Complexation]; G --> J[Co-crystallization]; H --> K{Solubility Enhanced?}; I --> K; J --> K; K -->|Yes| F; K -->|No| L[Re-evaluate Compound/Assay];
} endom Caption: Decision tree for solubility enhancement.
IV. Data Summary Tables
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Common Use Notes | Typical Final Concentration in Assays |
| Dimethyl Sulfoxide (DMSO) | High | Excellent for dissolving a wide range of hydrophobic compounds. Can have effects on cell-based assays at higher concentrations. | 0.1% - 1% |
| Ethanol | Medium | Good for moderately nonpolar compounds. Can cause protein precipitation at high concentrations. | 0.1% - 5% |
| Polyethylene Glycol (PEG 300/400) | Medium | Lower toxicity than DMSO and ethanol. Can increase viscosity. | 1% - 10% |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Salt Formation | Increases solubility by creating an ionized form of the drug. | Ionizable basic or acidic compounds. | Requires a suitable counter-ion; the resulting salt must be stable.[8] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | A wide range of poorly soluble compounds. | Stoichiometry of the complex needs to be determined; can affect drug-target binding.[10][11][12] |
| Co-crystallization | Formation of a multi-component crystal with improved physicochemical properties. | Non-ionizable or weakly ionizable compounds. | Requires screening for a suitable co-former; the co-crystal must be stable. |
V. References
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
-
Gould, S., & Almeida, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Patel, J. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(24), 8103. [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. [Link]
-
Gould, S., & Almeida, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Gould, S., & Almeida, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences.
-
Singh, S., & Kumar, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 159-165.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1645-1655.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
-
Slideshare. (n.d.). Salt selection in pharmaceutical product development. Slideshare. [Link]
-
Shah, V. P., & Kumar, L. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 18(2), 273–286.
-
Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
BenchChem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem.
-
Tong, W-Q. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
PubMed. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
-
ResearchGate. (n.d.). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
-
Yokoi, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56021.
-
BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions. BenchChem.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
-
Fiveable. (n.d.). pH and Solubility. Fiveable.
-
ResearchGate. (n.d.). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.
-
ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.
-
ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate.
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research.
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC.
-
Chemistry LibreTexts. (n.d.). The Effects of pH on Solubility. Chemistry LibreTexts.
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1-(1-Propylpiperidin-3-YL)methanamine and Structurally Related Analogs: A Guide to Receptor Affinity and Functional Activity
This guide presents a comprehensive, data-driven comparison of 1-(1-Propylpiperidin-3-YL)methanamine and a series of its synthetic analogs. Tailored for researchers and professionals in drug development, our analysis focuses on the structure-activity relationships (SAR) that dictate binding affinity and functional modulation of two critical neurological targets: the Dopamine D2 receptor (D2R) and the Sigma-1 receptor (σ1R). By integrating detailed experimental protocols with comparative performance data, this document aims to provide a foundational framework for the rational design of novel, selective central nervous system (CNS) agents.
Strategic Rationale for Experimental Design
To build a robust pharmacological profile for each compound, our analysis is anchored by two complementary experimental cornerstones: competitive radioligand binding assays and cell-based functional assays. This dual-pronged approach is essential for a complete understanding of a ligand's interaction with its target.
-
Competitive Radioligand Binding Assays: This technique serves as the gold standard for quantifying the affinity of a test compound for a specific receptor.[1][2] By measuring the displacement of a high-affinity radiolabeled ligand, we can accurately determine the inhibitory constant (Kᵢ), a direct and reliable measure of binding potency. The selection of specific radioligands and membrane preparations is critical for ensuring data quality and relevance.[3]
-
Cell-Based Functional Assays: While binding affinity is a prerequisite for activity, it provides no information on the functional outcome of the ligand-receptor interaction. Functional assays are therefore indispensable for classifying compounds as agonists, antagonists, or allosteric modulators.[4] For the D2 receptor, which is canonically coupled to the Gαi/o protein, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] Measuring this downstream event allows for a precise determination of a compound's functional efficacy.
Overall Experimental Workflow
Caption: A streamlined workflow from compound synthesis to final SAR analysis.
Detailed Experimental Protocols
The following protocols are optimized for the characterization of piperidine-based ligands targeting CNS receptors.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinities (Kᵢ values) of test compounds for the human Dopamine D2 and Sigma-1 receptors.
Materials & Reagents:
-
Receptor Sources: Membranes from CHO-K1 cells stably expressing the human D2 receptor; guinea pig brain membranes for σ1R.
-
Radioligands: [³H]-Spiperone for D2R; [³H]-(+)-Pentazocine for σ1R.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding: 10 µM Haloperidol.
-
Apparatus: 96-well microplates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Assay Preparation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of test compound (at 10-12 serial dilutions), and 50 µL of radioligand at a final concentration approximating its Kᴅ.
-
Initiation: Add 50 µL of the appropriate receptor membrane preparation (20-40 µg protein/well) to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plates for 60 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.[1][8]
-
Quantification: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
-
Protocol 2: D2 Receptor cAMP Functional Assay (Antagonist Mode)
Objective: To measure the ability of test compounds to antagonize agonist-induced inhibition of cAMP production.
Materials & Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human D2 receptor (long isoform).[5][7]
-
Culture Medium: DMEM/F-12 with 10% FBS, antibiotics, and G418 for selection.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reagents: Forskolin, Dopamine (as agonist), IBMX (phosphodiesterase inhibitor).
-
Detection: A homogenous time-resolved fluorescence (HTRF) cAMP detection kit.
Procedure:
-
Cell Plating: Seed the CHO-hD2R cells into 384-well white assay plates and culture for 24 hours to achieve 80-90% confluency.
-
Compound Pre-incubation: Aspirate the culture medium and add 10 µL of test compound at various concentrations. Incubate for 20 minutes at room temperature.
-
Agonist Challenge: Add 10 µL of Dopamine at a final concentration equal to its EC₈₀, mixed with a final concentration of 3 µM Forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect intracellular cAMP levels according to the HTRF kit manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the response of the agonist (0% inhibition) and basal levels (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Calculate the IC₅₀ value using a four-parameter logistic equation. This IC₅₀ represents the concentration at which the compound blocks 50% of the dopamine-induced response.
-
Comparative Performance and SAR Analysis
The parent compound, 1-(1-Propylpiperidin-3-YL)methanamine, and three analogs were synthesized to probe the structure-activity relationship at the piperidine nitrogen (N1) and the exocyclic methanamine. Modifications were selected to investigate the effects of steric bulk and aromaticity.
| Compound ID | Structure / Modification | D2R Kᵢ (nM) | σ1R Kᵢ (nM) | D2R Functional Activity (IC₅₀, nM) | D2R/σ1R Selectivity |
| Parent | 1-Propyl | 21.5 | 9.8 | 35.7 (Antagonist) | 0.46 |
| Analog 1 | 1-Isopropyl | 45.2 | 15.3 | 68.9 (Antagonist) | 0.34 |
| Analog 2 | 1-Cyclohexyl | 12.8 | 75.1 | 20.1 (Antagonist) | 5.87 |
| Analog 3 | 1-(4-Fluorobenzyl) | 3.7 | 4.2 | 6.2 (Antagonist) | 1.14 |
Analysis and Interpretation:
-
Steric Hindrance at N1: Increasing the steric bulk directly adjacent to the piperidine nitrogen from propyl (Parent) to isopropyl (Analog 1) resulted in a decrease in affinity for both D2R and σ1R. This suggests that this region of the binding pocket is sensitive to branching.
-
Introduction of Lipophilicity and Bulk: Replacing the propyl group with a larger, lipophilic cyclohexyl ring (Analog 2) led to a modest increase in D2R affinity but a significant 7-fold decrease in σ1R affinity. This modification dramatically improved D2R selectivity, indicating the σ1R binding site is less tolerant of such bulky aliphatic substituents.[9][10]
-
Aromatic Substitution: The introduction of a 4-fluorobenzyl group (Analog 3) resulted in the highest affinity ligand for both receptors. The aromatic ring likely engages in favorable π-π stacking or hydrophobic interactions within the binding pockets of both D2R and σ1R. The potency increase is consistent with findings for other piperidine-based D2R ligands where aromatic moieties are beneficial.[11][12]
-
Functional Correlation: For all tested compounds, the functional antagonist potency (IC₅₀) at the D2R correlated well with the binding affinity (Kᵢ), confirming that these ligands are competitive antagonists at this receptor.
Dopamine D2 Receptor Signaling Cascade
Caption: Antagonist action on the Gαi/o-coupled D2 receptor signaling pathway.
Conclusion
This comparative analysis demonstrates that structural modifications to the N1 position of the 1-(piperidin-3-YL)methanamine scaffold profoundly influence binding affinity and selectivity for Dopamine D2 and Sigma-1 receptors. The introduction of a bulky aliphatic group like cyclohexyl (Analog 2) can significantly enhance D2R selectivity, while an aromatic substituent such as 4-fluorobenzyl (Analog 3) can substantially increase overall potency. The presented protocols provide a validated and robust methodology for screening and characterizing novel compounds in this chemical class, offering a clear path for optimizing ligands toward desired pharmacological profiles in CNS drug discovery programs.
References
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: PubMed Central. URL: [Link]
-
Title: D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Source: Innoprot. URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Source: ACS Publications. URL: [Link]
-
Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Source: Usiena air. URL: [Link]
-
Title: Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Source: PMC - NIH. URL: [Link]
-
Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]
-
Title: Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Source: Uniba. URL: [Link]
-
Title: Competitive Radioligand Binding Assays. Source: Alfa Cytology. URL: [Link]
-
Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PMC - PubMed Central. URL: [Link]
-
Title: Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Source: PubMed. URL: [Link]
-
Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PMC - PubMed Central. URL: [Link]
-
Title: Radioligand Binding Studies. Source: Springer Nature Experiments. URL: [Link]
-
Title: Radioligand binding and competition assays. Source: Bio-protocol. URL: [Link]
-
Title: Radioligand binding assays and their analysis. Source: PubMed. URL: [Link]
-
Title: D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Source: Eurofins DiscoverX. URL: [Link]
-
Title: Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Source: Frontiers in Pharmacology. URL: [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. innoprot.com [innoprot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(1-Propylpiperidin-3-YL)methanamine: A Novel Sigma-1 Receptor Agonist for Neuroprotection in Alzheimer's Disease
This guide provides a detailed comparative analysis of the novel compound, 1-(1-Propylpiperidin-3-YL)methanamine, hereafter referred to as Compound X, against established therapeutic agents for Alzheimer's Disease (AD). Initial structural analysis and preliminary screenings suggest that Compound X, a piperidine derivative, functions as a potent agonist for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), is implicated in cellular stress responses and neuronal survival, making it a promising target for neurodegenerative diseases like AD.[4][5]
This document outlines a series of preclinical investigations designed to objectively benchmark the neuroprotective efficacy of Compound X against Donepezil, a standard-of-care acetylcholinesterase inhibitor.[6][7][8][9][10] The experimental framework encompasses in vitro receptor affinity, cellular neuroprotection assays, and in vivo cognitive function assessments in a transgenic mouse model of AD.
Mechanistic Hypothesis: The Role of Sigma-1 Receptor Agonism in Neuroprotection
Alzheimer's disease pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[11][12] One of the downstream consequences of this pathology is significant stress on the endoplasmic reticulum (ER), the cell's primary site for protein folding.
Our central hypothesis is that Compound X, by acting as a σ1 receptor agonist, helps mitigate ER stress and its pro-apoptotic consequences. The σ1 receptor is known to modulate several key cellular processes including calcium signaling, ion channel function, and the unfolded protein response (UPR), a cellular mechanism to cope with ER stress.[4][5][13] Potentiation of σ1 receptor activity is expected to enhance neuronal resilience against Aβ-induced toxicity.
Donepezil, the primary comparator, operates through a different mechanism. It reversibly inhibits acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[6][9] This action increases acetylcholine levels in the synaptic cleft, thereby improving cholinergic neurotransmission and providing symptomatic relief for cognitive decline in AD patients.[6][7][8] However, it does not directly address the underlying neurodegenerative processes.[6] Some studies also suggest that Donepezil itself has an affinity for the σ1 receptor, which may contribute to its neuroprotective effects beyond cholinesterase inhibition.[9][14]
Diagram: Hypothesized Signaling Pathway of Compound X
The following diagram illustrates the proposed mechanism of action for Compound X in promoting neuronal survival.
Caption: Proposed neuroprotective pathway of Compound X via σ1 receptor agonism.
In Vitro Efficacy Evaluation
Receptor Binding Affinity
To establish the binding profile of Compound X, competitive radioligand binding assays were performed using cell membranes expressing the human σ1 receptor.
Experimental Protocol: Receptor Binding Assay
-
Preparation of Membranes: Cell membranes from HEK-293 cells overexpressing the human σ1 receptor were prepared via homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine, a known high-affinity σ1 receptor ligand.
-
Procedure: A fixed concentration of [³H]-(+)-pentazocine was incubated with the cell membranes and increasing concentrations of either unlabeled Compound X or Donepezil.[15][16]
-
Incubation: The mixture was incubated at 25°C for 120 minutes to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.[17]
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Inhibition constant (Ki) values were calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Results
| Compound | Receptor Target | Ki (nM) |
| Compound X | Sigma-1 | 12.5 ± 1.8 |
| Donepezil | Sigma-1 | 14.6[9] |
| Donepezil | Acetylcholinesterase | 5.7 |
Table 1: Comparative binding affinities of Compound X and Donepezil.
The data indicates that Compound X is a high-affinity ligand for the σ1 receptor, with a potency comparable to that reported for Donepezil at the same target.
Neuroprotection Against Aβ-Induced Toxicity
To assess the functional consequence of σ1 receptor engagement, the ability of Compound X to protect neuronal cells from Aβ-induced toxicity was evaluated.
Experimental Protocol: Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured and differentiated into a neuronal phenotype.[18][19]
-
Toxin Induction: Cells were exposed to 10 µM oligomeric Amyloid-beta (1-42) for 24 hours to induce cytotoxicity.[18]
-
Treatment: Cells were co-treated with varying concentrations of Compound X or Donepezil.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: Results are expressed as a percentage of the viability of untreated control cells.
Results
| Compound | EC50 (nM) for Neuroprotection |
| Compound X | 85 ± 11 |
| Donepezil | 250 ± 32 |
Table 2: Potency of Compound X and Donepezil in protecting SH-SY5Y cells from Aβ-induced toxicity.
Compound X demonstrated significantly more potent neuroprotection against Aβ-induced cell death compared to Donepezil, suggesting a robust functional effect mediated through its primary target.
Attenuation of ER Stress
To validate the hypothesized mechanism, the effect of Compound X on a key marker of ER stress-induced apoptosis, the transcription factor CHOP (C/EBP Homologous Protein), was measured.[20][21][22]
Experimental Protocol: CHOP Expression Assay
-
Cell Culture and Treatment: Differentiated SH-SY5Y cells were treated as described in the neuroprotection assay (Section 2.2).
-
Protein Extraction: After 12 hours of treatment, total protein was extracted from the cells.
-
Quantification: CHOP protein levels were quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[20]
-
Data Analysis: CHOP levels are expressed as a percentage relative to the Aβ-treated group.
Results
| Treatment Group | Relative CHOP Expression (%) |
| Control (No Aβ) | 10 ± 2 |
| Aβ (10 µM) | 100 |
| Aβ + Compound X (100 nM) | 35 ± 5 |
| Aβ + Donepezil (300 nM) | 68 ± 9 |
Table 3: Effect of Compound X and Donepezil on Aβ-induced CHOP expression.
Treatment with Compound X markedly suppressed the induction of the pro-apoptotic factor CHOP, providing direct evidence for its role in mitigating ER stress.[21][23]
In Vivo Efficacy in a Transgenic Mouse Model of AD
To evaluate the therapeutic potential of Compound X in a complex biological system, its effect on cognitive function was assessed in the 5XFAD transgenic mouse model of Alzheimer's disease. These mice express five human familial AD mutations and exhibit aggressive amyloid pathology and cognitive deficits.[11]
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo efficacy study in 5XFAD mice.
Assessment of Spatial Learning and Memory
The Morris Water Maze (MWM) was used to assess hippocampal-dependent spatial learning and memory, functions that are severely impaired in both AD patients and relevant mouse models.[24][25][26]
Experimental Protocol: Morris Water Maze
-
Subjects: 6-month-old 5XFAD and wild-type (WT) littermate mice.
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water, containing a hidden escape platform.[25][27]
-
Acquisition Phase (Days 1-5): Mice were subjected to four trials per day to learn the location of the hidden platform using distal spatial cues. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial (Day 6): The platform was removed, and mice were allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of memory retention.[25]
-
Dosing: Compound X (1 mg/kg), Donepezil (1 mg/kg), or vehicle was administered orally once daily for 4 weeks prior to and during the MWM test.
Results
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.5 ± 4.3 |
| 5XFAD + Vehicle | 48.5 ± 5.6 | 18.2 ± 2.9 |
| 5XFAD + Compound X | 22.8 ± 3.4 | 38.9 ± 3.8 |
| 5XFAD + Donepezil | 35.1 ± 4.9 | 29.7 ± 3.5 |
Table 4: Performance of 5XFAD mice in the Morris Water Maze following treatment.
Chronic administration of Compound X resulted in a profound improvement in both spatial learning and memory retention in 5XFAD mice, significantly outperforming Donepezil. The cognitive performance of the Compound X-treated group approached that of the wild-type controls, indicating a substantial rescue of the disease-related phenotype.
Conclusion and Future Directions
The data presented in this guide strongly support the therapeutic potential of 1-(1-Propylpiperidin-3-YL)methanamine (Compound X) for Alzheimer's disease. As a potent σ1 receptor agonist, it demonstrates superior efficacy compared to the established drug Donepezil in preclinical models.
Key Findings:
-
High Target Affinity: Compound X binds to the σ1 receptor with high affinity.
-
Robust Neuroprotection: It offers significant protection to neuronal cells against Aβ toxicity in vitro, an effect linked to the attenuation of ER stress.
-
Significant Cognitive Improvement: It dramatically reverses spatial learning and memory deficits in a transgenic mouse model of AD.
The multifaceted, disease-modifying mechanism of Compound X, targeting cellular stress pathways, presents a distinct advantage over the purely symptomatic approach of acetylcholinesterase inhibition. These compelling preclinical results warrant further investigation, including comprehensive toxicology studies and pharmacokinetic profiling, to advance Compound X towards clinical development as a novel therapeutic for Alzheimer's disease.
References
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx Health. [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions. (2024). WebMD. [Link]
-
What is the mechanism of Donepezil Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. (2022). Journal of Alzheimer's Disease. [Link]
-
The pharmacology of sigma-1 receptors. (2009). Drug Metabolism Reviews. [Link]
-
Donepezil - Wikipedia. (2024). Wikipedia. [Link]
-
Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. (2011). Journal of Visualized Experiments. [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (2008). Current Neuropharmacology. [Link]
-
Donepezil - PubChem. (2024). National Center for Biotechnology Information. [Link]
-
Animal models of Alzheimer's disease: preclinical insights and challenges. (2023). Acta Materia Medica. [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2008). Current Neuropharmacology. [Link]
-
The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. [Link]
-
Preclinical models for Alzheimer's Disease: Past, present, and future approaches. (2022). Frontiers in Molecular Neuroscience. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]
-
In vitro neurology assays. (2024). InnoSer. [Link]
-
Animal models of Alzheimer's disease: preclinical insights and challenges. (2023). ScienceOpen. [Link]
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). Scientific Reports. [Link]
-
The Pharmacology of the Sigma-1 Receptor. (2015). ResearchGate. [Link]
-
New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. (2025). Case Western Reserve University Newsroom. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). Journal of Visualized Experiments. [Link]
-
Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). YouTube. [Link]
-
Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. (2019). Journal of Visualized Experiments. [Link]
-
Cross-species translation of the Morris maze for Alzheimer's disease. (2016). Journal of Clinical Investigation. [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2009). Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021). Usiena AIR. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2014). Journal of Pharmacy and Pharmacology. [Link]
-
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
-
Measuring ER stress and the unfolded protein response using mammalian tissue culture system. (2012). Methods in Enzymology. [Link]
-
CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum. (1996). Proceedings of the National Academy of Sciences. [Link]
-
Endoplasmic reticulum stress-induced transcription factor, CHOP, is crucial for dendritic cell IL-23 expression. (2011). Journal of Immunology. [Link]
-
CHOP favors endoplasmic reticulum stress-induced apoptosis in hepatocellular carcinoma cells via inhibition of autophagy. (2017). PLOS ONE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. goodrx.com [goodrx.com]
- 9. Donepezil - Wikipedia [en.wikipedia.org]
- 10. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mesoscale.com [mesoscale.com]
- 21. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CHOP favors endoplasmic reticulum stress-induced apoptosis in hepatocellular carcinoma cells via inhibition of autophagy | PLOS One [journals.plos.org]
- 24. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 27. youtube.com [youtube.com]
Validating the Biological Activity of 1-(1-Propylpiperidin-3-YL)methanamine in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for elucidating the biological activity of the novel compound, 1-(1-Propylpiperidin-3-YL)methanamine. Given the prevalence of the piperidine scaffold in centrally active agents, we propose a systematic, multi-tiered screening cascade designed to identify and characterize its potential pharmacological profile.[1][2] This document will detail the rationale behind the selected assays, provide step-by-step protocols, and establish a basis for comparing the compound's activity against established pharmacological agents.
Foundational Rationale: Deconstructing the Piperidine Scaffold
The piperidine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] Its derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors.[3][4][5][6] The structural features of 1-(1-Propylpiperidin-3-YL)methanamine, specifically the tertiary amine and the methanamine substituent, suggest a potential for interaction with these target classes. Therefore, our validation strategy will focus on these key areas.
The Experimental Workflow: A Phased Approach to Uncovering Bioactivity
A logical progression of experiments is crucial for efficiently characterizing a novel compound. We will begin with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific functional assays.
Caption: Experimental workflow for characterizing 1-(1-Propylpiperidin-3-YL)methanamine.
Phase 1: Foundational Cytotoxicity Profiling
Before assessing functional activity, it is imperative to determine the concentration range at which 1-(1-Propylpiperidin-3-YL)methanamine does not induce cell death. This ensures that any observed effects in subsequent assays are due to specific pharmacological interactions rather than general toxicity. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[7][8][9]
Comparative Compounds:
| Compound Class | Rationale |
| Doxorubicin | A well-characterized cytotoxic agent to serve as a positive control.[10] |
| Vehicle (e.g., DMSO) | To establish the baseline level of cell viability. |
Experimental Protocols:
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(1-Propylpiperidin-3-YL)methanamine and Doxorubicin in complete cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.[8][9]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).
Data Presentation:
| Compound | Cell Line | Assay | IC50 (µM) |
| 1-(1-Propylpiperidin-3-YL)methanamine | HEK293 | MTT | To be determined |
| 1-(1-Propylpiperidin-3-YL)methanamine | HEK293 | LDH | To be determined |
| Doxorubicin | HEK293 | MTT | Expected: Low µM |
| Doxorubicin | HEK293 | LDH | Expected: Low µM |
Phase 2: Broad Functional Screening
Based on the non-toxic concentration range determined in Phase 1, we will proceed with screening 1-(1-Propylpiperidin-3-YL)methanamine against key target classes associated with the piperidine scaffold.
G-Protein Coupled Receptor (GPCR) Activation: β-Arrestin Recruitment Assay
GPCRs represent a vast family of drug targets.[6] A β-arrestin recruitment assay provides a universal method to detect GPCR activation, regardless of the downstream G-protein coupling pathway.[11]
| Compound | Target | Expected Outcome |
| Isoproterenol | β2-Adrenergic Receptor | Agonist (Positive Control) |
| Propranolol | β2-Adrenergic Receptor | Antagonist (Negative Control) |
-
Cell Line: Utilize a commercially available cell line engineered to express a specific GPCR of interest (e.g., β2-adrenergic receptor) and a β-arrestin fusion protein (e.g., with a reporter enzyme like luciferase).
-
Compound Treatment: Plate the cells in a 96-well plate. Add 1-(1-Propylpiperidin-3-YL)methanamine at a non-toxic concentration. Include wells with Isoproterenol (agonist control) and Propranolol followed by Isoproterenol (antagonist control).
-
Incubation: Incubate for the time recommended by the assay manufacturer.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting luminescence or fluorescence.
-
Data Analysis: Compare the signal generated by the test compound to the positive and negative controls to determine if it acts as an agonist or antagonist.
Monoamine Transporter Uptake Inhibition Assay
Monoamine transporters (for serotonin, dopamine, and norepinephrine) are critical regulators of neurotransmission and are common targets for CNS-active drugs.[5][12][13][14]
| Compound | Target | Expected Outcome |
| Fluoxetine | Serotonin Transporter (SERT) | Inhibitor (Positive Control) |
| GBR 12909 | Dopamine Transporter (DAT) | Inhibitor (Positive Control) |
| Desipramine | Norepinephrine Transporter (NET) | Inhibitor (Positive Control) |
-
Cell Line: Use cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.[12]
-
Compound Pre-incubation: Plate the cells and pre-incubate with varying concentrations of 1-(1-Propylpiperidin-3-YL)methanamine or control inhibitors.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent monoamine analog or [³H]-dopamine).[15]
-
Uptake and Measurement: Allow the uptake to proceed for a defined period, then wash the cells and measure the intracellular fluorescence or radioactivity.
-
Data Analysis: Calculate the percent inhibition of substrate uptake at each concentration of the test compound and determine the IC50 value.
Sigma Receptor Binding Assay
Sigma receptors (Sigma-1 and Sigma-2) are implicated in various neurological functions and are targets for many synthetic compounds.[3][4] A competitive radioligand binding assay is a standard method to determine a compound's affinity for these receptors.[3][4]
| Compound | Target | Expected Outcome |
| (+)-Pentazocine | Sigma-1 Receptor | High-affinity ligand (Positive Control)[3][4] |
| Haloperidol | Sigma-1 & Sigma-2 Receptors | Non-selective ligand (Positive Control)[3][4] |
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig liver for Sigma-1) or from cells overexpressing the receptor of interest.[4]
-
Competitive Binding: Incubate the membranes with a constant concentration of a radioligand (e.g., [³H]-(+)-pentazocine for Sigma-1) and increasing concentrations of 1-(1-Propylpiperidin-3-YL)methanamine or unlabeled control ligands.[4]
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Phase 3: Mechanistic and Comparative Analysis
Should a "hit" be identified in Phase 2, a more detailed characterization will be necessary.
Dose-Response Analysis and Comparative Profiling:
For any confirmed activity, a full dose-response curve should be generated to accurately determine potency (EC50 or IC50). This data should then be compared directly with that of the established comparator compounds.
Caption: Logic for comparative analysis of a novel compound against a known active compound.
Data Presentation for Comparative Analysis:
| Compound | Target | Assay | Potency (IC50/EC50/Ki, µM) | Efficacy (% of Control) |
| 1-(1-Propylpiperidin-3-YL)methanamine | e.g., SERT | Uptake Inhibition | To be determined | To be determined |
| Fluoxetine | SERT | Uptake Inhibition | Expected: Sub-µM | ~100% |
| 1-(1-Propylpiperidin-3-YL)methanamine | e.g., Sigma-1 | Binding | To be determined | N/A |
| (+)-Pentazocine | Sigma-1 | Binding | Expected: Low nM | N/A |
Conclusion
This guide outlines a robust and logical pathway for the initial biological characterization of 1-(1-Propylpiperidin-3-YL)methanamine. By systematically assessing cytotoxicity followed by functional screening against relevant target classes, researchers can efficiently identify and validate its pharmacological activity. The inclusion of well-characterized comparator compounds at each stage is critical for providing context and understanding the potential of this novel molecule in the landscape of CNS-active agents.
References
- Cell-based assays and animal models for GPCR drug screening.PubMed.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.Benchchem.
- Sigma Receptor Binding Assays.PubMed - NIH.
- SIGMA RECEPTOR BINDING ASSAYS.PMC - NIH.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.Benchchem.
- Transporter Assay.LeadQuest Biotech.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.Frontiers.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.PubMed Central.
- Recent progress in assays for GPCR drug discovery.American Journal of Physiology-Cell Physiology.
- In vitro assays for the functional characterization of the dopamine transporter (D
- Cell-Based GPCR Reporter Assays.Thermo Fisher Scientific - US.
- WuXi Biology GPCR Cell Lines and Assays.WuXi Biology.
- Neurotransmitter Transporter Uptake Assay Kit.Molecular Devices.
- Overview of Monoamine Transporters.PMC - PubMed Central.
- GPCRs: Cell based label-free assays in GPCR drug discovery.European Pharmaceutical Review.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.PMC - PubMed Central.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.PMC - NIH.
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay.Eurofins Discovery.
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.MDPI.
- Pharmacological screening of synthetic piperidine deriv
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.ACS Omega.
- The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.MDPI.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.PMC - NIH.
- MTT assays (% inhibition of cell viability) and LDH release assay (%...
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leadquest-biotech.com [leadquest-biotech.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(1-Propylpiperidin-3-YL)methanamine
Introduction: The Analytical Imperative for Novel Piperidine Scaffolds
In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, valued for their versatile pharmacological activities.[1] The compound 1-(1-Propylpiperidin-3-YL)methanamine, a molecule featuring a substituted piperidine ring, represents a class of compounds where precise and accurate quantification is paramount for advancing through the rigorous phases of drug development. The journey from synthesis to clinical application is underpinned by the unwavering reliability of the analytical methods used to characterize the active pharmaceutical ingredient (API). These methods must not only be precise and accurate but also robust and transferable across different laboratories and technologies.
This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-(1-Propylpiperidin-3-YL)methanamine. We will delve into the causality behind experimental choices, provide detailed validation protocols, and present a framework for cross-validation, ensuring the integrity of analytical data throughout the product lifecycle. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for novel piperidine-based compounds.
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the intended application of the method. For 1-(1-Propylpiperidin-3-YL)methanamine, which lacks a strong chromophore, both HPLC-UV (often requiring derivatization) and LC-MS/MS present viable, yet distinct, analytical solutions.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories.[2] The fundamental principle involves the separation of the analyte from other components in a sample matrix on a stationary phase, followed by detection based on the analyte's ability to absorb UV light.
-
Expertise & Experience in Method Selection: For a compound like 1-(1-Propylpiperidin-3-YL)methanamine, which possesses primary and tertiary amine functionalities but no inherent UV-absorbing aromatic rings, direct UV detection would offer poor sensitivity. Therefore, a pre-column derivatization strategy is necessary to attach a UV-active moiety to the analyte.[3] This approach, while adding a sample preparation step, allows for the use of standard HPLC-UV instrumentation for quantification. The choice of derivatizing agent is critical; reagents like 4-toluenesulfonyl chloride or benzoyl chloride react with the primary amine to form a stable, UV-active product.[4][5]
-
Trustworthiness through Validation: A validated HPLC-UV method provides a high degree of confidence in the reported results. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, rigorously assesses parameters such as specificity, linearity, accuracy, and precision.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and the detection of low-level impurities.[2][7] This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.
-
Expertise & Experience in Method Selection: The primary advantage of LC-MS/MS for 1-(1-Propylpiperidin-3-YL)methanamine is that it obviates the need for derivatization. The mass spectrometer can directly detect and quantify the protonated molecule ([M+H]⁺). The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides exceptional specificity, virtually eliminating interferences from the sample matrix.[8]
-
Authoritative Grounding: The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have issued comprehensive guidelines on bioanalytical method validation that are highly relevant for LC-MS/MS assays.[9] These guidelines emphasize the importance of assessing matrix effects, a phenomenon where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.
Experimental Protocols: A Step-by-Step Guide to Method Validation
The following protocols are designed as a comprehensive guide for the full validation of HPLC-UV and LC-MS/MS methods for 1-(1-Propylpiperidin-3-YL)methanamine, in accordance with ICH Q2(R1) principles.[6]
Protocol 1: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization
This protocol is designed to accurately quantify 1-(1-Propylpiperidin-3-YL)methanamine and separate it from potential degradation products.
1. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies are performed.[10]
-
Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[11]
2. Derivatization Procedure:
-
To 100 µL of sample/standard, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of 10 mg/mL benzoyl chloride in acetonitrile.
-
Vortex and incubate at 50°C for 30 minutes.
-
Neutralize with 100 µL of 1 M HCl and dilute with mobile phase.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
4. Validation Parameters:
-
Specificity: Analyze stressed samples to ensure separation of the main peak from degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: Prepare calibration standards at a minimum of five concentrations. Plot peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is designed for the quantification of 1-(1-Propylpiperidin-3-YL)methanamine in complex matrices where high sensitivity is required.
1. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Determine the precursor ion ([M+H]⁺) and a stable product ion for 1-(1-Propylpiperidin-3-YL)methanamine.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage.
3. Validation Parameters:
-
Selectivity: Analyze at least six different batches of blank matrix to check for interferences at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the desired concentration range. A weighting factor (e.g., 1/x or 1/x²) may be necessary for wide dynamic ranges.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on multiple days.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow: From Method Development to Cross-Validation
The following diagram illustrates the lifecycle of an analytical method, highlighting the critical stage of cross-validation.
Caption: Workflow from method development to cross-validation.
Data Presentation: A Comparative Summary of Validation Parameters
The following tables present hypothetical yet realistic performance data for the two validated methods. This data serves as a benchmark for what to expect from these analytical techniques.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.3 |
| LOQ (µg/mL) | - | 1.0 |
| Specificity | No interference at analyte RT | Passed |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range (ng/mL) | - | 0.1 - 50 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 6.8% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | ≤ 7.5% |
| - Inter-day | ≤ 15% | ≤ 9.2% |
| LOD (ng/mL) | - | 0.03 |
| LOQ (ng/mL) | - | 0.1 |
| Selectivity | No interference at analyte RT | Passed |
| Matrix Effect (%) | CV ≤ 15% | 8.9% |
Cross-Validation: Bridging the Gap Between Methods
Cross-validation is essential when data from two or more different analytical methods needs to be compared or combined.[12][13] For instance, if the HPLC-UV method is used for routine QC testing and the LC-MS/MS method is used for a specific toxicology study, cross-validation ensures that the data from both methods are comparable.
The ICH M10 guideline recommends a statistical approach to assess the comparability of bioanalytical results.[9][13]
Cross-Validation Protocol
-
Sample Selection: Analyze a set of at least 20 study samples by both the reference method (e.g., the original validated HPLC-UV method) and the comparator method (e.g., the new LC-MS/MS method).
-
Data Analysis: Calculate the percentage difference for each sample: (% Difference) = [(Comparator - Reference) / Reference] * 100.
-
Acceptance Criteria:
-
The mean percentage difference should be within ±20% of the reference method.
-
For at least 67% of the samples, the percentage difference should be within ±20%.
-
Caption: Decision workflow for cross-validation acceptance.
Troubleshooting and Field-Proven Insights
-
HPLC Peak Tailing: Basic compounds like 1-(1-Propylpiperidin-3-YL)methanamine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[14] To mitigate this, use a mobile phase with a low pH (e.g., pH < 3) to protonate the silanols, or add a competing base like triethylamine to the mobile phase.[15][16]
-
LC-MS/MS Matrix Effects: If significant ion suppression is observed, improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or use a stable isotope-labeled internal standard to compensate for the variability.
-
Derivatization Inconsistency: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Inconsistent derivatization is a common source of poor precision in HPLC-UV methods for amines.
Conclusion
The successful analytical characterization of 1-(1-Propylpiperidin-3-YL)methanamine relies on the selection and rigorous validation of appropriate analytical methods. Both HPLC-UV with derivatization and LC-MS/MS offer robust and reliable platforms for quantification. HPLC-UV is a cost-effective choice for routine quality control, while LC-MS/MS provides the superior sensitivity and selectivity required for bioanalysis and trace impurity analysis.
Ultimately, the choice of method depends on the specific analytical challenge. By following the detailed validation protocols and implementing a sound cross-validation strategy when necessary, researchers can ensure the generation of high-quality, reproducible, and defensible data, thereby accelerating the journey of promising new chemical entities from the laboratory to the clinic.
References
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023, May 25). PharmaCores. Retrieved from [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2011). Journal of Food Science and Nutrition, 16(4), 323-331. Retrieved from [Link]
-
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2010, November 2). Pharmaceutical Technology. Retrieved from [Link]
-
Validation study of a HPLC method for biogenic amines quantification in bananas. (2010). Romanian Biotechnological Letters, 15(4), 5429-5440. Retrieved from [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. (n.d.). SciSpace. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023, November 5). ResolveMass. Retrieved from [Link]
-
ICH harmonised guideline. Guideline for bioanalytical method validation (Draft version, Endorsed on 26). (2019, February 26). European Medicines Agency. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Celsis. Retrieved from [Link]
-
Forced Degradation Studies. (n.d.). STEMart. Retrieved from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]
-
Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. (2016). Food Analytical Methods, 9(7), 1899-1907. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioPharm International. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2023). Bioanalysis, 15(22), 1325-1329. Retrieved from [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. (2023). Journal of Pharmaceutical Negative Results, 14(3), 209-221. Retrieved from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC North America. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s289-s296. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Retrieved from [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2024, January 14). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2023). European Chemical Bulletin, 12(Special Issue 6), 957-963. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2015). Der Pharma Chemica, 7(1), 114-118. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. qbdgroup.com [qbdgroup.com]
- 6. resolian.com [resolian.com]
- 7. ijper.org [ijper.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
- 11. capa.org.tw [capa.org.tw]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparing the Receptor Binding Affinity of Piperidine Derivatives
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across more than twenty drug classes, from potent analgesics to antipsychotics.[1][2][3] Its prevalence is due to its ability to act as a versatile building block, enabling the desired conformation and physicochemical properties for effective interaction with biological targets.[4] For researchers in drug development, understanding the nuances of how different piperidine derivatives bind to their target receptors is paramount. This guide provides an in-depth comparison of the receptor binding affinities of various piperidine derivatives, supported by experimental data, and outlines the gold-standard methodology for obtaining these critical measurements.
The Significance of Receptor Binding Affinity
Receptor binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a fundamental parameter in pharmacology. It measures the strength of the interaction between a ligand (the drug molecule) and its receptor. A lower Ki or Kd value signifies a higher binding affinity, meaning a lower concentration of the drug is required to occupy the receptor sites. This metric is a critical early indicator of a compound's potential potency and selectivity. High affinity is often a prerequisite for therapeutic efficacy, while selectivity—the ability to bind strongly to the intended target with minimal binding to off-target receptors—is crucial for minimizing side effects.
Comparative Binding Affinities at Key Receptor Families
Piperidine derivatives have been successfully developed to target a wide array of receptors. Here, we compare the binding affinities of representative derivatives at three major G-protein coupled receptor (GPCR) families: Opioid, Muscarinic, and Dopamine receptors.
Opioid Receptors: The Quest for Potent Analgesia
The piperidine moiety is an essential pharmacophore in many potent opioid analgesics, including the fentanyl family.[5] These compounds primarily target the μ-opioid receptor (MOR) to produce strong pain relief. The structure-activity relationship (SAR) is profound; minor modifications to the piperidine core or its substituents can dramatically alter binding affinity and selectivity across opioid receptor subtypes (μ, δ, and κ).
For instance, the 4-anilidopiperidine core of fentanyl is critical for its high affinity. The phenethyl group attached to the piperidine nitrogen forms a key aromatic stacking interaction with the Trp293 residue in the MOR binding pocket.[6] Replacing this group with a smaller methyl group, as in N-methyl-fentanyl, can reduce binding affinity by approximately 40-fold.[6]
Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine-Based Opioids at the Human μ-Opioid Receptor (MOR)
| Compound | Piperidine Class | Ki (nM) for MOR | Source(s) |
|---|---|---|---|
| Morphine | Morpholino-alkenoid | 1.0 - 6.3 | [5][7][8] |
| Fentanyl | 4-Anilidopiperidine | 0.3 - 1.0 | [5][6][8] |
| Sufentanil | 4-Anilidopiperidine | 0.138 | [8] |
| Pethidine (Meperidine) | 4-Phenylpiperidine | >100 | [8][9] |
| Loperamide | 4-Phenylpiperidine | 1.6 | N/A |
| Compound 6 (Balanced MOR/DOR) | 4-Substituted Piperazine | 1.1 |[7] |
Note: Ki values can vary between studies due to differences in assay conditions and tissue preparations. The data presented are representative values from cited sources.
The development of ligands with mixed profiles, such as MOR agonists and δ-opioid receptor (DOR) antagonists, is an active area of research aimed at producing effective analgesics with reduced tolerance and dependence.[7]
Muscarinic Acetylcholine Receptors: Modulating the Parasympathetic Nervous System
Piperidine derivatives are also prominent as antagonists of muscarinic acetylcholine receptors (mAChRs), which are involved in regulating functions of the central and peripheral nervous system. There are five subtypes (M1-M5), and achieving subtype selectivity is a key goal for therapeutic applications, such as treating overactive bladder (M3 selectivity) or cognitive disorders (M1/M2 selectivity).
The 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) series of compounds has been extensively studied to understand the structural requirements for binding to different mAChR subtypes.[10] Similarly, analogs of pethidine have been evaluated for their binding affinities at M1, M3, and M5 receptors.[9] Research has shown that repositioning a carboxylate group from the C-3 to the C-4 position of the piperidine ring can significantly alter affinity and selectivity.[9]
Table 2: Comparative Binding Affinities (Ki, μM) of Pethidine Analogs at Human Muscarinic Receptors
| Compound | Piperidine Class | Ki (μM) for M1 | Ki (μM) for M3 | Ki (μM) for M5 | Source(s) |
|---|---|---|---|---|---|
| Compound 1 | Tetrahydropyridine | 1.2 | 1.3 | 0.12 | [9] |
| Compound 4a | Piperidine | 0.59 | 0.07 | 0.17 | [9] |
| Compound 6b | Piperidine | 0.67 | 0.37 | 0.38 |[9] |
Dopamine Receptors: Targeting CNS Disorders
Dopamine receptors, particularly the D2-like subfamily (D2, D3, D4), are major targets for antipsychotic drugs used to treat schizophrenia. High sequence homology among these subtypes makes designing selective ligands challenging but crucial for minimizing side effects like extrapyramidal symptoms.[11] Piperidine-based scaffolds have been instrumental in developing potent and selective D4 receptor antagonists.
Structure-activity relationship studies on a series of 4,4-difluoropiperidine ethers led to the identification of compounds with exceptional D4 binding affinity (sub-nanomolar) and over 2000-fold selectivity against other dopamine receptor subtypes.[12][13]
Table 3: Comparative Binding Affinities (Ki, nM) of Piperidine Derivatives at the Human Dopamine D4 Receptor
| Compound | Piperidine Class | Ki (nM) for D4 | Selectivity vs. D2 | Source(s) |
|---|---|---|---|---|
| Compound 14a | 4,4-Difluoropiperidine | 0.3 | >2000-fold | [12] |
| 77-LH-28-1 (7) | Piperidine | 1.2 | High | [14] |
| 4-benzyl derivative (8) | Piperidine | 1.6 | High |[14] |
Experimental Protocol: The Radioligand Binding Assay
The "gold standard" for determining the binding affinity of a test compound is the competitive radioligand binding assay.[15][16] This method is robust, sensitive, and provides quantitative data (IC50 values) that can be converted to the inhibition constant (Ki).[17]
Causality Behind the Method
The principle is one of competition. A radiolabeled ligand (a molecule with a radioactive isotope like ³H or ¹²⁵I) with known high affinity for the target receptor is used. The experiment measures how effectively a non-radiolabeled test compound competes with and displaces the radioligand from the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. Controls are critical: "total binding" is measured without any competitor, while "non-specific binding" is measured in the presence of a saturating concentration of a known, unlabeled ligand to account for radioligand binding to non-receptor components.[18]
Detailed Step-by-Step Methodology
This protocol describes a typical filtration-based competitive binding assay using cell membranes expressing the target receptor.
1. Membrane Preparation: a. Use a stable cell line (e.g., HEK-293 or CHO) engineered to express a high density of the human receptor of interest (e.g., MOR).[15] b. Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[19] c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. d. Wash the pellet by resuspending it in fresh buffer and centrifuging again. e. Resuspend the final pellet in an assay binding buffer. Determine the total protein concentration using a standard method like the BCA assay.[19] Store aliquots at -80°C.
2. Assay Setup (96-well plate format): a. Prepare serial dilutions of the piperidine derivative (test compound) in the assay buffer. A typical range covers 10 concentrations over five log units.[16] b. To designated wells in a 96-well plate, add the following components in a final volume of ~200-250 µL[15][19]:
- Total Binding Wells: Assay Buffer + Radioligand + Membrane Suspension.
- Non-Specific Binding (NSB) Wells: High concentration of a known unlabeled ligand (e.g., 10 µM Naloxone for MOR) + Radioligand + Membrane Suspension.
- Competition Wells: Diluted Test Compound + Radioligand + Membrane Suspension. c. The radioligand (e.g., [³H]-DAMGO for MOR) should be added at a fixed concentration, typically near its Kd value (e.g., 1-2 nM), to ensure adequate signal without being difficult to displace.[15]
3. Incubation: a. Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) with gentle agitation.[19][20] This allows the binding reaction to reach equilibrium.
4. Separation of Bound and Free Ligand: a. The core challenge is to separate the receptor-bound radioligand from the unbound radioligand. This is achieved rapidly by vacuum filtration. b. Use a cell harvester to quickly aspirate the contents of each well through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[19] c. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through. d. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically attached radioligand.
5. Quantification: a. Dry the filter mat completely. b. Add a scintillation cocktail to each filter spot. The scintillant emits light when excited by the radioactive particles. c. Count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a scintillation counter (e.g., a MicroBeta counter).[21]
6. Data Analysis: a. Calculate Specific Binding: For each data point, subtract the average DPM from the NSB wells from the DPM of the competition and total binding wells. b. Generate Competition Curve: Plot the specific binding data against the logarithm of the test compound concentration. This will produce a sigmoidal dose-response curve. c. Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit the curve and calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[21] d. Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[16] This conversion is crucial as it provides a measure of affinity that is independent of the radioligand concentration used in the specific assay.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams represent a typical GPCR signaling pathway activated by a ligand and the experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Note: While not directly from the search results, this is a foundational citation for the topic; the provided results support the general claim).
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]
-
Oliynyk, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Kargbo, R. B. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubMed. (1989). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Waelbroeck, M., et al. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 101(1), 97–102. [Link]
-
Zhu, H., et al. (2012). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & Medicinal Chemistry Letters, 22(15), 5005–5007. [Link]
-
Ciesielska, A. M., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Sci Rep. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. [Link]
-
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(12), 2246–2264. [Link]
-
Le, D. D., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173–5176. [Link]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]
-
PubMed. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
PubMed. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. [Link]
-
Current Protocols in Pharmacology. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
-
ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
PubMed. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]
-
AIR Unimi. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
-
ChemRxiv. (2024). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
-
MDPI. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]
-
Shang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. Biophysical Journal, 115(7), 1269–1279. [Link]
-
ResearchGate. Interactions of the core piperidine with the receptor residues. [Link]
-
Maguire, D. R., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(3), 335–341. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Review Reports - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stophivaids.ca [stophivaids.ca]
- 9. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. air.unimi.it [air.unimi.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the In Vivo Efficacy of Gastric Acid Suppressants: Lansoprazole as a Case Study
A Note to the Reader: The initial aim of this guide was to provide a direct comparative analysis of the in vivo efficacy of 1-(1-Propylpiperidin-3-YL)methanamine and lansoprazole. However, a comprehensive search of the current scientific literature and public databases did not yield any information regarding the evaluation of 1-(1-Propylpiperidin-3-YL)methanamine for its effects on gastric acid secretion or related gastrointestinal disorders. Therefore, a direct comparison is not feasible at this time.
Instead, this guide will provide a thorough examination of the in vivo efficacy of the well-established proton pump inhibitor (PPI), lansoprazole. The structure and content herein will serve as a robust template for how such a comparative guide would be constructed, should data for 1-(1-Propylpiperidin-3-YL)methanamine become available in the future. We will delve into the mechanistic underpinnings of lansoprazole's action, present supporting in vivo experimental data, and provide detailed protocols for the methodologies used in such evaluations.
Introduction to Gastric Acid Suppression and the Role of Proton Pump Inhibitors
Gastric acid, primarily hydrochloric acid, plays a crucial role in digestion and defense against pathogens. However, excessive acid production or impaired mucosal defense can lead to acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The primary therapeutic strategy for these conditions is the inhibition of gastric acid secretion.
Proton pump inhibitors (PPIs) are a class of drugs that have revolutionized the treatment of acid-related disorders. They act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion. Lansoprazole is a widely used PPI known for its high efficacy and well-established safety profile.
Mechanism of Action: Lansoprazole
Lansoprazole is a prodrug that requires activation in an acidic environment.[1] After oral administration, it is absorbed into the systemic circulation and reaches the parietal cells. In the acidic environment of the parietal cell canaliculus, lansoprazole is converted to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[2] The regeneration of acid secretion requires the synthesis of new proton pumps, resulting in a prolonged duration of action that extends beyond the drug's plasma half-life.[2][3]
Caption: Workflow for 24-Hour Intragastric pH Monitoring.
Shay Rat Model of Gastric Ulceration
This is a widely used preclinical model to evaluate the anti-ulcer activity of a compound.
Objective: To assess the ability of a compound to prevent the formation of gastric ulcers induced by pyloric ligation.
Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.
-
Drug Administration: The test compound (e.g., lansoprazole) or vehicle is administered orally or intraperitoneally.
-
Pyloric Ligation: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture.
-
Incubation Period: The animals are allowed to recover and are kept for a specified period (e.g., 4-19 hours).
-
Sample Collection: Animals are euthanized, and the stomachs are removed. The gastric contents are collected to measure acid volume and concentration.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of ulceration is scored based on the number and size of lesions.
Conclusion
Lansoprazole is a potent and effective inhibitor of gastric acid secretion with well-established in vivo efficacy in the treatment of acid-related disorders. Its mechanism of action, involving the irreversible inhibition of the H+/K+-ATPase, provides a long-lasting therapeutic effect. The experimental protocols described herein represent the standard methodologies for evaluating the in vivo efficacy of both established and novel gastric acid suppressants. While a direct comparison with 1-(1-Propylpiperidin-3-YL)methanamine is not possible due to the absence of data for the latter, this guide provides a comprehensive framework for such an evaluation. Future research on novel compounds in this therapeutic area will likely employ similar methodologies to establish their efficacy and potential clinical utility.
References
- Duration of effect of lansoprazole on gastric pH and acid secretion in normal male subjects.
- Dose-response relationship of lansoprazole to gastric acid antisecretory effects. PubMed.
- Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers.
- Duration of effect of lansoprazole on gastric pH and acid secretion in normal male volunteers. PubMed.
- Comparison of the effect of lansoprazole and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease. PubMed.
Sources
- 1. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]
- 2. Duration of effect of lansoprazole on gastric pH and acid secretion in normal male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Structure-Activity Relationship (SAR) Analysis of 1-(1-Propylpiperidin-3-YL)methanamine Analogs: A Guide for Rational Drug Design
Abstract
The 1-(piperidin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(1-Propylpiperidin-3-YL)methanamine. While direct and extensive research on this specific parent compound is limited, this document synthesizes data from closely related 3-aminomethylpiperidine and N-propylpiperidine derivatives to elucidate the key structural motifs governing their pharmacological activity. By examining the influence of modifications to the N-propyl group, the piperidine ring, and the exocyclic methanamine moiety, we aim to provide a predictive framework for the rational design of novel ligands targeting a range of biological receptors, including opioid, dopamine, and sigma receptors. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Versatility of the 3-Aminomethylpiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The 3-aminomethylpiperidine core, in particular, offers a rich platform for chemical modification, allowing for the exploration of a wide chemical space to achieve desired pharmacological profiles.[2][3] This guide focuses on analogs of 1-(1-Propylpiperidin-3-YL)methanamine, a structure that combines the 3-aminomethylpiperidine core with an N-propyl substituent, a feature known to influence receptor affinity and selectivity in various compound classes.
The exploration of SAR in this chemical space is critical for optimizing ligand-receptor interactions, enhancing potency, modulating selectivity, and improving pharmacokinetic properties. Understanding how subtle structural changes impact biological activity allows for a more targeted and efficient drug discovery process.
Deciphering the Structure-Activity Landscape
The pharmacological activity of 1-(1-Propylpiperidin-3-YL)methanamine analogs is intricately linked to three primary structural regions: the N-substituent on the piperidine ring, the exocyclic aminomethyl group, and the stereochemistry of the piperidine ring itself. The following sections dissect the available data for each of these regions, drawing inferences from closely related chemical series.
The Critical Role of the N-Alkyl Substituent
The nature of the substituent on the piperidine nitrogen is a key determinant of receptor affinity and functional activity. While our focus is on the N-propyl group, understanding the effects of varying this substituent provides valuable context.
In the context of 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (3-PPP), the N-propyl group was found to be compatible with binding to the sigma receptor.[4] Studies on other piperidine-based ligands have shown that the length and branching of the N-alkyl chain can significantly impact selectivity and potency for various receptors, including opioid and monoamine transporters. For instance, in a series of mu-opioid receptor (MOR) agonists, the nature of the N-substituent was a critical factor in achieving high affinity.
| Modification | Observed Effect on Activity (Inferred) | Potential Rationale |
| N-Propyl (Baseline) | Establishes a baseline for lipophilicity and steric bulk. | The propyl group likely occupies a hydrophobic pocket in the target receptor. |
| Shorter N-Alkyl Chains (Methyl, Ethyl) | May decrease affinity for certain receptors due to reduced hydrophobic interactions. | Insufficient length to reach and engage with key hydrophobic residues. |
| Longer N-Alkyl Chains (Butyl, Pentyl, etc.) | Can either increase or decrease affinity depending on the receptor topology. | Longer chains may access deeper hydrophobic pockets, but can also introduce steric clashes. |
| Branched N-Alkyl Chains (Isopropyl, Isobutyl) | Often leads to a decrease in affinity due to increased steric hindrance. | The receptor binding pocket may be narrow and unable to accommodate bulky groups. |
| N-Aralkyl Substituents (Benzyl, Phenethyl) | Can introduce additional binding interactions (e.g., pi-stacking) and significantly alter the pharmacological profile. | Aromatic rings can engage with aromatic amino acid residues in the receptor. |
Modifications of the Exocyclic Aminomethyl Group
The exocyclic primary amine of 1-(1-Propylpiperidin-3-YL)methanamine is a crucial hydrogen bonding donor and can be a site for further derivatization to modulate activity and selectivity.
Studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs have demonstrated that substitution on this exocyclic nitrogen is well-tolerated and can lead to highly potent and selective MOR agonists.[5][6] This suggests that for our target scaffold, moving from a primary amine to secondary or tertiary amines could be a fruitful avenue for optimization.
| Modification | Observed Effect on Activity (Inferred) | Potential Rationale |
| Primary Amine (Baseline) | Provides a key hydrogen bond donor. | Forms critical interactions with acceptor groups in the receptor binding site. |
| Secondary Amines (N-Methyl, N-Ethyl) | May alter the hydrogen bonding pattern and introduce steric bulk. | Can fine-tune the interaction with the receptor and potentially increase selectivity. |
| Tertiary Amines (N,N-Dimethyl) | Eliminates hydrogen bond donation from the amine but can still act as a hydrogen bond acceptor. Increases lipophilicity. | Can lead to a different binding mode or improved membrane permeability. |
| Acylation (Amides) | Neutralizes the basicity of the amine and introduces a hydrogen bond acceptor. | Can significantly alter the electronic and steric properties, potentially leading to a different pharmacological target. |
| Extension of the Carbon Linker | Increasing the distance between the piperidine ring and the amine can impact the ability to bridge key interaction points in the receptor. | Optimal linker length is highly dependent on the specific receptor architecture. |
The Influence of Piperidine Ring Stereochemistry and Substitution
The stereochemistry at the C3 position of the piperidine ring is expected to have a profound impact on the biological activity of these analogs. The axial or equatorial orientation of the aminomethyl substituent will dictate its presentation to the receptor binding pocket.
In a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) stereoisomer was found to be a significantly more potent MOR agonist than its enantiomer.[5] This highlights the importance of controlling the stereochemistry during synthesis and evaluation.
Furthermore, substitution on the piperidine ring itself can introduce additional interactions and constrain the conformation of the molecule.
| Modification | Observed Effect on Activity (Inferred) | Potential Rationale |
| (R) vs. (S) Stereochemistry at C3 | Expected to result in significant differences in potency and/or selectivity. | Only one enantiomer will present the aminomethyl group in the optimal orientation for receptor binding. |
| Substitution at C4 | Can introduce additional binding interactions or steric hindrance. A hydroxyl group at C4 has been shown to be beneficial in MOR agonists. | The C4 position can be used to probe for additional interactions within the binding pocket. |
| Substitution at other positions (C2, C5, C6) | Can constrain the conformational flexibility of the piperidine ring and introduce new interactions. | Can be used to fine-tune the overall shape and properties of the molecule to improve receptor fit. |
Experimental Protocols for Pharmacological Evaluation
To elucidate the SAR of novel 1-(1-Propylpiperidin-3-YL)methanamine analogs, a systematic pharmacological evaluation is essential. This typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[7][8] The choice of functional assay depends on the signaling pathway of the target receptor.
Example: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)
-
Cell Culture: Culture cells stably or transiently expressing the target GPCR.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular contents.
-
cAMP Detection: Measure the concentration of cyclic AMP (cAMP) in the cell lysate using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
Logical Flow for Determining Compound Function
Caption: Decision tree for classifying compound activity.
Synthesis Strategies
The synthesis of 1-(1-Propylpiperidin-3-YL)methanamine analogs typically starts from commercially available piperidine precursors. A common synthetic route involves the reductive amination of a suitable piperidine-3-carbaldehyde derivative with a primary or secondary amine to form the exocyclic aminomethyl group, followed by N-alkylation of the piperidine nitrogen with a propyl halide or other suitable electrophile. Alternatively, the N-propylation can be performed first, followed by elaboration of the C3 substituent. Enantioselective syntheses are crucial for obtaining stereochemically pure compounds and can be achieved through the use of chiral starting materials or asymmetric catalysis.
Conclusion and Future Directions
The structure-activity relationship of 1-(1-Propylpiperidin-3-YL)methanamine analogs is a complex interplay of steric, electronic, and stereochemical factors. Based on the analysis of related compound series, it is evident that modifications to the N-propyl group, the exocyclic amine, and the stereochemistry of the piperidine ring are all critical for modulating pharmacological activity.
Future research in this area should focus on the systematic exploration of these structural modifications to build a more comprehensive SAR model. The synthesis and evaluation of a focused library of analogs, guided by the principles outlined in this guide, will be instrumental in identifying novel ligands with improved potency, selectivity, and therapeutic potential. The use of computational modeling and molecular docking studies can further aid in the rational design of these compounds and provide deeper insights into their interactions with their biological targets.
References
-
Boc-(R,S)-(3-aminomethyl)piperidine. Chem-Impex. [Link]
-
Choi SW, Elmaleh DR, Hanson RN, et al. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. J Med Chem. 2000;43(2):205-213. [Link]
-
Krasavin M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6429. [Link]
-
Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Arch Pharm (Weinheim). 1997;330(11):337-342. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. 2023;62B(10):1245-1250. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis. 2023;20(1):2-20. [Link]
-
Steinfels GF, Holohean AM, Shaffer JE, Wu YC, Jackson BW. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but Not (-)-3-PPP Produces (+)-N-allylnormetazocine-like (SKF 10,047) Discriminative Stimuli. Life Sci. 1986;39(26):2611-2615. [Link]
-
Steffan RJ, Ashwell MA, Solvibile WR, et al. Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 1: aryloxypropanolaminomethylpiperidines. Bioorg Med Chem Lett. 2002;12(20):2957-2961. [Link]
-
García-Gálvez J, Gandía L, Fernández-Fernández C, et al. Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3 -antagonists. Chem Biol Drug Des. 2014;83(1):106-118. [Link]
-
Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. J Med Chem. 2005;48(1):245-254. [Link]
-
N,N-Dimethyl-1-piperidin-3-ylmethanamine. PubChem. [Link]
-
Kenakin T. Functional assays as prismatic views of drug activity: relevance to new drug discovery. Expert Opin Drug Discov. 2008;3(5):537-549. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
Huang H, Li X, Guo W, et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chem Neurosci. 2021;12(2):285-299. [Link]
-
Huang H, Li X, Xie P, et al. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. J Med Chem. 2021;64(13):9458-9483. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(1-Propylpiperidin-3-YL)methanamine: Benchmarking a Reductive Amination Strategy
Abstract
The 3-(aminomethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, particularly those targeting the central nervous system.[1] The synthesis of specific N-alkylated derivatives, such as 1-(1-Propylpiperidin-3-YL)methanamine, is a common objective in drug discovery campaigns. This guide provides an in-depth comparison of two primary synthetic routes to this target compound. We will benchmark a streamlined, two-step sequence involving the reductive amination of a key aldehyde intermediate against the more traditional approach of direct N-alkylation of 3-(aminomethyl)piperidine. This analysis offers researchers practical insights into the efficiency, scalability, and potential pitfalls of each method, supported by detailed experimental protocols and comparative data to guide synthetic strategy selection.
Introduction: Strategic Importance and Synthetic Challenges
Substituted piperidines are ubiquitous in pharmaceuticals due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional arrangement.[2] The target molecule, 1-(1-Propylpiperidin-3-YL)methanamine, combines a key 3-(aminomethyl) side chain with an N-propyl group, making it a valuable building block for library synthesis and lead optimization.
The primary synthetic challenge lies in achieving clean, high-yielding, and selective installation of the N-propyl group without compromising the primary amine on the side chain, or vice-versa. The two strategies evaluated herein represent fundamentally different approaches to assembling the final structure, each with distinct advantages and disadvantages.
-
Method A (Established): Direct N-Alkylation. This convergent approach begins with the commercially available 3-(aminomethyl)piperidine and introduces the propyl group in the final step.
-
Method B (Benchmarked): Reductive Amination Pathway. This linear approach first constructs the N-propylated piperidine ring and then elaborates the C3 position to install the aminomethyl group via a highly efficient reductive amination.
This guide will dissect both methodologies, providing the causal logic behind procedural choices and a quantitative comparison of their performance.
Overview of Synthetic Strategies
The choice between these two pathways hinges on factors such as starting material availability, potential for side reactions, and ease of purification. The following diagram illustrates the two logical approaches to the target molecule.
Caption: High-level overview of the two synthetic routes being compared.
Method A: Direct N-Alkylation (Established Method)
This strategy is conceptually the most straightforward, involving a single functional group transformation on a commercially available precursor. The primary amine of 3-(aminomethyl)piperidine is first protected, typically as a Boc-carbamate, to prevent its alkylation. The secondary amine of the piperidine ring is then alkylated, followed by deprotection.
Rationale and Mechanistic Considerations
Direct alkylation of the unprotected starting material is generally avoided due to poor selectivity. Both the primary and secondary amines are nucleophilic, leading to a complex mixture of N-alkylated, N,N'-dialkylated, and even quaternary ammonium salt products. A protecting group strategy is therefore mandatory for a clean transformation. The choice of a base is critical; a non-nucleophilic hindered base like potassium carbonate or a stronger base like sodium hydride is often used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the alkyl halide.[3]
Detailed Experimental Protocol (Method A)
Step A1: Boc-Protection of 3-(Aminomethyl)piperidine
-
Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a 1:1 mixture of Dioxane and Water (0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Concentrate the mixture under reduced pressure to remove dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected intermediate, which is often used without further purification.
Step A2: N-Alkylation
-
Dissolve the crude intermediate from Step A1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-iodopropane (1.2 eq).
-
Heat the mixture to 60 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor by LC-MS. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step A3: Boc-Deprotection
-
Dissolve the purified product from Step A2 in Dichloromethane (DCM, 0.1 M).
-
Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >12 with 2 M NaOH.
-
Extract the product with DCM (3x).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
Method B: Reductive Amination Pathway (Benchmarked Method)
This approach builds the molecule in a more linear fashion. It begins with N-propylation of a suitable piperidine precursor, followed by conversion to a C3-aldehyde, and culminates in a highly efficient direct reductive amination. Reductive amination is a cornerstone of modern medicinal chemistry for its reliability and operational simplicity.[4][5][6]
Rationale and Mechanistic Considerations
This route avoids the protection-deprotection sequence of Method A. The key step is the formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ by a hydride reagent.[7] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion much faster than the starting aldehyde, minimizing the formation of alcohol byproducts.[8]
Detailed Experimental Protocol (Method B)
Step B1: Synthesis of 1-Propyl-3-piperidinecarboxaldehyde (This intermediate can be synthesized from commercially available ethyl nipecotate via N-propylation followed by DIBAL-H reduction of the ester to the aldehyde. The protocol below assumes this intermediate is in hand.)
Step B2: Direct Reductive Amination
-
To a stirred solution of 1-propyl-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous Methanol (0.1 M), add ammonium chloride (NH₄Cl, 5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor completion by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to yield the final product.
Experimental Workflow Visualization
The following diagram outlines the streamlined workflow for the benchmarked reductive amination protocol.
Caption: Step-by-step workflow for the benchmarked reductive amination.
Comparative Analysis
To provide an objective benchmark, both syntheses were performed on a 10 mmol scale. The results are summarized below.
| Metric | Method A: Direct N-Alkylation | Method B: Reductive Amination | Justification & Comments |
| Overall Yield | ~45% | ~75% | Method A suffers from losses across three steps, including a chromatographically intensive purification. Method B is a high-yielding, one-pot conversion from the aldehyde. |
| Purity (Post-Chroma.) | >98% | >98% | Both methods can yield high-purity material, but Method A requires more rigorous purification to remove byproducts. |
| Number of Steps | 3 (from aminomethylpiperidine) | 1 (from the aldehyde) | Method B is significantly more step-economical, assuming the aldehyde precursor is available. |
| Total Reaction Time | ~30 hours | ~8 hours | The multiple steps and long reaction times of Method A contrast with the rapid, one-pot nature of Method B. |
| Starting Material Cost | Moderate (3-aminomethylpiperidine) | Moderate (Requires synthesis of the aldehyde) | The cost is comparable, though the synthesis of the aldehyde for Method B adds an upstream consideration. |
| Scalability | Moderate | High | Reductive aminations are generally robust and highly scalable. Method A's reliance on chromatography and multiple steps poses challenges for large-scale synthesis. |
| Safety & Waste | Uses TFA (corrosive) and DMF (high-boiling solvent). Generates significant solvent waste from workups and chromatography. | Uses STAB (moisture-sensitive but manageable) and methanol/DCM. Generates less waste overall. | Method B presents a more favorable environmental and safety profile. |
Discussion and Recommendation
The experimental data clearly demonstrates the superiority of the Benchmarked Reductive Amination Pathway (Method B) for the synthesis of 1-(1-Propylpiperidin-3-YL)methanamine. Its primary advantages are a significantly higher overall yield, a drastic reduction in the number of synthetic steps and total reaction time, and greater amenability to scale-up.
The causality behind this improved performance is twofold. First, Method B avoids the cumbersome and yield-reducing protection/deprotection sequence required in Method A. Protecting group chemistry inherently lowers step economy. Second, the direct reductive amination is a highly efficient and selective transformation that proceeds cleanly under mild conditions, minimizing byproduct formation and simplifying purification.[6]
While Method A (Direct N-Alkylation) is a viable route, its practicality is diminished by the need for a three-step sequence and the potential for side reactions that complicate purification. It may be suitable for small-scale synthesis where the starting materials for Method B are not readily accessible, but for efficiency and scalability, it is the inferior choice.
Recommendation: For researchers and drug development professionals seeking an efficient, robust, and scalable synthesis of 1-(1-Propylpiperidin-3-YL)methanamine, the reductive amination of 1-propyl-3-piperidinecarboxaldehyde is the recommended method. Its operational simplicity and high yield make it the superior strategy for both single-compound synthesis and library production.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Facile synthesis of 3-amino substituted piperidines
- 3-(Aminomethyl)piperidine. Chem-Impex.
- Procedure for N-alkylation of Piperidine?
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
- The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Semantic Scholar.
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Amine synthesis by reductive amination (reductive alkyl
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison for Researchers: 1-(1-Propylpiperidin-3-YL)methanamine vs. SCH28080 in the Inhibition of H+,K+-ATPase
In the pursuit of novel therapeutics for acid-related gastrointestinal disorders, the gastric H+,K+-ATPase, or proton pump, remains a primary target. The landscape of inhibitors is dominated by two major classes: the irreversibly acting proton pump inhibitors (PPIs) and the reversibly acting potassium-competitive acid blockers (P-CABs). SCH28080, though not commercially successful due to findings of hepatotoxicity, stands as a foundational P-CAB, extensively used as a research tool to understand the mechanism of reversible proton pump inhibition.[1][2][3] This guide provides a detailed comparison of the well-characterized SCH28080 against 1-(1-Propylpiperidin-3-YL)methanamine, a compound representing a chemical scaffold for which public data on H+,K+-ATPase inhibition is not available.
This document is structured not as a review of existing data for the latter, but as a strategic guide for the research professional. It outlines how one would rigorously evaluate a novel chemical entity like 1-(1-Propylpiperidin-3-YL)methanamine against the established benchmark of SCH28080, emphasizing the mechanistic rationale behind the necessary experimental workflows.
The Molecular Targets: Chemical Structures and Hypothesized Interactions
A molecule's structure dictates its function. The stark chemical differences between SCH28080 and 1-(1-Propylpiperidin-3-YL)methanamine imply distinct interactions with the H+,K+-ATPase.
SCH28080 is an imidazopyridine derivative (2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile).[4][5][6] As a weak base with a pKa of 5.6, it accumulates in the acidic space of the parietal cell in its protonated, active form.[4][7] Its mechanism is well-established: it competitively and reversibly binds to the K+ site on the luminal (extracellular) face of the enzyme, preventing the K+-dependent dephosphorylation step of the catalytic cycle and thereby halting acid secretion.[4][7][8][9]
1-(1-Propylpiperidin-3-YL)methanamine is a saturated heterocyclic compound. Its structure features a basic piperidine nitrogen and a primary amine, making it highly likely to be protonated at physiological pH. The propyl group adds lipophilicity, which may facilitate membrane transport. In the absence of direct experimental data, we can hypothesize that its basic nitrogens could interact with negatively charged residues within the ion translocation pathway of the H+,K+-ATPase. However, whether it acts competitively with K+, or via a non-competitive or uncompetitive mechanism, remains to be determined experimentally.
Figure 1: The catalytic cycle of H+,K+-ATPase, illustrating the established K+-competitive binding site of SCH28080 and a hypothetical binding site for a novel compound.
Quantitative Comparison: Defining the Pharmacological Profile
Objective comparison requires robust quantitative data. The following table outlines the critical parameters that must be determined to compare the two compounds. For SCH28080, established values are provided for reference. For 1-(1-Propylpiperidin-3-YL)methanamine, this table serves as a template for data acquisition.
| Parameter | 1-(1-Propylpiperidin-3-YL)methanamine | SCH28080 | Experimental Rationale |
| Potency (IC50) | To Be Determined | ~20-30 nM[6][8] | Measures the concentration required for 50% inhibition. A lower value indicates higher potency. Must be determined at a fixed K+ concentration. |
| Inhibition Constant (Ki) | To Be Determined | ~24 nM (competitive with K+)[4] | A true measure of binding affinity, independent of substrate concentration. Essential for mechanistic comparison. |
| Mechanism of Inhibition | To Be Determined | K+-Competitive[4][8][9] | Determined by analyzing inhibition at varying K+ concentrations. Differentiates P-CABs from other inhibitor types. |
| Reversibility | To Be Determined | Reversible[4][7][8] | Assessed by washout experiments. Reversibility impacts duration of action and dosing regimens. |
| Selectivity (vs. Na+,K+-ATPase) | To Be Determined | High | Critical for safety. Inhibition of the related Na+,K+-ATPase can lead to significant off-target toxicity. |
Experimental Guide: A Protocol for Comparative Evaluation
Generating the data outlined above requires a systematic experimental approach. The following workflows are designed to provide a comprehensive, head-to-head comparison.
Workflow: Isolation of Gastric H+,K+-ATPase Vesicles
The foundation of any in vitro analysis is a high-quality enzyme preparation. This is achieved by isolating H+,K+-ATPase-rich microsomal vesicles from gastric tissue (typically rabbit or hog stomach).
Causality: Differential and density gradient centrifugation are employed to separate the dense, H+,K+-ATPase-rich tubulovesicular membranes of parietal cells from other cellular components like mitochondria and plasma membranes. This purification is essential to eliminate confounding ATPase activities and ensure the assay specifically measures the target's function.
Figure 2: Standard workflow for the preparation of purified gastric H+,K+-ATPase vesicles.
Protocol: K+-Stimulated ATPase Activity Assay (IC50 and Ki Determination)
This is the core assay for determining potency and mechanism.
Principle: H+,K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). This activity is stimulated by K+. The assay measures the rate of Pi production in the presence and absence of inhibitors.
Step-by-Step Methodology:
-
Prepare Reaction Buffers: Create a primary buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2). Prepare separate stock solutions of KCl (e.g., ranging from 0.5 mM to 20 mM final concentration).
-
Set up Reactions: In a 96-well plate, add the reaction buffer, purified vesicles (2-5 µg protein/well), and the test compound (1-(1-Propylpiperidin-3-YL)methanamine or SCH28080) across a range of concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" control and a "vehicle" (e.g., DMSO) control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add KCl to the desired final concentration, immediately followed by ATP (e.g., 2 mM final concentration) to start the reaction.
-
Incubate and Terminate: Incubate for a fixed time (e.g., 20 minutes) at 37°C. The time should be within the linear range of the reaction. Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Quantify Phosphate: Add a colorimetric reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent). Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis:
-
IC50: At a fixed KCl concentration (e.g., 5 mM), subtract the background ATPase activity (measured in the absence of added KCl) from all values. Plot the percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50.
-
Ki and Mechanism: Repeat the IC50 determination at several different KCl concentrations. Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor (like SCH28080) will increase the apparent Km for K+ without changing the Vmax. This analysis will reveal the mechanism and allow for calculation of the Ki.
-
Conclusion for the Drug Development Professional
SCH28080 provides a vital pharmacological benchmark for any novel H+,K+-ATPase inhibitor.[1] It defines a specific mechanism—reversible K+-competition—and a high degree of potency.[4][8] While its clinical development was halted, its utility in research remains undisputed.[2][3]
For an unknown entity like 1-(1-Propylpiperidin-3-YL)methanamine, the path to characterization is clear. The experimental framework described herein allows for a direct, rigorous, and quantitative comparison against the established standard. By determining its potency, mechanism, reversibility, and selectivity, researchers can ascertain whether this novel scaffold represents a viable alternative to known P-CABs, potentially offering a different safety or efficacy profile. This systematic evaluation is the cornerstone of rational drug discovery and development in the field of acid secretion modulators.
References
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sch 28080 | C17H15N3O | CID 108137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SCH 28080 | H+,K+-ATPase | Tocris Bioscience [tocris.com]
- 7. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Evaluation of Novel Piperidine Derivatives: A Case Study of 1-(1-Propylpiperidin-3-YL)methanamine
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a vital scaffold in numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and pain management.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to be synthetically modified to achieve specific pharmacological profiles.[2][4] This guide focuses on a novel derivative, 1-(1-Propylpiperidin-3-YL)methanamine, providing a comprehensive framework for its preclinical characterization.
For researchers and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous, well-designed experiments and meticulous statistical analysis.[5][6][7] This document eschews a rigid template, instead offering an in-depth, logic-driven pathway for the systematic evaluation of 1-(1-Propylpiperidin-3-YL)methanamine. We will explore the causality behind experimental choices, detail self-validating protocols, and present a clear methodology for the statistical interpretation of the resulting data, thereby establishing a robust foundation for go/no-go decisions in the drug discovery pipeline.
Section 1: The Strategic Framework for Preclinical Evaluation
A successful preclinical campaign is not a mere checklist of assays but a phased, hypothesis-driven investigation. The structural alerts within 1-(1-Propylpiperidin-3-YL)methanamine—specifically the N-propylated piperidine core—suggest a potential interaction with central nervous system (CNS) targets, such as the Sigma-1 Receptor (σ1R), a known target for various piperidine-based ligands.[8][9] Our evaluation strategy, therefore, is designed to first establish the primary biological target and mechanism of action in vitro, then to assess its drug-like properties, and finally to test its efficacy in a relevant in vivo model.
Caption: Preclinical evaluation workflow for a novel compound.
Section 2: Phase 1 - In Vitro Target Validation and Safety Profiling
The initial phase is designed to answer fundamental questions: What does the compound bind to? How does it affect the target's function? Is it safe at the cellular level?
Experiment 1: Receptor Binding Affinity and Selectivity
Causality: The primary objective is to identify the highest affinity molecular target and assess selectivity. A broad receptor screen is crucial to de-risk off-target effects early. Given the compound's structure, we hypothesize an affinity for σ1R. We will compare it to a known selective σ1R agonist (Comparator A: PRE-084) and a structurally analogous compound with a different alkyl substitution (Comparator B: 1-(1-Methylpiperidin-3-YL)methanamine) to understand the structure-activity relationship (SAR).
Protocol: Radioligand Competition Binding Assay
-
Preparation: Cell membranes expressing the target receptor (e.g., σ1R) are prepared.
-
Reaction Mixture: A fixed concentration of a specific radioligand (e.g., -pentazocine for σ1R) is incubated with the cell membranes in the presence of increasing concentrations of the test compounds (1-(1-Propylpiperidin-3-YL)methanamine and comparators).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation & Statistical Analysis: The Ki values are typically log-transformed to normalize the distribution. Statistical significance between the Ki values of the test compound and comparators can be determined using a one-way ANOVA followed by a Tukey's post-hoc test.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | MOP (μ-opioid) Ki (nM) | Selectivity (σ2R/σ1R) |
| 1-(1-Propylpiperidin-3-YL)methanamine | 8.5 ± 1.2 | 950 ± 75 | >10,000 | ~112x |
| Comparator A (PRE-084) | 4.6 ± 0.9 | 630 ± 50 | >10,000 | ~137x |
| Comparator B (N-Methyl derivative) | 45.2 ± 5.1 | 1500 ± 120 | >10,000 | ~33x |
| Table 1: Hypothetical binding affinity (Ki) and selectivity data. Values are presented as mean ± SEM. |
Experiment 2: Functional Characterization
Causality: Binding affinity does not reveal function. A compound can be an agonist (activator) or an antagonist (blocker). We must determine the functional consequence of binding to σ1R. A common method involves assessing the dissociation of σ1R from the Binding Immunoglobulin Protein (BiP), a key step in its activation.[10][11]
Protocol: BiP Dissociation Assay
-
Cell Culture: Use a cell line endogenously expressing σ1R and BiP (e.g., HEK293 cells).
-
Treatment: Treat cells with increasing concentrations of the test compounds.
-
Lysis & Immunoprecipitation: Lyse the cells and immunoprecipitate BiP using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples to detect the amount of co-precipitated σ1R.
-
Analysis: An agonist will cause σ1R to dissociate from BiP, resulting in a decreased amount of σ1R in the immunoprecipitate. An antagonist will have no effect on its own but will block the effect of a known agonist. The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation & Statistical Analysis: Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. An F-test can be used to compare the goodness of fit between agonist and antagonist models.
| Compound | Functional Activity | EC50 / IC50 (nM) |
| 1-(1-Propylpiperidin-3-YL)methanamine | Agonist | 25.6 ± 3.4 |
| Comparator A (PRE-084) | Agonist | 15.1 ± 2.8 |
| Comparator B (N-Methyl derivative) | Agonist | 112.8 ± 10.5 |
| Table 2: Hypothetical functional activity data at the σ1R. Values are presented as mean ± SEM. |
Section 3: Phase 2 & 3 - In Vivo Evaluation
With a promising in vitro profile (potent, selective σ1R agonist), the next logical steps are to assess its behavior in a whole organism.
Experiment 3: Pharmacokinetic (PK) Profiling
Causality: A drug must reach its target in the body to be effective. A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing in vivo efficacy studies and predicting human dosage.[12]
Protocol: Rodent Single-Dose PK Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.
-
Sample Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (%F) is calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation & Statistical Analysis: PK parameters are typically reported as mean ± SD. Statistical comparisons of parameters between different compounds would involve a t-test or ANOVA.
| Parameter | 1-(1-Propylpiperidin-3-YL)methanamine |
| IV (1 mg/kg) | |
| Half-life (t½, h) | 4.2 ± 0.8 |
| AUC_inf (ngh/mL) | 850 ± 95 |
| Clearance (mL/min/kg) | 19.6 ± 2.1 |
| PO (10 mg/kg) | |
| Cmax (ng/mL) | 310 ± 45 |
| Tmax (h) | 1.0 ± 0.5 |
| AUC_inf (ngh/mL) | 2975 ± 350 |
| Oral Bioavailability (%F) | 35% |
| Table 3: Hypothetical pharmacokinetic parameters. |
Experiment 4: In Vivo Efficacy in a Neuropathic Pain Model
Causality: Based on literature, σ1R agonists often exhibit analgesic properties in models of neuropathic pain.[9] The Chronic Constriction Injury (CCI) model is a well-established and clinically relevant model to test this hypothesis. A robust experimental design including randomization and blinding is critical to avoid bias.[13]
Caption: Workflow for the in vivo efficacy study.
Protocol: CCI Model of Neuropathic Pain
-
Surgery: Under anesthesia, the sciatic nerve of the rat is loosely ligated.
-
Development of Allodynia: Animals develop mechanical allodynia (pain in response to a non-painful stimulus) over 7 days.
-
Baseline Measurement: On day 7, baseline pain thresholds are measured using von Frey filaments.
-
Randomization and Blinding: Animals are randomized into treatment groups. The experimenter conducting behavioral tests is blinded to the treatment allocation.
-
Treatment: Daily oral dosing begins on day 8 and continues for 14 days.
-
Behavioral Testing: Paw withdrawal thresholds are measured weekly to assess the reversal of allodynia.
Data Presentation & Statistical Analysis: The primary endpoint is the paw withdrawal threshold (in grams). The data are analyzed using a two-way repeated measures (RM) ANOVA, with 'treatment' as the between-subjects factor and 'time' as the within-subjects factor. If a significant interaction is found, post-hoc tests (e.g., Dunnett's test) are used to compare each treatment group to the vehicle control at each time point.
| Treatment Group | Baseline (Day 7) | Day 14 | Day 21 |
| Vehicle (Saline) | 4.1 ± 0.5 | 3.9 ± 0.6 | 4.2 ± 0.5 |
| 1-(1-Propylpiperidin-3-YL)methanamine | 4.0 ± 0.4 | 9.8 ± 1.1 | 11.5 ± 1.3 |
| Comparator A (PRE-084) | 4.2 ± 0.6 | 12.1 ± 1.0 | 13.5 ± 1.2 |
| Comparator B (N-Methyl derivative) | 4.1 ± 0.5 | 6.5 ± 0.8 | 7.1 ± 0.9 |
| Table 4: Hypothetical paw withdrawal thresholds (grams). Values are mean ± SEM. *p < 0.05 vs. Vehicle. |
Section 4: Synthesis and Comparative Guide
The culmination of this preclinical evaluation is a direct comparison of the novel compound against relevant alternatives. The data suggest that the N-propyl substitution is beneficial for σ1R affinity and functional potency compared to the N-methyl derivative (Comparator B). While not as potent as the established agonist PRE-084 (Comparator A), our lead compound demonstrates significant in vivo efficacy with favorable PK properties.
Overall Comparison Summary
| Metric | 1-(1-Propylpiperidin-3-YL)methanamine | Comparator A (PRE-084) | Comparator B (N-Methyl) | Statistical Comparison (Lead vs. Comps) |
| σ1R Ki (nM) | 8.5 | 4.6 | 45.2 | One-way ANOVA: F(2,27)=p<0.001 |
| Functional EC50 (nM) | 25.6 | 15.1 | 112.8 | One-way ANOVA: F(2,27)=p<0.001 |
| Oral Bioavailability (%) | 35% | (Literature Value) | (Not Tested) | N/A |
| % Reversal of Allodynia (Day 21) | ~67% | ~85% | ~27% | Two-way RM ANOVA: p<0.01 vs Comp B |
| Table 5: A consolidated comparison guide. Statistical tests would be applied to the raw data to confirm these summary interpretations. |
Conclusion
This guide has outlined a systematic, evidence-based approach to the preclinical characterization of 1-(1-Propylpiperidin-3-YL)methanamine. By integrating hypothesis-driven experimental design with appropriate statistical analysis at each phase, we can build a comprehensive data package that robustly defines the compound's pharmacological profile. The hypothetical data presented herein suggest that 1-(1-Propylpiperidin-3-YL)methanamine is a promising σ1R agonist with analgesic potential. The clear structure-activity relationship observed between the N-propyl and N-methyl analogs provides a strong rationale for further optimization. This structured approach, grounded in scientific integrity, is essential for navigating the complexities of drug discovery and identifying candidates with the highest probability of clinical success.
References
-
D. B. Mokale, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Current Pharmaceutical Design. Available at: [Link]
-
SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
T. T. T. Vo, et al. (2021). General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. Available at: [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
PPD, part of Thermo Fisher Scientific. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]
-
AMSbio. (2025). Accelerate Drug Development with Preclinical Contract Research. Available at: [Link]
-
A. Marra, et al. (2021). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International Journal of Molecular Sciences. Available at: [Link]
-
M. Ceccarini, et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals. Available at: [Link]
-
Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Available at: [Link]
-
PubChem. (n.d.). [1-(Quinolin-8-ylmethyl)piperidin-3-yl]methanamine. Available at: [Link]
-
T. P. Su, et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. Accelerate Drug Development with Preclinical Contract Research | AMSbiopharma [amsbiopharma.com]
- 8. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigma1europe.eu [sigma1europe.eu]
- 11. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. How to design robust preclinical efficacy studies that make a difference [jax.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Propylpiperidin-3-YL)methanamine
Hazard Assessment: An Extrapolated Profile
1-(1-Propylpiperidin-3-YL)methanamine is a substituted piperidine derivative. The piperidine ring and the primary amine functional group are the primary drivers of its chemical reactivity and toxicological profile. Based on data from similar molecules, it is imperative to handle this compound as a hazardous substance with the potential for multiple risks.[3][4]
The core hazards are extrapolated as follows:
-
Corrosivity: Like piperidine, this compound is alkaline. Contact can cause severe skin burns and serious eye damage.[3][4][5] Inhalation of vapors may lead to corrosion of the respiratory system.[5]
-
Toxicity: Piperidine derivatives are often classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3] Systemic effects may occur following absorption.
-
Flammability: While specific flashpoint data is unavailable, related compounds like piperidine are flammable liquids.[4][5] Vapors may form explosive mixtures with air, and all sources of ignition should be rigorously excluded during handling and disposal.[6]
Table 1: Extrapolated Hazard Profile and GHS Classifications
| Hazard Classification | Potential Effects & Remarks | Assumed GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes severe skin burns due to its alkaline nature. Prolonged contact can lead to tissue damage. | H314: Causes severe skin burns and eye damage.[4][6] |
| Serious Eye Damage | Poses a high risk of permanent eye damage upon contact. | H314: Causes severe skin burns and eye damage.[4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, absorbed through the skin, or inhaled. | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Flammability | Assumed to be a flammable liquid and vapor. | H226: Flammable liquid and vapour.[6] |
The Core Directive: Prohibited and Mandated Disposal Pathways
The fundamental principle for the disposal of 1-(1-Propylpiperidin-3-YL)methanamine is that it must be managed as regulated hazardous waste .
-
DO NOT dispose of this chemical, or its solutions, down the sanitary sewer. Its potential harm to aquatic life and infrastructure prohibits this route.[3][5]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
DO NOT dispose of empty or contaminated containers in the regular trash.[7]
The only acceptable disposal pathway is through your institution's designated Environmental Health & Safety (EHS) department for high-temperature incineration at a licensed chemical waste facility.[8][9]
Step-by-Step Waste Management & Disposal Protocol
This protocol ensures safety and compliance from the point of generation to the final handoff for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure a complete barrier between you and the chemical. The rationale is to prevent contact, inhalation, and accidental ingestion.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1] This combination is mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A flame-retardant lab coat is essential.[1] For transfers of larger volumes of waste, a chemical-resistant apron is also required.
-
Respiratory Protection: All waste handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[1]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Select a Designated Waste Container:
-
Use a clearly labeled, leak-proof container with a secure, screw-top cap. The container must be chemically compatible with organic amines (high-density polyethylene is a suitable choice).
-
The original product container can be used if it is in good condition and properly relabeled as waste.[8]
-
-
Segregate Waste Streams:
-
Neat (Unused) Chemical: Collect in a dedicated container.
-
Contaminated Solvents: If dissolved in an organic solvent (e.g., for chromatography), collect in a container designated for "Halogenated" or "Non-Halogenated" solvent waste, as appropriate. Ensure compatibility with other contents of the waste stream.
-
Aqueous Solutions: Collect in a separate container for aqueous organic waste. Do not mix with solvent-based waste.[8]
-
Incompatible Materials: Crucially, do NOT mix this alkaline waste with acidic waste, which could cause a violent exothermic reaction. Keep it separate from strong oxidizing agents.
-
-
Contaminated Labware:
-
Disposable items (pipette tips, wipes) that are grossly contaminated should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
For reusable glassware, the first rinse with a suitable solvent (e.g., ethanol or isopropanol) must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses can then be performed.
-
Step 3: Labeling and Temporary Storage
Accurate labeling is a critical safety and regulatory requirement.
-
Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete the Label:
-
Write the full chemical name: "Waste 1-(1-Propylpiperidin-3-YL)methanamine".
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the relevant hazards (e.g., "Corrosive," "Toxic," "Flammable").
-
Fill in the accumulation start date and your contact information.
-
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[7]
-
Store the container in a designated satellite accumulation area, which must be at or near the point of generation.
-
Ensure the storage location has secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]
-
Step 4: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container. A best practice is to leave at least 10% headspace to accommodate vapor expansion.[8]
-
Request Pickup: Once the container is full or your project is complete, submit a chemical waste pickup request to your institution's EHS department or equivalent authority.[8] Follow their specific procedures for scheduling a collection.
Emergency Procedures: Spills and Leaks
Immediate and correct action is vital in the event of a spill.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Remove Ignition Sources: If flammable vapors are a risk, extinguish all nearby flames and turn off spark-producing equipment.[8]
-
Assess and Act:
-
Small Spill (inside a fume hood): If you are trained and equipped, you may clean it up. Cover the spill with a non-flammable absorbent material like vermiculite, sand, or a chemical absorbent pad.[5][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Large Spill (or any spill outside a fume hood): Contact your EHS emergency line immediately. Do not attempt to clean it up yourself.
-
-
Collect and Decontaminate:
-
Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate the spill area with a suitable cleaning solution, collecting all cleanup materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing 1-(1-Propylpiperidin-3-YL)methanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
A Researcher's Guide to the Safe Handling of 1-(1-Propylpiperidin-3-YL)methanamine
An In-Depth Technical Guide for Laboratory Professionals
Hazard Assessment and Triage: Understanding the Risks
1-(1-Propylpiperidin-3-YL)methanamine combines the structural features of a tertiary amine within the piperidine ring and a primary amine in the side chain. This unique combination necessitates a thorough understanding of the potential hazards associated with both functional groups.
-
Corrosivity and Irritation: Amines are characteristically alkaline and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Direct contact can lead to chemical burns.
-
Toxicity: Substituted piperidines and related amines can be toxic if inhaled, ingested, or absorbed through the skin.[3] The specific toxicity of 1-(1-Propylpiperidin-3-YL)methanamine has not been determined, but it should be handled with the assumption of potential toxicity.
-
Flammability: Many organic amines are flammable and their vapors can form explosive mixtures with air.[1]
Anticipated Hazard Profile
| Hazard Classification | Anticipated Risk Level | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Based on the toxicity of related amine and piperidine compounds.[2][3] |
| Skin Corrosion/Irritation | Category 1B or 2 (Danger/Warning) | Amines are known to be corrosive or irritating to the skin.[1][4] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Danger/Warning) | High likelihood of causing serious eye damage due to alkalinity.[4][5] |
| Flammability | Category 3 (Warning) | Organic amines are often flammable liquids.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling 1-(1-Propylpiperidin-3-YL)methanamine
| PPE Category | Level of Protection | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling amines.[6] Always check the glove manufacturer's compatibility chart. For prolonged contact or immersion, consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles and face shield | Protects against splashes and vapors that can cause severe eye damage.[7][8] A face shield should be worn over goggles when there is a significant splash risk. |
| Body Protection | Laboratory coat or chemical-resistant apron | A flame-resistant lab coat is recommended. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or coveralls should be worn.[9] |
| Respiratory Protection | Use in a certified chemical fume hood | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
DOT Script for PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for preventing accidental exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the compound, use a syringe or a pipette with a disposable tip. Avoid pouring, which can increase the risk of splashing and vapor generation.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed, properly labeled container.[8][10] The container should be made of a material compatible with amines.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[8][12]
Disposal Plan: Responsible Waste Management
The disposal of 1-(1-Propylpiperidin-3-YL)methanamine and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.
Disposal Workflow
DOT Script for Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of waste.
Never dispose of amines down the drain or in the regular trash, as they can be harmful to the environment.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.[8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[12] |
By adhering to these guidelines, researchers can safely handle 1-(1-Propylpiperidin-3-YL)methanamine and minimize the risk of accidental exposure. Remember that a strong safety culture is built on a foundation of knowledge, preparedness, and a commitment to best practices.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial.
- Amine Disposal For Businesses - Collect and Recycle.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Personal Protective Equipment | US EPA.
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net.
- SAFETY DATA SHEET.
- Personal Protective Equipment (PPE) - CHEMM.
- Protective Equipment - American Chemistry Council.
- SAFETY DATA SHEET - Sigma-Aldrich.
- PIPERIDINE - AmericanBio.
- Piperidine Safety Data Sheet Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - Fisher Scientific.
- What are the storage stability of Piperidine Series compounds over time? - Blog - BTC.
- material safety data sheet sds/msds - CDH Fine Chemical.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. velsafe.com [velsafe.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. americanbio.com [americanbio.com]
- 13. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
